molecular formula C4H4N2O3S B573780 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid CAS No. 183304-68-9

4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid

Cat. No.: B573780
CAS No.: 183304-68-9
M. Wt: 160.147
InChI Key: SOLVBZNIJYRMPM-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C4H4N2O3S and its molecular weight is 160.147. The purity is usually 95%.
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Properties

IUPAC Name

4-(hydroxymethyl)thiadiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3S/c7-1-2-3(4(8)9)10-6-5-2/h7H,1H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLVBZNIJYRMPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(SN=N1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659418
Record name 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183304-68-9
Record name 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of a robust synthetic pathway to 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The 1,2,3-thiadiazole scaffold is a recognized pharmacophore present in a variety of biologically active agents, including anti-HIV, antimicrobial, and anticancer compounds.[1][2][3] The title compound, featuring both a carboxylic acid and a hydroxymethyl group, serves as a versatile building block for the development of novel chemical entities. These functional groups act as convenient handles for further molecular elaboration, enabling the creation of diverse compound libraries for drug discovery programs.[1] This document details a scientifically grounded, multi-step synthesis, leveraging the classical Hurd-Mori reaction for the core ring formation, followed by functional group manipulation. We provide detailed mechanistic insights, step-by-step experimental protocols, and characterization data to empower researchers in the fields of medicinal chemistry and organic synthesis.

Strategic Overview: Retrosynthesis and Pathway Design

The synthesis of a disubstituted heterocyclic system like this compound requires a carefully considered strategy. Direct functionalization of a pre-formed 1,2,3-thiadiazole ring is often challenging and can lead to issues with regioselectivity. A more reliable approach, and the one detailed herein, is to construct the ring from an acyclic precursor that already contains the necessary carbon framework and latent functional groups.

Our retrosynthetic analysis identifies a key disconnection at the N-N and S-C bonds of the thiadiazole ring, pointing towards the well-established Hurd-Mori 1,2,3-thiadiazole synthesis .[4][5] This powerful reaction involves the dehydrative cyclization of α-acyl- or α-alkoxycarbonylhydrazones with thionyl chloride (SOCl₂) to form the 1,2,3-thiadiazole core.[3][4]

To achieve the specific substitution pattern of our target, we propose a synthetic sequence beginning with a functionalized β-ketoester. The overall workflow is depicted below.

G cluster_0 Overall Synthetic Pathway A Target Molecule: 4-(Hydroxymethyl)-1,2,3-thiadiazole- 5-carboxylic Acid B Intermediate B: Ethyl 4-(Acetoxymethyl)-1,2,3-thiadiazole- 5-carboxylate B->A Basic Hydrolysis (e.g., NaOH) C Intermediate A: Ethyl 4-acetoxy-3-oxobutanoate Semicarbazone C->B Hurd-Mori Cyclization (SOCl₂) D Starting Material: Ethyl 4-acetoxy-3-oxobutanoate D->C Semicarbazide HCl, NaOAc

Figure 1: Proposed synthetic pathway for the target compound.

This strategy involves three primary stages:

  • Semicarbazone Formation: Conversion of a suitable β-ketoester into its corresponding semicarbazone.

  • Hurd-Mori Cyclization: Construction of the substituted 1,2,3-thiadiazole ring.

  • Deprotection/Hydrolysis: Concurrent hydrolysis of the ester and acetate protecting groups to unveil the final carboxylic acid and hydroxymethyl functionalities.

Mechanistic Insights: The Hurd-Mori Cyclization

The cornerstone of this synthesis is the Hurd-Mori reaction.[4] Its reliability makes it a preferred method for constructing the 1,2,3-thiadiazole heterocycle.[6][7][8] The reaction is initiated by the attack of the hydrazone on thionyl chloride. A subsequent series of electron movements, including cyclization and elimination of sulfur dioxide and hydrogen chloride, leads to the formation of the stable aromatic thiadiazole ring.

The choice of an N-acyl or N-tosyl hydrazone is critical, as the electron-withdrawing nature of these groups facilitates the cyclization process.[4][7] In our proposed protocol, we utilize a semicarbazone, which has proven effective in numerous syntheses of this type.[3]

G cluster_mech Hurd-Mori Reaction Mechanism Start Hydrazone + SOCl₂ Intermediate1 Initial Adduct Start->Intermediate1 Nucleophilic Attack Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization & -HCl Product 1,2,3-Thiadiazole Intermediate2->Product Elimination & -SO

Figure 2: Simplified mechanism of the Hurd-Mori reaction.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained laboratory professionals. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of Ethyl 4-acetoxy-3-oxobutanoate Semicarbazone (Intermediate A)

This initial step transforms the ketone functionality of the starting material into a semicarbazone, priming it for the subsequent cyclization.

Methodology:

  • To a stirred solution of ethyl 4-acetoxy-3-oxobutanoate (1.0 eq) in ethanol (5 mL per 1 g of ketoester), add semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq).

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketoester is consumed.

  • Allow the mixture to cool to room temperature, then cool further in an ice bath to promote precipitation.

  • Filter the resulting solid precipitate, wash with cold water, and then a minimal amount of cold ethanol.

  • Dry the solid product under vacuum to yield the crude semicarbazone, which can often be used in the next step without further purification.

Protocol 2: Hurd-Mori Cyclization to Ethyl 4-(Acetoxymethyl)-1,2,3-thiadiazole-5-carboxylate (Intermediate B)

This is the key ring-forming step, where the acyclic precursor is converted into the heterocyclic core.

Methodology:

  • In a flask equipped with a dropping funnel and a gas outlet connected to a scrubber (to neutralize HCl gas), cool thionyl chloride (SOCl₂, 5-10 eq) in an ice-salt bath to 0 °C.

  • Add the dried semicarbazone (Intermediate A, 1.0 eq) portion-wise to the cold, stirred thionyl chloride over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography on silica gel to afford the pure ethyl 4-(acetoxymethyl)-1,2,3-thiadiazole-5-carboxylate.[1]

Protocol 3: Hydrolysis to this compound (Target Molecule)

The final step involves the deprotection of the acetoxymethyl group and hydrolysis of the ethyl ester to yield the target compound.

Methodology:

  • Dissolve the purified ester (Intermediate B, 1.0 eq) in a mixture of methanol or ethanol and a 2M aqueous solution of sodium hydroxide (NaOH, 3-4 eq).[1]

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.[1]

  • After the reaction is complete, cool the mixture to room temperature and remove the alcohol solvent using a rotary evaporator.[1]

  • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with cold 2M hydrochloric acid (HCl).

  • A precipitate should form. If not, extract the acidified aqueous mixture with ethyl acetate (3 x volume).

  • If a precipitate forms, filter the solid, wash with cold water, and dry under vacuum. If extracted, dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[1]

Data Presentation and Characterization

Confirmation of the successful synthesis and purity of the final product is achieved through standard analytical techniques. The expected data for the target molecule are summarized below.

Analytical Technique Expected Observations
¹H NMR Singlet for the CH₂ group (approx. 4.5-5.0 ppm), broad singlet for the OH proton, broad singlet for the COOH proton.
¹³C NMR Resonances for the thiadiazole ring carbons, a signal for the CH₂OH carbon (approx. 55-65 ppm), and a signal for the COOH carbon (approx. 160-170 ppm).
FT-IR (cm⁻¹) Broad O-H stretch (approx. 3200-3600 cm⁻¹ for alcohol and carboxylic acid), C=O stretch (approx. 1700-1725 cm⁻¹).
Mass Spectrometry Molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of C₄H₄N₂O₃S (160.15 g/mol ).
Elemental Analysis Calculated values for C, H, N, and S should match experimental findings within ±0.4%.

Conclusion and Future Outlook

This guide has outlined a logical and experimentally viable synthesis of this compound. By employing the robust Hurd-Mori cyclization, the core heterocyclic structure is efficiently assembled from an accessible acyclic precursor. Subsequent hydrolysis provides the target molecule in good purity. The described methodology is not only effective for the title compound but also offers a versatile template for creating a wide array of substituted 1,2,3-thiadiazoles, which continue to be a promising scaffold in the pursuit of new therapeutic agents.[2][9]

References

  • Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Selected synthetic strategies for 1,2,3-thiadiazole derivatives. Available at: [Link]

  • Gallocchio, F., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules. Available at: [Link]

  • Akhtar, T., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles. Available at: [Link]

  • Paruch, K., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. Available at: [Link]

  • Stanetty, P., et al. (2011). Synthesis of Pyrrolo[2,3-d][1][4][10]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules. Available at: [Link]

  • ISRES Publishing. (2021). Thiadiazoles and Their Properties. Available at: [Link]

  • Wikiwand. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Available at: [Link]

  • AbacipharmTech. (n.d.). This compound. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis scheme of novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide. Available at: [Link]

  • ResearchGate. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

Sources

An In-Depth Technical Guide to 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from publicly available databases, analogous structures, and established principles of organic chemistry to offer a robust predictive profile. This guide is intended for researchers, scientists, and professionals in drug development who are considering this scaffold for their research endeavors.

Introduction and Significance

The 1,2,3-thiadiazole ring is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The unique arrangement of sulfur and nitrogen atoms in the heterocyclic ring imparts specific electronic and steric properties that can be exploited for targeted drug design. This compound (CAS Number: 183304-68-9) is a bifunctional derivative that presents intriguing possibilities for further chemical modification and incorporation into larger molecular frameworks. The presence of both a hydroxymethyl and a carboxylic acid group allows for a variety of conjugation and derivatization strategies, making it a versatile building block for combinatorial chemistry and the synthesis of novel therapeutic agents.

The following diagram illustrates the chemical structure of this compound.

chemical_structure cluster_0 This compound C1 C C2 C C1->C2 C3 CH2OH C1->C3 N1 N C2->N1 C4 COOH C2->C4 N2 N N1->N2 S1 S N2->S1 S1->C1

Caption: Chemical structure of the title compound.

Physicochemical Properties

While experimental data for this compound is not extensively reported in the literature, its fundamental physicochemical properties have been calculated and are available through resources such as PubChem.[4] These computed values provide a useful starting point for understanding the molecule's behavior.

PropertyValueSource
Molecular Formula C4H4N2O3SPubChem[4]
Molecular Weight 160.15 g/mol PubChem[4]
XLogP3 -0.6PubChem[4]
Hydrogen Bond Donor Count 2PubChem[4]
Hydrogen Bond Acceptor Count 5PubChem[4]
Rotatable Bond Count 2PubChem[4]
Exact Mass 159.99426317 g/mol PubChem[4]
Topological Polar Surface Area 112 ŲPubChem[4]
Heavy Atom Count 10PubChem[4]
CAS Number 183304-68-9[3]

Proposed Synthesis

The following diagram outlines a proposed synthetic pathway.

synthesis_pathway start Ethyl 3-hydroxy-2-oxopropanoate step1 Reaction with Hydrazine start->step1 intermediate1 Ethyl 3-hydroxy-2-(hydrazono)propanoate step1->intermediate1 step2 Hurd-Mori Cyclization (SOCl2) intermediate1->step2 intermediate2 Ethyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylate step2->intermediate2 step3 Ester Hydrolysis (e.g., NaOH, H2O) intermediate2->step3 product 4-(Hydroxymethyl)-1,2,3- thiadiazole-5-carboxylic acid step3->product drug_discovery_workflow start 4-(Hydroxymethyl)-1,2,3-thiadiazole -5-carboxylic acid step1 Library Synthesis (Amidation, Esterification) start->step1 intermediate1 Derivative Library step1->intermediate1 step2 High-Throughput Screening (e.g., Kinase Inhibition Assay) intermediate1->step2 intermediate2 Hit Compounds step2->intermediate2 step3 Lead Optimization (SAR Studies) intermediate2->step3 product Preclinical Candidate step3->product

Sources

An In-Depth Technical Guide to 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The guide details its chemical identity, including its IUPAC name and CAS number, and presents a detailed, plausible synthetic route based on established methodologies. Furthermore, it explores the chemical properties and reactivity of the 1,2,3-thiadiazole core, providing insights into its stability and potential for derivatization. The guide also delves into the promising biological activities associated with the 1,2,3-thiadiazole scaffold, with a particular focus on its potential as an antimicrobial and anticancer agent, as well as its emerging role in plant growth regulation. This document is intended to serve as a valuable resource for researchers and scientists working in the field of heterocyclic chemistry and drug discovery, providing both foundational knowledge and practical insights to stimulate further investigation into this promising molecule.

Chemical Identity

  • Systematic IUPAC Name: this compound[1]

  • CAS Number: 183304-68-9[2]

  • Molecular Formula: C₄H₄N₂O₃S

  • Molecular Weight: 160.15 g/mol

  • Chemical Structure:

    Caption: 2D structure of this compound.

Physicochemical Properties (Predicted)
PropertyValueSource
Molecular Weight 160.15 g/mol PubChem
XLogP3 -0.9PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 5PubChem
Rotatable Bond Count 2PubChem

Synthesis and Mechanism

The synthesis of this compound is not extensively detailed in publicly available literature. However, a robust and logical synthetic pathway can be proposed based on the well-established Hurd-Mori reaction for the formation of the 1,2,3-thiadiazole ring system.[3] This approach involves the cyclization of a suitable hydrazone precursor with thionyl chloride.

A plausible two-step synthesis is outlined below, starting from a readily available precursor, ethyl 3-hydroxy-2-(hydroxyimino)butanoate.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of Ethyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylate (Hurd-Mori Reaction)

The cornerstone of this synthesis is the Hurd-Mori reaction, a classic and efficient method for constructing the 1,2,3-thiadiazole ring from hydrazone derivatives.[3][4] In this proposed step, ethyl 3-hydroxy-2-(hydroxyimino)butanoate, serving as the hydrazone precursor, undergoes cyclization in the presence of thionyl chloride (SOCl₂).

Experimental Protocol:

  • Reaction Setup: To a solution of ethyl 3-hydroxy-2-(hydroxyimino)butanoate (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (2-3 equivalents) dropwise at 0 °C. The use of an excess of thionyl chloride ensures complete conversion and also acts as a dehydrating agent.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is carefully quenched by pouring it onto crushed ice. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield ethyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylate.

Causality of Experimental Choices:

  • Anhydrous Conditions: Thionyl chloride is highly reactive with water; therefore, anhydrous conditions are crucial to prevent its decomposition and ensure the desired cyclization occurs.

  • Inert Atmosphere: An inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen.

  • Excess Thionyl Chloride: An excess of thionyl chloride drives the reaction to completion.

  • Column Chromatography: This purification technique is essential to separate the desired product from any unreacted starting materials and byproducts.

Step 2: Hydrolysis of Ethyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylate

The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation in organic synthesis.

Experimental Protocol:

  • Hydrolysis: Dissolve the purified ethyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylate (1 equivalent) in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 1-2 M, 2-3 equivalents).

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is no longer detectable.

  • Acidification and Isolation: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure. The remaining aqueous solution is then cooled in an ice bath and acidified to a pH of 2-3 with dilute hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the final product, this compound.

Self-Validating System:

The purity of the final product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the characteristic ethyl group signals in the NMR spectra and the appearance of a broad singlet for the carboxylic acid proton will confirm the successful hydrolysis.

Chemical Reactivity and Properties

The chemical behavior of this compound is dictated by the interplay of the 1,2,3-thiadiazole ring and its functional group substituents.

The 1,2,3-Thiadiazole Ring

The 1,2,3-thiadiazole ring is an aromatic heterocyclic system. Its reactivity is characterized by a susceptibility to nucleophilic attack, particularly at the carbon atoms, due to the electron-withdrawing nature of the nitrogen and sulfur atoms. The ring is generally stable under acidic conditions but can undergo ring-opening reactions in the presence of strong bases.

Functional Group Reactivity
  • Carboxylic Acid: The carboxylic acid group at the 5-position is a key functional handle for further derivatization. It can undergo typical carboxylic acid reactions, such as esterification, amidation, and conversion to the corresponding acid chloride. This allows for the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies in drug discovery.

  • Hydroxymethyl Group: The hydroxymethyl group at the 4-position can be oxidized to an aldehyde or carboxylic acid, or it can be converted to other functional groups, such as halides or ethers, providing another avenue for structural modification.

Potential Applications in Drug Development and Agriculture

Derivatives of the 1,2,3-thiadiazole scaffold have demonstrated a broad spectrum of biological activities, making them attractive candidates for the development of new therapeutic agents and agrochemicals.

Antimicrobial Activity

Numerous studies have highlighted the potential of 1,2,3-thiadiazole derivatives as antimicrobial agents. The combination of the thiadiazole ring with other pharmacophores, such as hydrazones, has been shown to result in compounds with significant activity against various bacterial strains, particularly Gram-positive bacteria.[5][6] The mechanism of action is believed to involve the disruption of essential cellular processes in bacteria.

Anticancer Activity

The 1,2,3-thiadiazole nucleus is a feature in several compounds with demonstrated anticancer properties.[7] These derivatives have been shown to inhibit the proliferation of various cancer cell lines. While the exact mechanisms are often multifaceted, they can involve the inhibition of key enzymes or the disruption of cellular signaling pathways crucial for cancer cell growth and survival. The ability to easily derivatize the this compound core makes it a promising starting point for the development of novel anticancer agents.

Plant Growth Regulation

Emerging research has identified 1,2,3-thiadiazole derivatives as potential plant growth regulators.[3][4] These compounds can influence various physiological processes in plants, including seed germination and root development. Some derivatives have shown the ability to induce systemic acquired resistance (SAR) in plants, a state of enhanced defense against a broad range of pathogens.[8] This suggests a potential application in agriculture as a novel class of plant activators, offering a more sustainable approach to crop protection.

Future Perspectives

This compound represents a versatile and promising scaffold for the development of new bioactive molecules. The synthetic accessibility and the potential for diverse chemical modifications make it an attractive starting point for medicinal and agricultural chemistry research. Future investigations should focus on:

  • Optimization of the synthetic protocol to improve yields and scalability.

  • Synthesis of a diverse library of derivatives by modifying the carboxylic acid and hydroxymethyl groups to explore structure-activity relationships.

  • In-depth biological evaluation of the parent compound and its derivatives against a wide range of microbial pathogens and cancer cell lines to identify lead candidates.

  • Elucidation of the mechanism of action of the most potent compounds to guide further drug design and development.

  • Further exploration of its potential as a plant growth regulator and inducer of systemic acquired resistance in various crop species.

By leveraging the chemical versatility and biological potential of this scaffold, researchers can unlock new avenues for the discovery of innovative therapeutic agents and sustainable agricultural solutions.

References

  • Hurd, C. D., & Mori, R. I. (1955). The Synthesis of 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364.
  • Paruch, K., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(4), 935.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2021).
  • Wieczorek, M., & Golebiowski, A. (2013). Thiadiazole derivatives as anticancer agents. Pharmacological Reports, 65(5), 1136-1148.
  • AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

  • Stanetty, P., et al. (2000). Synthesis of Pyrrolo[2,3-d][3][4][8]thiadiazole-6-carboxylates via the Hurd–Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules, 5(3), 443-451.

  • ResearchGate. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [Link]

Sources

4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid: A Technical Primer on Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 1,2,3-thiadiazole ring is a significant heterocyclic scaffold that has garnered substantial interest in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, antitumor, and antifungal properties, making them valuable building blocks in drug discovery programs.[1][2][3] This guide focuses on a specific derivative, 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid, providing a comprehensive overview of its molecular structure, a proposed synthetic strategy, and a robust workflow for its complete characterization. While this molecule is cataloged, detailed experimental literature is sparse; therefore, this document serves as an expert guide, leveraging established methodologies for the 1,2,3-thiadiazole class to outline a reliable path for its synthesis and validation.

Part 1: Molecular Structure and Physicochemical Properties

This compound is a bifunctional molecule featuring both a primary alcohol and a carboxylic acid moiety attached to the core aromatic heterocycle. These functional groups provide multiple avenues for derivatization, making it a versatile intermediate for creating libraries of potential drug candidates. The fundamental properties of the molecule, computed by PubChem, are summarized below.[4]

Table 1: Computed Physicochemical Properties [4]

PropertyValue
IUPAC Name 4-(hydroxymethyl)thiadiazole-5-carboxylic acid
CAS Number 183304-68-9
Molecular Formula C₄H₄N₂O₃S
Molecular Weight 160.15 g/mol
Monoisotopic Mass 159.99426317 Da
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 5
LogP (Computed) -0.6
Part 2: Proposed Synthetic Pathway via Hurd-Mori Reaction

The construction of the 1,2,3-thiadiazole ring is most classically achieved through the Hurd-Mori reaction.[2][3][5] This powerful cyclization method involves the reaction of a hydrazone with thionyl chloride (SOCl₂). For the target molecule, a plausible and efficient synthetic route begins with an activated acyclic precursor, such as a hydrazone derived from ethyl 4-hydroxy-2-oxobutanoate.

The rationale for this approach is its reliability and the ready availability of starting materials. The Hurd-Mori reaction proceeds via the formation of a diazo intermediate, which then undergoes cyclization with the sulfur donor from thionyl chloride. This method provides a direct and high-yielding route to the 4,5-disubstituted 1,2,3-thiadiazole core.

Experimental Protocol: Proposed Synthesis

  • Step 1: Hydrazone Formation.

    • Dissolve ethyl 4-hydroxy-2-oxobutanoate (1 equivalent) in ethanol.

    • Add hydrazine hydrate (1.1 equivalents) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until thin-layer chromatography (TLC) indicates the consumption of the starting ketone.

    • Remove the solvent under reduced pressure to obtain the crude hydrazone, which can be used in the next step without further purification.

  • Step 2: Hurd-Mori Cyclization.

    • Caution: Thionyl chloride (SOCl₂) is corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    • Suspend the crude hydrazone in an anhydrous solvent such as dichloromethane (DCM) or toluene.

    • Cool the mixture to 0°C in an ice bath.

    • Add thionyl chloride (2-3 equivalents) dropwise, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction to stir at room temperature overnight.

    • Carefully quench the reaction by slowly pouring it over crushed ice.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylate.

  • Step 3: Saponification.

    • Dissolve the crude ester from Step 2 in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 equivalents) and stir at room temperature until the ester is fully consumed (monitored by TLC).

    • Acidify the reaction mixture to pH ~2 with dilute hydrochloric acid (HCl).

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield the final product, this compound. Purify further by recrystallization if necessary.

Synthetic Workflow Start Ethyl 4-hydroxy-2-oxobutanoate Hydrazone Hydrazone Intermediate Start->Hydrazone  Hydrazine Hydrate, EtOH Ester Ethyl 4-(hydroxymethyl)-1,2,3- thiadiazole-5-carboxylate Hydrazone->Ester  Hurd-Mori Cyclization (SOCl₂, DCM) FinalProduct 4-(Hydroxymethyl)-1,2,3- thiadiazole-5-carboxylic acid Ester->FinalProduct  Saponification (LiOH, THF/H₂O)

Caption: Proposed synthetic workflow for the target molecule.

Part 3: A Validating System for Structural Characterization

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach ensures a self-validating system where data from each analysis corroborates the others. The following protocols outline the standard procedures for characterizing a novel small molecule in a drug discovery context.

Table 2: Predicted Spectroscopic Data for Structural Confirmation

TechniqueExpected Observations
¹H NMR Singlet (~4.5-5.0 ppm, 2H) for -CH₂-; Broad singlet for -OH (~2-4 ppm, exchangeable with D₂O); Broad singlet for -COOH (>10 ppm, exchangeable with D₂O).
¹³C NMR Signal for -CH₂OH (~55-65 ppm); Signals for thiadiazole ring carbons (~140-160 ppm); Signal for -C=O of carboxylic acid (~165-175 ppm).
FT-IR (cm⁻¹) Broad O-H stretch (~3400-2500 cm⁻¹, overlapping alcohol and acid); C=O stretch (~1700 cm⁻¹); C=N and N=N stretches (~1600-1400 cm⁻¹).
HRMS (ESI) Calculated m/z for [M+H]⁺: 161.0019; for [M-H]⁻: 158.9866. High-resolution mass spectrometry should confirm the elemental composition.
Elemental Analysis Calculated %: C, 29.99; H, 2.52; N, 17.49; O, 29.97; S, 20.02. Experimental values should be within ±0.4%.

Experimental Protocol: Characterization Workflow

  • High-Performance Liquid Chromatography (HPLC):

    • Assess the purity of the final compound using a reverse-phase C18 column.

    • Employ a gradient elution method, for example, with water (0.1% formic acid) and acetonitrile (0.1% formic acid).

    • Purity should be >95% for use in biological assays.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H NMR, ¹³C NMR, and 2D spectra (COSY, HSQC) to confirm connectivity. The use of DMSO-d₆ is often advantageous for molecules with acidic protons as it slows their exchange.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, confirming the molecular formula.[6]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Analyze the solid sample directly using an attenuated total reflectance (ATR) accessory.

    • Acquire the spectrum from 4000 to 400 cm⁻¹ to identify characteristic functional group vibrations.

Characterization_Workflow cluster_0 Primary Analysis cluster_1 Structural Elucidation cluster_2 Final Confirmation Purity Purity Assessment (HPLC >95%) Mass Mass Verification (HRMS) Purity->Mass If pure NMR NMR Spectroscopy (¹H, ¹³C, 2D) Mass->NMR IR FT-IR Spectroscopy NMR->IR Elemental Elemental Analysis IR->Elemental Structure Confirmed Synthesized_Product Synthesized Product Synthesized_Product->Purity

Caption: A comprehensive workflow for molecular characterization.

Part 4: Relevance and Potential in Drug Development

The 1,2,3-thiadiazole scaffold is a "privileged" structure in medicinal chemistry due to its ability to interact with various biological targets.[1] The presence of both a hydroxyl and a carboxylic acid group on this compound makes it an ideal candidate for further synthetic elaboration.

  • Esterification/Amidation: The carboxylic acid can be readily converted into a wide range of esters and amides, allowing for the modulation of physicochemical properties like solubility, lipophilicity, and metabolic stability.

  • Etherification/Esterification of Alcohol: The hydroxymethyl group can be derivatized to form ethers or esters, providing another point for structural diversification.

  • Bioisosteric Replacement: The thiadiazole ring itself can act as a bioisostere for other aromatic systems, offering a unique electronic and steric profile that can lead to improved potency or selectivity.

Given the known activities of related compounds, this molecule could serve as a starting point for developing new agents in oncology, infectious diseases, and inflammation.[1][2][7] Its derivatives could be screened against various kinases, proteases, or microbial enzymes to identify novel therapeutic leads.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Pharmaceutical Potential: The Significance of Thiadiazole Derivatives in Drug Discovery. Available from: [Link]

  • AbacipharmTech. This compound. Available from: [Link]

  • Shafi, S., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. Available from: [Link]

  • Quiroga, D., et al. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 30(22), 4889. Available from: [Link]

  • ResearchGate. Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. Available from: [Link]

  • ResearchGate. Selected synthetic strategies for 1,2,3-thiadiazole derivatives. Available from: [Link]

  • Paruch, K., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(2), 346. Available from: [Link]

  • ResearchGate. Synthesis scheme of novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide. Available from: [Link]

  • Semantic Scholar. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Available from: [Link]

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1H NMR and 13C NMR spectral data of 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Data of 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid

Authored by: A Senior Application Scientist

Introduction: For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a foundational requirement for advancing discovery and ensuring regulatory compliance. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining molecular architecture.[1] This guide provides a detailed analysis of the ¹H and ¹³C NMR spectral characteristics of this compound, a molecule featuring the 1,2,3-thiadiazole scaffold—a heterocyclic moiety of significant interest in biologically active compounds.[1]

While direct experimental spectra for this specific compound are not widely published, this document serves as an expert guide to the predicted spectral data. The analysis is grounded in fundamental NMR principles and comparative data from structurally analogous compounds, offering a robust framework for researchers encountering this or similar molecular structures.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for the assignment of NMR signals. The structure of this compound is presented below, with key carbon atoms numbered for clarity in the subsequent spectral analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep 1. Dissolve 5-10 mg of sample in ~0.6 mL of DMSO-d6 tms 2. Add internal standard (TMS, δ 0.00 ppm) prep->tms tube 3. Transfer to 5 mm NMR tube tms->tube h1 4. Acquire 1D ¹H Spectrum tube->h1 c13 5. Acquire 1D ¹³C Spectrum (proton-decoupled) h1->c13 d2 6. (Optional) Acquire 2D Spectra (COSY, HSQC, HMBC) c13->d2 process 7. Process spectra (Fourier transform, phase, baseline) d2->process assign 8. Assign signals based on chemical shift, integration, multiplicity process->assign elucidate 9. Confirm structure using 2D correlations assign->elucidate

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean, dry vial. DMSO-d₆ is recommended for its ability to dissolve polar compounds and to slow the exchange of acidic protons, allowing for their observation.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm for both ¹H and ¹³C spectra. [1][2] * Transfer the solution into a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Key acquisition parameters to optimize include:

      • Spectral Width: Ensure the full range of expected chemical shifts (e.g., 0-13 ppm) is covered.

      • Number of Scans: Typically 16 to 64 scans are sufficient for good signal-to-noise.

      • Relaxation Delay (d1): A delay of 1-2 seconds is standard.

  • ¹³C NMR Spectroscopy Acquisition:

    • Acquire a proton-decoupled one-dimensional carbon NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Key acquisition parameters to optimize include:

      • Spectral Width: A wider range is needed (e.g., 0-220 ppm). [3] * Number of Scans: More scans (e.g., 1024 or more) are typically required due to the low natural abundance of the ¹³C isotope.

  • Advanced 2D NMR Experiments (Optional but Recommended):

    • To provide definitive structural confirmation, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be performed. [4] * HSQC: Correlates proton signals with the carbon signals of the atoms they are directly attached to.

    • HMBC: Correlates proton and carbon signals over two or three bonds, which is invaluable for assigning quaternary carbons and piecing together molecular fragments.

References

  • Benchchem. (n.d.). Confirming the Structure of 1,2,3-Thiadiazole Derivatives by NMR: A Comparative Guide.
  • Magnetic Resonance in Chemistry. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2022). What are the 13C NMR Peaks for two chemicals?. Retrieved from [Link]

  • Unknown. 13-C NMR Chemical Shift Table.pdf.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • YouTube. (2022). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

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Navigating the Analytical Maze: A Technical Guide to the Mass Spectrometry of 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – In the intricate landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. This technical guide offers an in-depth exploration of the mass spectrometric analysis of 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid, a heterocyclic compound of interest to researchers and scientists in the pharmaceutical and agrochemical sectors. As a Senior Application Scientist, this document synthesizes established analytical principles with practical, field-tested insights to provide a comprehensive resource for the robust analysis of this molecule.

Introduction: The Significance of Thiadiazoles and the Analytical Imperative

Thiadiazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal and agricultural chemistry due to their diverse biological activities.[1] The specific compound, this compound (Molecular Formula: C₄H₄N₂O₃S, Molecular Weight: 160.15 g/mol ), presents a unique analytical challenge due to its combination of a labile thiadiazole ring, a polar carboxylic acid, and a reactive hydroxymethyl group.[2] Mass spectrometry, with its high sensitivity and specificity, stands as the cornerstone technique for the structural elucidation and quantification of such molecules. This guide provides a comprehensive framework for developing and validating a rigorous mass spectrometry-based analytical workflow.

Chemical Profile of the Analyte

PropertyValueSource
Molecular FormulaC₄H₄N₂O₃SPubChem[2]
Molecular Weight160.15 g/mol PubChem[2]
IUPAC NameThis compoundPubChem[2]
CAS Number183304-68-9PubChem[3]

Part 1: Crafting the Analytical Strategy - A Logic-Driven Approach

The successful mass spectrometric analysis of this compound hinges on a well-considered analytical strategy. The inherent properties of the molecule, particularly its polarity and potential for in-source fragmentation, dictate the optimal experimental design.

Fragmentation_Pathway M_H [M-H]⁻ m/z 159.98 Loss_N2 Loss of N₂ M_H->Loss_N2 Fragment1 [M-H-N₂]⁻ m/z 131.98 Loss_N2->Fragment1 Loss_H2O Loss of H₂O Fragment1->Loss_H2O Loss_CO2 Loss of CO₂ Fragment1->Loss_CO2 Fragment2 [M-H-N₂-H₂O]⁻ m/z 113.97 Loss_H2O->Fragment2 Fragment3 [M-H-N₂-CO₂]⁻ m/z 87.99 Loss_CO2->Fragment3

Sources

FTIR Spectroscopy of 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid: From First Principles to Practical Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals and Researchers

Abstract

This technical guide provides a comprehensive overview of the principles and practical application of Fourier Transform Infrared (FTIR) spectroscopy for the characterization of 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid. This molecule, with its unique combination of a carboxylic acid, a primary alcohol, and a thiadiazole heterocyclic ring, presents a distinct infrared spectrum that is invaluable for structural confirmation and purity assessment. This document is designed for researchers, scientists, and drug development professionals, offering a narrative that bridges fundamental theory with field-proven experimental protocols and detailed spectral interpretation. We will explore the causality behind methodological choices, establish self-validating experimental workflows, and ground all claims in authoritative references.

Introduction: The Analytical Imperative

This compound (C₄H₄N₂O₃S) is a heterocyclic compound of interest in medicinal chemistry and materials science.[1] The thiadiazole ring system is a key pharmacophore found in a variety of biologically active compounds.[2][3] Accurate and efficient characterization of such molecules is fundamental to any research and development pipeline.

FTIR spectroscopy emerges as a primary analytical tool for this purpose. It is a rapid, non-destructive, and highly sensitive technique that provides a unique molecular "fingerprint" based on the vibrational frequencies of a molecule's chemical bonds.[4][5][6] By measuring the absorption of infrared light, an FTIR spectrum allows for the unambiguous identification of functional groups, providing critical insights into molecular structure.[6][7] This guide will elucidate the process of obtaining and interpreting a high-quality FTIR spectrum of the title compound, empowering scientists to confidently verify its chemical identity.

The Foundation: Principles of FTIR Spectroscopy

FTIR spectroscopy relies on the fundamental principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their constituent bonds (e.g., stretching, bending).[7] An FTIR spectrometer measures this absorption and plots it against the wavenumber (cm⁻¹), which is proportional to energy.[8] The resulting spectrum, typically spanning 4000 cm⁻¹ to 400 cm⁻¹, serves as a unique identifier.[7]

The two primary regions of an infrared spectrum are:

  • Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹): This region contains absorption bands corresponding to the stretching vibrations of specific functional groups (e.g., O-H, C=O, C-H). These bands are highly diagnostic.[8]

  • Fingerprint Region (1500 cm⁻¹ - 400 cm⁻¹): This region contains a complex pattern of absorptions arising from bending vibrations and skeletal vibrations of the entire molecule. This pattern is unique to each compound, much like a human fingerprint.[5][8]

Causality in Method Selection: Choosing the Right Sampling Technique

The quality of an FTIR spectrum is critically dependent on the sample preparation method. For a solid compound like this compound, several options exist, but the choice is dictated by efficiency, sample availability, and the desired data quality.

  • Attenuated Total Reflectance (ATR): This is the most widely used and recommended technique for this type of analysis.[9] It requires virtually no sample preparation; the solid is simply placed onto a high-refractive-index crystal (commonly diamond) and pressed to ensure good contact.[10][11] An infrared beam is passed through the crystal, where it undergoes total internal reflection at the crystal-sample interface. At each reflection point, an "evanescent wave" penetrates a few microns into the sample, and absorption is measured.[9][10] This makes ATR a fast, non-destructive, and highly reproducible method.[12]

  • Potassium Bromide (KBr) Pellet: This traditional transmission method involves finely grinding 1-2 mg of the sample with ~100-200 mg of dry, IR-transparent KBr powder and pressing the mixture into a thin, transparent pellet.[11][13] The IR beam passes directly through the pellet. While effective, this method is more labor-intensive, destructive, and susceptible to issues if the sample is not ground to a particle size smaller than the wavelength of the IR light, which can cause scattering effects.[13]

For its speed, ease of use, and high-quality data output, ATR-FTIR is the superior and recommended methodology for the routine analysis of this compound.

Experimental Workflow: A Self-Validating Protocol

This section details a step-by-step protocol for acquiring a high-quality ATR-FTIR spectrum. The workflow is designed to be self-validating by incorporating a background measurement to ensure the final spectrum is exclusively that of the analyte.

Diagram: ATR-FTIR Experimental Workflow

ATR_Workflow A 1. Instrument Preparation Allow spectrometer to warm up and stabilize. B 2. Clean ATR Crystal Wipe with isopropyl alcohol and dry completely. A->B C 3. Acquire Background Spectrum Scan with empty, clean crystal. This measures and stores the spectrum of air (CO2, H2O) and the crystal for later subtraction. B->C D 4. Apply Sample Place a small amount of solid powder on the center of the crystal. C->D E 5. Ensure Contact Apply consistent pressure using the instrument's press arm. D->E F 6. Acquire Sample Spectrum Collect data (e.g., 4000-400 cm-1, 32 scans, 4 cm-1 resolution). The instrument automatically ratios the sample scan against the background. E->F G 7. Data Processing & Analysis Perform baseline correction and peak picking. Interpret the spectrum. F->G H 8. Clean Up Thoroughly clean the crystal to prevent cross-contamination. G->H Functional_Groups mol This compound -COOH (Carboxylic Acid) -CH2OH (Hydroxymethyl) 1,2,3-Thiadiazole Ring regions regions mol:f1->regions:f1 mol:f1->regions:f2 mol:f2->regions:f1 mol:f2->regions:f3 mol:f1->regions:f4 mol:f2->regions:f4 mol:f3->regions:f5

Caption: Correlation of molecular substructures to their IR absorption regions.

Analysis of Key Vibrational Modes

The expected absorption bands are summarized in the table below. The analysis integrates data from general spectroscopy principles and studies on related chemical structures.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected IntensityCommentary
~3300 - 2500O-H StretchCarboxylic Acid (-COOH)Strong, Very BroadThis is the most diagnostic feature of a hydrogen-bonded carboxylic acid dimer. [14][15][16]It will likely overlap with the alcohol O-H stretch.
~3400 - 3200O-H StretchAlcohol (-CH₂OH)Medium, BroadThis band is expected to be masked by or appear as a shoulder on the much broader carboxylic acid O-H absorption. [17]
~2950 - 2850C-H StretchMethylene (-CH₂)Medium to WeakAsymmetric and symmetric stretching modes of the methylene group in the hydroxymethyl substituent. [18]
~1760 - 1690C=O StretchCarboxylic Acid (-COOH)Strong, SharpA very intense and sharp peak characteristic of the carbonyl group. Its position is sensitive to hydrogen bonding. [14][16]
~1650 - 1550C=N StretchThiadiazole RingMedium to WeakA characteristic stretching vibration from the heterocyclic ring system. [19]
~1440 - 1395O-H BendCarboxylic Acid (-COOH)MediumIn-plane bending of the hydroxyl group. [14]
~1320 - 1210C-O StretchCarboxylic Acid (-COOH)StrongStrong band associated with the C-O single bond of the carboxylic acid. [14]
~1150 - 1050C-O StretchPrimary Alcohol (-CH₂OH)StrongA strong absorption corresponding to the C-O bond of the primary alcohol.
< 1600Ring VibrationsThiadiazole RingMultiple, Medium-WeakA series of complex bands in the fingerprint region corresponding to C-C, C-N, N-N, and C-S stretching and bending modes. [20][21]
~800 - 600C-S StretchThiadiazole RingWeak to MediumThe carbon-sulfur bond vibration typically appears in this lower frequency range.
Predicted Spectrum: A Holistic View

The resulting spectrum will be dominated by two key features:

  • An extremely broad and intense absorption band in the high-frequency region (3300-2500 cm⁻¹) due to the hydrogen-bonded O-H groups of the carboxylic acid.

  • A very strong and sharp carbonyl (C=O) peak around 1700 cm⁻¹.

The presence of these two signals provides immediate and strong evidence for the carboxylic acid moiety. Further confirmation of the structure comes from identifying the C-H stretches just below 3000 cm⁻¹, the strong C-O stretching bands between 1320-1050 cm⁻¹, and the complex pattern of peaks in the fingerprint region, which confirms the overall molecular structure.

Conclusion

FTIR spectroscopy is an indispensable technique for the structural elucidation of this compound. By employing a validated and efficient workflow, such as the ATR-FTIR method detailed herein, researchers can rapidly obtain a high-quality spectrum. Correct interpretation, guided by an understanding of group frequencies, allows for the confident confirmation of the key functional groups—carboxylic acid, hydroxymethyl, and the thiadiazole ring—thereby verifying the molecular identity of this important chemical entity. This guide provides the foundational knowledge and practical steps necessary for scientists to successfully integrate FTIR analysis into their research and development activities.

References

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from Specac official website. [10]2. Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from Drawell official website. 3. University of California, Davis. (n.d.). IR: carboxylic acids. Chemistry LibreTexts. [14]4. LPD Lab Services Ltd. (2025). FTIR Principles and Sample Preparation. Retrieved from LPD Lab Services official website. [7]5. Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from Specac official website. [22]6. LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [15]7. University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from UWI St. Augustine, Department of Chemistry website. [13]8. OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. OpenStax. [16]9. JoVE. (2023). Video: Spectroscopy of Carboxylic Acid Derivatives. Journal of Visualized Experiments. [23]10. Baddiel, A., Blais, J., & Max, J. J. (2019). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. ACS Publications. [24]11. Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from Bruker official YouTube channel. [25]12. Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from Virginia Tech official website. [26]13. EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). Retrieved from EAG Laboratories official website. [4]14. Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from Agilent official website. [9]15. Specac Ltd. (2024). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis. Retrieved from Specac official website. [12]16. Romano, E., et al. (2025). Structural and vibrational studies of the potential anticancer agent, 5-difluoromethyl-1,3,4-thiadiazole-2-amino by DFT calculations. ResearchGate. [20]17. Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR). Indonesian Journal of Science & Technology. 18. Al-Obaidi, A. S. M., et al. (2012). DFT Study of the 1,3,4-Thiadiazole Ring molecules (Geometry, Thermodynamic functions, IR studies). Journal of Kufa for Chemical Science. 19. Sharp, T. A., et al. (2013). High-resolution direct-absorption spectroscopy of hydroxymethyl radical in the CH symmetric stretching region. PubMed. [18]20. Benar, P., & Gonçalves, A. R. (1999). Principal Component Analysis of the Hydroxymethylation of Sugarcane Lignin: A Time-Depending Study by FTIR. Journal of Wood Chemistry and Technology. [27]21. Christensen, D. H., et al. (1970). Vibrational Analysis of the Spectra of 1,2,5-Oxadiazole, 1,2,5-Thiadiazole and 1,2,5-Selenadiazole. ResearchGate. [28]22. El-Azhary, A. A. (1995). Vibrational analysis of the spectra of 1,3,4-oxadiazole, 1,3,4-thiadiazole, 1,2,5-oxadiazole and 1,2,5-thiadiazole: comparison between DFT, MP2 and HF force fields. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [21]23. AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from AZoM official website. [8]24. Paruch, K., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. [29]25. National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [1]26. Coates, J. (2006). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [5]27. Nandiyanto, A. B. D., et al. (2022). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition. ResearchGate. [30]28. Boulaiche, A., et al. (2023). The Thiadiazole Ring (THD) Is a Building Block for Potential Inhibitors of the SARS-CoV-2 Main Protease (Mpro): Theoretical Look into the Structure, Reactivity, and Binding Profile of Three 1,3,4-THD Derivatives toward Mpro. MDPI. [31]29. Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from Innovatech Labs official website. [6]30. Li, W., et al. (2019). Variable temperature FTIR spectra of hydroxyl peak. ResearchGate. [17]31. Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. 32. Sarkar, S. (2022). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Jadavpur University. [3]33. Paruch, K., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. ResearchGate. [32]34. Paruch, K., et al. (2021). Peer review of Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide. MDPI. [33]35. Al-Alawi, A., et al. (2017). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Applied Spectroscopy Reviews. [34]36. Avcı, D., et al. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. [35]37. Kumar, R., et al. (2018). An efficient one-pot synthesis of fluorinated 1,3,4- thiadiazole derivative by under microwave irradiation and ultrasonic irradiation. JETIR. [19]38. SpectraBase. (n.d.). 2-(hydroxymethyl)-2-propyl-1,3-propanediol - Optional[FTIR] - Spectrum. Retrieved from SpectraBase.

Sources

physical properties including melting point and solubility of 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid

Foreword by the Senior Application Scientist

In the landscape of modern drug discovery, the meticulous characterization of novel chemical entities is the bedrock upon which successful therapeutic development is built. The 1,2,3-thiadiazole scaffold is a privileged heterocycle, known for its diverse biological activities, including antibacterial, antiviral, and herbicidal properties.[1] The specific compound, this compound, incorporates both a hydrogen-bond donor (hydroxymethyl) and a hydrogen-bond donor/acceptor (carboxylic acid), making it a particularly interesting building block for creating molecules with high target affinity. This guide is designed for researchers, scientists, and drug development professionals, providing not just theoretical data, but a robust, experimentally-grounded framework for determining the critical physical properties of this compound: its melting point and solubility. Understanding these parameters is non-negotiable; they dictate everything from synthetic purification and formulation strategies to ultimate bioavailability. This document synthesizes established analytical principles with practical, field-proven insights to empower your research and development efforts.

Physicochemical Profile and Inferred Properties

While this compound (CAS: 183304-68-9) is documented in chemical databases, comprehensive experimental data on its physical properties is not extensively published.[2][3] However, we can infer a likely profile by examining its structure and comparing it to related, well-characterized analogs.

The parent 1,2,3-thiadiazole is a liquid at room temperature, soluble in water and most organic solvents.[4] The addition of functional groups dramatically alters these properties. For instance, the closely related 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid is a powder with a melting point of 169-173 °C, at which it also decomposes.

The subject molecule, this compound, possesses two key functional groups capable of forming strong intermolecular hydrogen bonds: the carboxylic acid and the hydroxymethyl group. This extensive hydrogen bonding network is expected to result in a relatively high melting point, likely with decomposition, and to significantly influence its solubility profile.

Table 1: Summary of Physicochemical Data & Experimental Methodologies
PropertyPredicted CharacteristicsRecommended Experimental Protocol
Melting Point Crystalline solid with a melting point >160 °C, likely with decomposition.Capillary Melting Point Determination (USP <741>)
Aqueous Solubility Moderate solubility, pH-dependent due to the carboxylic acid moiety.Equilibrium Shake-Flask Solubility Assay
Organic Solvent Solubility Likely soluble in polar aprotic solvents (e.g., DMSO) and alcohols (e.g., Methanol).Systematic Solvent Screening via HPLC Quantification

Experimental Protocols for Accurate Characterization

The following protocols are presented as self-validating systems, incorporating best practices to ensure data integrity and reproducibility. The rationale behind key experimental choices is explained to provide a deeper understanding of the methodology.

Melting Point Determination: A Key Indicator of Purity

Expertise & Rationale: The melting point is more than a physical constant; it is a critical first indicator of a compound's purity.[5] Pure crystalline solids exhibit a sharp melting range (typically 0.5-1.0 °C), whereas impurities depress and broaden this range.[6] For a molecule like this, which contains functional groups susceptible to heat-induced degradation, a slow, visually monitored heating rate is essential to distinguish a true melt from decomposition.

Protocol: Capillary Melting Point Determination

  • Sample Preparation:

    • Ensure the compound is completely dry, as residual solvents will depress the melting point. Dry the sample under a high vacuum for several hours.

    • Using a spatula, place a small amount of the dry sample onto a clean, dry watch glass. Finely crush the sample into a powder with the spatula to ensure uniform packing.

  • Capillary Loading:

    • Take a glass capillary tube and tap the open end into the powdered sample. A small amount of powder will enter the tube.

    • Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The final packed sample height should be 2-3 mm for optimal heat transfer.[7][8]

  • Measurement:

    • Place the loaded capillary into a calibrated melting point apparatus.

    • Begin by heating the apparatus rapidly to a temperature approximately 20 °C below the expected melting point.

    • Reduce the heating rate to a slow ramp of 1-2 °C per minute.[8] This slow rate is critical for allowing the sample and thermometer to reach thermal equilibrium, ensuring an accurate reading.

    • Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample is liquid. The melting point is reported as the range T1-T2.

    • Trustworthiness Check: Observe the sample closely during heating. Note any color change, bubbling, or charring, as these are indicators of decomposition. If decomposition occurs, the melting point should be reported with this observation (e.g., "171-174 °C (D)").

A Sample Preparation (Dry & Pulverize) B Capillary Loading (2-3 mm height) A->B Ensure uniformity C Instrument Setup (Calibrated) B->C Insert sample D Controlled Heating (Ramp Rate: 1-2°C/min) C->D Critical for accuracy E Record Range (T1-T2) & Observe for Decomposition D->E Visual Analysis A Add Excess Solid to Solvent B Equilibrate (24-48h, Constant Temp) A->B Achieve saturation C Filter Supernatant (0.22 µm filter) B->C Remove undissolved solid D Quantify by HPLC (vs. Calibration Curve) C->D Accurate measurement E Calculate Solubility (Perform in Triplicate) D->E Data validation

Sources

The Enduring Scaffold: A Technical Guide to the Discovery, Synthesis, and Application of 1,2,3-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the 1,2,3-thiadiazole core, a significant heterocyclic scaffold in medicinal and agricultural chemistry. From its initial synthesis in the late 19th century to the establishment of versatile synthetic methodologies and its current role in cutting-edge research, this document chronicles the key scientific contributions that have shaped our understanding of this important molecule. Detailed experimental protocols for foundational synthetic routes, a comprehensive summary of its physicochemical properties, and visual representations of its synthetic pathways are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Genesis of a Heterocycle: A Historical Perspective

The journey of the 1,2,3-thiadiazole began in the late 19th century, a period of burgeoning exploration in heterocyclic chemistry.[1] The unique structural features and diverse reactivity of this five-membered aromatic heterocycle, containing one sulfur and two adjacent nitrogen atoms, have established it as a privileged scaffold in the design of novel therapeutic agents and agrochemicals.

A chronological overview of key milestones reveals the progressive understanding and synthetic mastery of this heterocyclic system:

  • 1896: The Pechmann & Nold Synthesis - The Dawn of an Era. The first documented synthesis of a 1,2,3-thiadiazole derivative is attributed to Hans von Pechmann and his student, Nold.[1][2] Their pioneering work involved the 1,3-dipolar cycloaddition of diazomethane with phenyl isothiocyanate, laying the groundwork for future investigations into this novel heterocyclic system.[2][3] Von Pechmann, a prominent German chemist, was also renowned for his discovery of diazomethane in 1894.[1]

  • Early 20th Century: The Wolff Synthesis. In the early 1900s, German chemist Ludwig Wolff developed an alternative method for the synthesis of 1,2,3-thiadiazoles from α-diazo ketones.[1][4][5] This reaction, which involves the treatment of an α-diazo ketone with a thionating agent like ammonium sulfide, provided another route to this heterocyclic core.[4][5]

  • 1955: The Hurd-Mori Synthesis - A Paradigm Shift. A significant breakthrough in 1,2,3-thiadiazole synthesis came in 1955 with the work of Charles D. Hurd and Raymond I. Mori.[1] They developed a versatile and widely applicable method involving the cyclization of hydrazone derivatives with thionyl chloride.[1][6] This reaction, now famously known as the Hurd-Mori synthesis, remains one of the most common and efficient methods for preparing a wide range of 1,2,3-thiadiazole derivatives.[1][6]

Foundational Synthetic Methodologies: A Practical Guide

The enduring utility of 1,2,3-thiadiazoles is intrinsically linked to the robust and versatile synthetic methods developed over the past century. This section provides a detailed examination of the most influential synthetic routes, complete with mechanistic insights and detailed experimental protocols.

The Hurd-Mori Synthesis: The Workhorse of 1,2,3-Thiadiazole Chemistry

The Hurd-Mori synthesis is a cornerstone of 1,2,3-thiadiazole chemistry, prized for its broad substrate scope and generally good yields.[7] The reaction involves the cyclization of α-methylene hydrazones with thionyl chloride.[1]

Mechanism of Action: The reaction is believed to proceed through the attack of thionyl chloride on the hydrazone.[2] Subsequent cyclization and elimination of water and other byproducts lead to the formation of the stable 1,2,3-thiadiazole ring.[2] The basicity of the ring nitrogen atom in the precursor has a significant effect on the success of the transformation, with electron-withdrawing protecting groups on the nitrogen often facilitating a successful cyclization.[8]

Experimental Protocol: Synthesis of 4-phenyl-1,2,3-thiadiazole

Reactants:

  • Acetophenone semicarbazone

  • Thionyl chloride (SOCl₂)

Procedure:

  • A solution of acetophenone semicarbazone in a suitable inert solvent (e.g., dichloromethane or toluene) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • The flask is cooled in an ice bath to 0 °C.

  • Thionyl chloride is added dropwise to the stirred solution. The addition should be slow to control the exothermic reaction and the evolution of hydrogen chloride gas.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the excess thionyl chloride is carefully quenched by the slow addition of water or a saturated sodium bicarbonate solution.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure 4-phenyl-1,2,3-thiadiazole.

Self-Validation and Causality: The choice of an inert solvent is crucial to prevent side reactions with the highly reactive thionyl chloride. Dropwise addition at low temperature mitigates the exothermic nature of the reaction, preventing degradation of the starting material and product. Refluxing provides the necessary activation energy for the cyclization to proceed to completion. The aqueous workup is essential to remove any remaining thionyl chloride and inorganic byproducts. Purification by chromatography or recrystallization ensures the isolation of a high-purity product, which is critical for subsequent applications and biological testing.

Diagram of the Hurd-Mori Synthesis Workflow

Hurd_Mori_Workflow start Start: Acetophenone Semicarbazone in Inert Solvent add_socl2 Add Thionyl Chloride (SOCl₂) dropwise at 0 °C start->add_socl2 reflux Reflux for Several Hours add_socl2->reflux workup Aqueous Workup (Quench, Wash, Dry) reflux->workup purify Purification (Chromatography/Recrystallization) workup->purify end_product End Product: 4-phenyl-1,2,3-thiadiazole purify->end_product

Caption: A streamlined workflow of the Hurd-Mori synthesis.

The Pechmann & Nold Synthesis: The Inaugural Route

While less commonly used today due to the handling of hazardous reagents like diazomethane, the Pechmann and Nold synthesis is of significant historical importance as the first reported method for constructing the 1,2,3-thiadiazole ring.[1][2]

Mechanism of Action: This reaction is a classic example of a 1,3-dipolar cycloaddition.[3] Diazomethane acts as the 1,3-dipole, which reacts with the carbon-sulfur double bond (the dipolarophile) of phenyl isothiocyanate to form the five-membered ring.

Experimental Protocol: Synthesis of 5-Anilino-1,2,3-thiadiazole

Reactants:

  • Diazomethane

  • Phenyl isothiocyanate

Procedure:

  • A solution of phenyl isothiocyanate in a suitable inert solvent (e.g., diethyl ether) is prepared in a flask.

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of diazomethane in diethyl ether is added portion-wise to the stirred solution of phenyl isothiocyanate. Extreme caution is advised when handling diazomethane as it is explosive and toxic.

  • The reaction mixture is stirred at low temperature for several hours.

  • The solvent is carefully removed under reduced pressure to yield the crude product.

  • The product is purified by recrystallization.

Self-Validation and Causality: The use of an inert solvent is critical to prevent unwanted side reactions with the highly reactive diazomethane. The low reaction temperature is necessary to control the reactivity of diazomethane and to prevent its decomposition. The careful removal of the solvent is important due to the volatile nature of diazomethane.

A Scaffold of Diverse Bioactivity: Applications in Agriculture and Medicine

The 1,2,3-thiadiazole nucleus is a versatile pharmacophore that has been incorporated into a wide range of biologically active molecules.[4][7][9][10] Its derivatives have found significant applications in both agriculture and medicine.

Guardians of the Harvest: 1,2,3-Thiadiazoles in Agriculture

1,2,3-Thiadiazole derivatives have been extensively investigated and developed as fungicides, insecticides, herbicides, and plant defense activators.[11]

Fungicidal Activity: A number of 1,2,3-thiadiazole derivatives have demonstrated potent fungicidal activity against a broad spectrum of plant pathogens.[12][13][14][15] For example, certain 1,2,3-thiadiazole and thiazole-based strobilurins have shown excellent activities against Gibberella zeae, Sclerotinia sclerotiorum, and Rhizoctonia cerealis.[12][13]

Compound/ClassTarget FungiEC₅₀ (µg/mL)Reference
1,2,3-Thiadiazole-based Strobilurin (8a)Gibberella zeae2.68[12][13]
Sclerotinia sclerotiorum0.44[12][13]
Rhizoctonia cerealis0.01[12][13]
4-Methyl-1,2,3-thiadiazole derivativesColletotrichum lagenarium8.20[16]
Botrytis cinerea24.42[16]
Pythium aphanidermatum15.80[16]

Plant Defense Activation: A notable characteristic of certain 1,2,3-thiadiazole derivatives, such as the commercial fungicide Tiadinil, is their ability to induce Systemic Acquired Resistance (SAR) in plants.[11] This mode of action does not involve direct antimicrobial activity but rather activates the plant's own defense mechanisms, leading to broad-spectrum and long-lasting protection against a variety of pathogens.[11]

The proposed signaling pathway for Tiadinil involves its conversion within the plant to the active metabolite, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03).[11] This metabolite then triggers the SAR pathway downstream of the key signaling molecule, salicylic acid (SA), leading to the expression of pathogenesis-related (PR) genes and a heightened state of defense.[11]

Signaling Pathway of Tiadinil-Induced Systemic Acquired Resistance

Tiadinil_SAR_Pathway Tiadinil Tiadinil (1,2,3-thiadiazole derivative) Metabolite Active Metabolite (SV-03) Tiadinil->Metabolite Metabolic Conversion in Plant SAR_Pathway Systemic Acquired Resistance (SAR) Pathway Metabolite->SAR_Pathway Triggers SAR PR_Genes Expression of Pathogenesis-Related (PR) Genes SAR_Pathway->PR_Genes Leads to Defense Heightened Plant Defense PR_Genes->Defense

Caption: The proposed signaling cascade for Tiadinil-induced SAR.

A Beacon of Hope in Drug Discovery: Medicinal Applications

The 1,2,3-thiadiazole scaffold is a prominent feature in a multitude of compounds with potential therapeutic applications.[7][9] Its derivatives have been investigated for a wide array of pharmacological activities.

Anticancer and Antitumor Activity: Numerous studies have highlighted the potential of 1,2,3-thiadiazole derivatives as anticancer agents.[7][16] Some compounds have shown significant activity against various human tumor cell lines, suggesting their potential as novel anti-tumor agents in cancer therapy.[17]

Antiviral Activity: The antiviral properties of 1,2,3-thiadiazole derivatives have also been a subject of intense research.[7][16] Certain derivatives have demonstrated potent activity against viruses such as HIV-1.[7]

Antimicrobial and Antifungal Activity: Beyond their agricultural applications, 1,2,3-thiadiazoles have shown promise as antimicrobial and antifungal agents in a medicinal context.[7][16]

Other Biological Activities: The versatility of the 1,2,3-thiadiazole scaffold is further underscored by its reported anti-inflammatory, anticonvulsant, analgesic, and antihypertensive activities.[4][7][17]

Future Perspectives and Conclusion

The journey of the 1,2,3-thiadiazole, from its discovery in the late 19th century to its current status as a privileged scaffold in medicinal and agricultural chemistry, is a testament to its enduring importance. The development of robust synthetic methodologies, particularly the Hurd-Mori synthesis, has been instrumental in unlocking the vast potential of this heterocyclic core.

As our understanding of disease pathways and crop protection deepens, the 1,2,3-thiadiazole scaffold will undoubtedly continue to serve as a valuable template for the design and synthesis of novel, highly active molecules. The ongoing exploration of new synthetic routes, coupled with advanced computational modeling and high-throughput screening, will further accelerate the discovery of next-generation 1,2,3-thiadiazole derivatives with enhanced efficacy and safety profiles. The rich history and diverse applications of this remarkable heterocycle provide a solid foundation for future innovations in both human health and global food security.

References

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  • Synthesis of 1,2,3-Thiadiazole and Thiazole-Based Strobilurins as Potent Fungicide Candidates. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

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  • Synthesis of Pyrrolo[2,3-d][6][12][16]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization. NIH. Available at: [Link]

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Unlocking the Therapeutic Potential of 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic Acid: A Technical Guide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthetic strategies and a proposed roadmap for the biological evaluation of 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid. While direct literature on this specific molecule is sparse, the 1,2,3-thiadiazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities. This document will leverage data from analogous structures to build a strong rationale for the investigation of this compound and provide detailed, field-proven methodologies for its synthesis and characterization.

The 1,2,3-Thiadiazole Scaffold: A Privileged Motif in Medicinal Chemistry

The 1,2,3-thiadiazole ring system is a cornerstone in the development of novel therapeutic agents. Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to the discovery of compounds with a wide array of pharmacological activities. Derivatives of 1,2,3-thiadiazole have demonstrated significant potential in several key therapeutic areas:

  • Antimicrobial Activity: Numerous studies have highlighted the potent antibacterial and antifungal properties of 1,2,3-thiadiazole derivatives. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.

  • Antiviral Properties: The 1,2,3-thiadiazole nucleus has been incorporated into molecules exhibiting antiviral activity, notably against HIV-1.

  • Anticancer Potential: A significant body of research has focused on the cytotoxic effects of 1,2,3-thiadiazole derivatives against various cancer cell lines. Mechanisms of action include the induction of apoptosis and the disruption of microtubule formation.

  • Agricultural Applications: Beyond medicine, these compounds have also found use as herbicides and plant growth regulators.

Given the established biological significance of the 1,2,3-thiadiazole core, this compound represents a promising, yet underexplored, candidate for drug discovery programs. The presence of both a hydroxymethyl and a carboxylic acid group offers multiple points for further chemical modification and prodrug strategies, enhancing its potential for optimization.

Synthesis of this compound

The Hurd-Mori reaction is a classic and reliable method for the synthesis of the 1,2,3-thiadiazole ring from a suitable hydrazone precursor and thionyl chloride.[1] A proposed synthetic route to this compound is outlined below.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Hurd-Mori Cyclization cluster_2 Step 3: Hydrolysis Ethyl_2-hydroxy-3-oxobutanoate Ethyl 2-hydroxy-3-oxobutanoate Hydrazone Ethyl 2-(2-carbamoylhydrazono)-3-hydroxybutanoate Ethyl_2-hydroxy-3-oxobutanoate->Hydrazone Reflux in Ethanol/Water Semicarbazide_HCl Semicarbazide HCl, NaOAc Semicarbazide_HCl->Hydrazone Thiadiazole_Ester Ethyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylate Hydrazone->Thiadiazole_Ester DCM, 0°C to RT Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->Thiadiazole_Ester Final_Product This compound Thiadiazole_Ester->Final_Product Stir at RT Hydrolysis LiOH, THF/Water Hydrolysis->Final_Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via Hurd-Mori Reaction

Step 1: Synthesis of Ethyl 2-(2-carbamoylhydrazono)-3-hydroxybutanoate (Hydrazone Precursor)

  • To a solution of ethyl 2-hydroxy-3-oxobutanoate (1 equivalent) in ethanol, add a solution of semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in water.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and then in an ice bath to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the hydrazone precursor.

Step 2: Synthesis of Ethyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylate

  • Suspend the dried hydrazone (1 equivalent) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride (2-3 equivalents) dropwise with vigorous stirring. Caution: Thionyl chloride is corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by pouring it over ice water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Step 3: Hydrolysis to this compound

  • Dissolve the purified ester (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (1.5-2 equivalents) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the hydrolysis by TLC.

  • Once complete, acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Proposed Biological Evaluation Workflow

A systematic approach to evaluating the biological activity of the newly synthesized this compound is crucial. The following workflow outlines a tiered screening cascade, starting with broad activity profiling and moving towards more specific mechanistic studies.

G Start Synthesized Compound: This compound Primary_Screening Primary Screening Start->Primary_Screening Antimicrobial Antimicrobial Assay (Broth Microdilution - MIC) Primary_Screening->Antimicrobial Anticancer Anticancer Assay (MTT - Cytotoxicity) Primary_Screening->Anticancer Hit_Identification Hit Identification Antimicrobial->Hit_Identification Anticancer->Hit_Identification Secondary_Screening Secondary Screening & Mechanism of Action Hit_Identification->Secondary_Screening Active Compound MBC Minimum Bactericidal Concentration (MBC) Secondary_Screening->MBC If Antimicrobial Hit Apoptosis Apoptosis Assay (Flow Cytometry) Secondary_Screening->Apoptosis If Anticancer Hit Lead_Optimization Lead Optimization MBC->Lead_Optimization Apoptosis->Lead_Optimization

Caption: Proposed workflow for the biological evaluation of the target compound.

Detailed Protocols for Biological Assays

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[2]

Materials:

  • Test compound stock solution (e.g., 10 mg/mL in DMSO).

  • Sterile 96-well microtiter plates.

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Mueller-Hinton Broth (MHB).

  • 0.5 McFarland standard.

  • Spectrophotometer.

Procedure:

  • Inoculum Preparation: From a fresh agar plate, select 3-5 colonies and inoculate into MHB. Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in MHB directly in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in broth, no compound) and a negative control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

ParameterDescription
Assay Broth Microdilution
Endpoint Minimum Inhibitory Concentration (MIC)
Typical Bacteria S. aureus, E. coli, P. aeruginosa, K. pneumoniae
Incubation 37°C, 16-20 hours
In Vitro Anticancer Activity: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • Sterile 96-well plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with the medium containing the compound dilutions. Incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

ParameterDescription
Assay MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
Endpoint Cell Viability / IC₅₀
Typical Cell Lines MCF-7 (breast), HepG2 (liver), A549 (lung)
Incubation 37°C, 5% CO₂, 24-72 hours
Mechanism of Action: Apoptosis Assay by Flow Cytometry

This assay uses Annexin V and Propidium Iodide (PI) staining to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[4][5]

Materials:

  • Cells treated with the test compound.

  • Annexin V-FITC staining kit.

  • Propidium Iodide (PI).

  • 1X Binding Buffer.

  • Flow cytometer.

Procedure:

  • Cell Preparation: Induce apoptosis by treating cells with the test compound at its IC₅₀ concentration for a predetermined time. Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V (-) / PI (-): Healthy cells

  • Annexin V (+) / PI (-): Early apoptotic cells

  • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

  • Annexin V (-) / PI (+): Necrotic cells

Conclusion and Future Directions

This technical guide provides a robust framework for the synthesis and biological evaluation of this compound. Based on the extensive and diverse bioactivities of the 1,2,3-thiadiazole scaffold, this specific compound is a compelling candidate for further investigation. The detailed protocols herein are designed to be self-validating and provide a clear path for researchers to generate high-quality, reproducible data. Successful identification of antimicrobial or anticancer activity in the primary screens should be followed by more in-depth mechanistic studies and subsequent lead optimization to explore structure-activity relationships and improve potency and pharmacokinetic properties.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Methods in Molecular Biology. Springer. Retrieved from [Link]

  • Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364.
  • Paruch, K., Popiołek, Ł., Biernasiuk, A., Berecka-Rycerz, A., Malm, A., Gumieniczek, A., & Wujec, M. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Applied Sciences, 11(3), 1180.
  • Shafran, Y. M., Bakulev, V. A., & Dehaen, W. (2018). 1,2,3-Thiadiazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. The Royal Society of Chemistry.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
  • Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Retrieved from [Link]

  • Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis. Retrieved from [Link]

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The Versatile Scaffold: A Technical Guide to the Applications of 1,2,3-Thiadiazole Compounds in Agriculture and Medicine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Heterocycle

The 1,2,3-thiadiazole ring, a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms, has garnered significant attention in the fields of medicinal chemistry and agrochemical research.[1][2] Its unique electronic properties and mesoionic character facilitate the crossing of cellular membranes, enabling potent interactions with a diverse array of biological targets.[3][4] This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and burgeoning applications of 1,2,3-thiadiazole derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. The versatility of this scaffold has led to the development of compounds with a broad spectrum of biological activities, including antifungal, antiviral, insecticidal, herbicidal, and anticancer properties.[1][2][5]

Part 1: Agricultural Applications - Safeguarding Crop Yield and Health

The relentless demand for increased food production necessitates the development of novel and effective agrochemicals. 1,2,3-Thiadiazole derivatives have emerged as a promising class of compounds to address this challenge, exhibiting potent activity as fungicides, plant activators, insecticides, and herbicides.

Fungicidal Activity: Combating Phytopathogenic Fungi

Fungal diseases pose a significant threat to global crop production. 1,2,3-Thiadiazole-based compounds have demonstrated remarkable efficacy against a wide range of plant pathogenic fungi.[1][6]

A noteworthy strategy in the design of novel fungicides involves the hybridization of the 1,2,3-thiadiazole moiety with other known fungicidal pharmacophores. For instance, a series of 1,2,3-thiadiazole-based strobilurins were designed and synthesized, with some compounds exhibiting a broad spectrum of fungicidal activity.[7][8] Compound 8a from this series displayed excellent activities against Gibberella zeae, Sclerotinia sclerotiorum, and Rhizoctonia cerealis with median effective concentrations (EC₅₀) of 2.68, 0.44, and 0.01 μg/mL, respectively, outperforming commercial fungicides like enestroburin, kresoxim-methyl, and azoxystrobin in some cases.[7][8]

Table 1: Fungicidal Activity of 1,2,3-Thiadiazole-based Strobilurin Analogs (EC₅₀ in μg/mL) [7][8]

CompoundGibberella zeaeSclerotinia sclerotiorumRhizoctonia cerealis
8a 2.680.440.01
8c >501.250.03
8d >502.310.02
10i 10.238.971.56
Enestroburin15.1210.250.06
Kresoxim-methyl8.565.630.12
Azoxystrobin5.893.450.08

The mechanism of action for many acylalanine fungicides, a class to which some 1,2,3-thiadiazole derivatives have been linked, involves the specific inhibition of RNA polymerase-1, thereby blocking rRNA synthesis in fungi.[9][10]

Plant Activators: Inducing Systemic Acquired Resistance (SAR)

A modern approach to plant protection involves the use of "plant activators" that induce the plant's own defense mechanisms, a phenomenon known as systemic acquired resistance (SAR).[11][12] Benzo-1,2,3-thiadiazole derivatives have been extensively studied as potent inducers of SAR.[13]

S-methyl benzo[1][3][7]thiadiazole-7-carbothioate (BTH) is a commercialized plant activator that primes plants for a more rapid and robust defense response upon pathogen attack.[11][13] Research has focused on developing novel benzo-1,2,3-thiadiazole-7-carboxylate derivatives with improved activity and lower cost.[13] Fluoro-containing compounds, in particular, have shown excellent SAR-inducing activity against various cucumber pathogens.[13]

Experimental Protocol: Evaluation of SAR-Inducing Activity

This protocol outlines a general procedure for assessing the systemic acquired resistance (SAR) inducing capabilities of 1,2,3-thiadiazole compounds.

1. Plant Material and Growth Conditions:

  • Grow cucumber (Cucumis sativus L.) plants in a controlled environment (e.g., greenhouse or growth chamber) with a 14-hour photoperiod at 25°C.
  • Use plants at the two-leaf stage for the assay.

2. Compound Application:

  • Dissolve the test compounds in a suitable solvent (e.g., acetone) and then dilute with water containing a surfactant (e.g., Tween-20) to the desired concentration.
  • Apply the compound solution to the first true leaf of the cucumber plants by spraying until runoff.
  • Use a solution without the test compound as a negative control.

3. Pathogen Inoculation:

  • Seven days after compound application, inoculate the second true leaf (untreated leaf) with a spore suspension of a pathogenic fungus (e.g., Colletotrichum lagenarium).
  • Incubate the inoculated plants in a high-humidity chamber for 24 hours to facilitate infection.

4. Disease Assessment:

  • After 5-7 days of incubation, assess the disease severity by counting the number of lesions on the inoculated leaves.
  • Calculate the protective effect as a percentage reduction in lesion number compared to the negative control.

Insecticidal and Herbicidal Potential

The versatility of the 1,2,3-thiadiazole scaffold extends to insecticidal and herbicidal activities.[1][14] Certain N-tert-butyl-N,N′-diacylhydrazine derivatives incorporating a 1,2,3-thiadiazole ring have demonstrated significant insecticidal potential against pests like Plutella xylostella L.[6] Furthermore, novel 2-cyanoacrylates containing a 1,2,3-thiadiazole moiety have exhibited good herbicidal activities against various weeds.[14]

Part 2: Medicinal Applications - A New Frontier in Drug Discovery

The unique chemical properties of 1,2,3-thiadiazoles have made them an attractive scaffold for the development of novel therapeutic agents, with a primary focus on oncology.[4][15]

Anticancer Activity: Targeting Key Cellular Pathways

1,2,3-Thiadiazole derivatives have demonstrated potent anticancer activity through various mechanisms of action.[3][4] Their ability to act as bioisosteres of endogenous molecules like pyrimidine allows them to interact with crucial cellular targets involved in cancer progression.[3][4]

2.1.1 Inhibition of Tubulin Polymerization

A significant mechanism of action for several 1,2,3-thiadiazole derivatives is the disruption of microtubule dynamics by inhibiting tubulin polymerization.[3] By binding to tubulin, these compounds prevent the formation of microtubules, which are essential for cell division. This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[3]

G thiadiazole 1,2,3-Thiadiazole Derivative tubulin Tubulin thiadiazole->tubulin Binds to microtubule Microtubule Formation thiadiazole->microtubule Inhibits tubulin->microtubule Polymerizes into cell_cycle Cell Cycle Arrest (G2/M Phase) apoptosis Apoptosis cell_cycle->apoptosis Induces G ketone Ketone semicarbazone Semicarbazone Intermediate ketone->semicarbazone semicarbazide Semicarbazide semicarbazide->semicarbazone thiadiazole 1,2,3-Thiadiazole Derivative semicarbazone->thiadiazole Hurd-Mori Cyclization socl2 Thionyl Chloride (SOCl₂) socl2->thiadiazole

References

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Hurd-Mori Reaction for 1,2,3-Thiadiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1,2,3-Thiadiazoles and the Hurd-Mori Reaction

The 1,2,3-thiadiazole scaffold is a privileged heterocyclic motif of significant interest to researchers in drug discovery and materials science.[1] Compounds incorporating this ring system exhibit a broad spectrum of biological activities, including antibacterial, antiviral, anticancer, fungicidal, and herbicidal properties.[2][3] The Hurd-Mori reaction stands as a classical and highly effective method for the synthesis of these valuable compounds.[1] This reaction facilitates the construction of the 1,2,3-thiadiazole ring through the cyclization of hydrazone derivatives, most commonly using thionyl chloride (SOCl₂).[1][4]

This comprehensive guide provides a detailed protocol for the synthesis of 1,2,3-thiadiazoles via the Hurd-Mori reaction, with a focus on both the practical execution and the underlying chemical principles. We will delve into the mechanistic rationale behind the procedural steps, offer insights into potential challenges, and present a clear, step-by-step workflow suitable for researchers in both academic and industrial settings.

Mechanistic Insights: Understanding the Reaction Pathway

The Hurd-Mori reaction typically proceeds in two distinct stages:

  • Formation of a Hydrazone Precursor: The synthesis commences with the reaction of a ketone possessing an α-methylene group with a hydrazine derivative, such as semicarbazide hydrochloride, to form the corresponding hydrazone (in this case, a semicarbazone).[1][5] This initial step is a standard condensation reaction.

  • Cyclization with Thionyl Chloride: The crucial cyclization step involves treating the hydrazone with thionyl chloride.[4] While the precise mechanism has been a subject of study, it is generally understood to involve the attack of thionyl chloride on the hydrazone.[4] This is followed by a series of intramolecular cyclization and elimination steps, ultimately leading to the formation of the aromatic 1,2,3-thiadiazole ring system.[4][6]

A critical aspect for a successful reaction is the presence of an α-methylene group on the hydrazone, which is essential for the cyclization to occur.[7] The nature of the substituent on the hydrazone nitrogen can also significantly influence the reaction outcome, with electron-withdrawing groups often favoring higher yields.[7][8]

Experimental Workflow: A Visual Guide

The following diagram outlines the general experimental workflow for the synthesis of a 4-substituted-1,2,3-thiadiazole using the Hurd-Mori reaction.

Hurd_Mori_Workflow Start Starting Materials: - Ketone (with α-methylene) - Semicarbazide HCl - Sodium Acetate Step1 Step 1: Hydrazone Formation (Reflux in Ethanol/Water) Start->Step1 Precursor Hydrazone Precursor (e.g., Semicarbazone) Step1->Precursor Isolation & Drying Step2 Step 2: Hurd-Mori Cyclization (Thionyl Chloride in DCM) Precursor->Step2 Workup Work-up & Quenching (Ice, NaHCO₃ wash) Step2->Workup Reaction Monitoring (TLC) Purification Purification (Column Chromatography) Workup->Purification Product Final Product: 4-Substituted-1,2,3-Thiadiazole Purification->Product

Caption: General experimental workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.

Detailed Experimental Protocols

This section provides a detailed, two-step protocol for the synthesis of 4-phenyl-1,2,3-thiadiazole from acetophenone as a representative example.

Part 1: Synthesis of Acetophenone Semicarbazone (Hydrazone Precursor)

This initial step prepares the necessary hydrazone intermediate for the subsequent cyclization.

Materials:

  • Acetophenone

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in deionized water.[1][7]

  • In a separate beaker, dissolve acetophenone (1.0 equivalent) in ethanol.[1]

  • Add the ethanolic solution of acetophenone to the aqueous solution in the round-bottom flask with stirring.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.[7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the acetophenone semicarbazone.

Part 2: Hurd-Mori Cyclization to Synthesize 4-phenyl-1,2,3-thiadiazole

This is the core cyclization step that forms the desired 1,2,3-thiadiazole ring.

Materials:

  • Acetophenone semicarbazone (from Part 1)

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Caution: Thionyl chloride is a corrosive and moisture-sensitive reagent that reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[1]

  • Suspend the dried acetophenone semicarbazone (1.0 equivalent) in anhydrous dichloromethane (DCM) in a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Cool the suspension in an ice bath to 0 °C.

  • Slowly add thionyl chloride (2.0-3.0 equivalents) dropwise to the stirred suspension.[1][7] Maintain the temperature at 0 °C during the addition.

  • After the complete addition of thionyl chloride, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.[1] Monitor the reaction's progress by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully quench the excess thionyl chloride by pouring the reaction mixture slowly onto crushed ice with vigorous stirring.[1]

  • Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine to neutralize any remaining acid.[1][7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[1]

  • The crude 4-phenyl-1,2,3-thiadiazole can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) or by recrystallization.[7]

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of substituted 1,2,3-thiadiazoles via the Hurd-Mori reaction.

ParameterTypical Value/ConditionNotes
Substrate Ketones with α-methylene groupsEssential for cyclization.
Hydrazine Source Semicarbazide HCl, TosylhydrazineSemicarbazones are common intermediates.[5]
Cyclizing Agent Thionyl Chloride (SOCl₂)Typically used in excess (2-3 eq.).[7]
Solvent for Cyclization Dichloromethane (DCM), DioxaneAnhydrous conditions are crucial.[7]
Reaction Temperature 0 °C to refluxInitial addition is often done at low temperature.[1]
Reaction Time 2-4 hoursMonitor by TLC for completion.[7]
Typical Yields Good to excellentCan be substrate-dependent.[2][5]

Troubleshooting and Key Considerations

Even with a robust protocol, challenges can arise. Below are some common issues and their potential solutions.

Troubleshooting cluster_low_yield Low Yield or No Reaction cluster_side_products Formation of Side Products LY_Start Low Yield LY_Check1 Verify Hydrazone Purity LY_Start->LY_Check1 Possible Cause LY_Check2 Ensure Anhydrous Conditions LY_Start->LY_Check2 Possible Cause LY_Check3 Optimize Reaction Temperature LY_Start->LY_Check3 Possible Cause LY_Check4 Consider N-Protecting Group LY_Start->LY_Check4 Possible Cause SP_Start Side Products Observed SP_Check1 Identify Side Product (e.g., Oxadiazine) SP_Start->SP_Check1 Action SP_Check3 Improve Purification Method SP_Start->SP_Check3 Action SP_Check2 Modify Reaction Conditions (Solvent, Temperature) SP_Check1->SP_Check2 Solution

Caption: Troubleshooting logic for common issues in the Hurd-Mori reaction.

  • Low Yield: If the yield is poor, first verify the purity of the starting hydrazone.[7] Ensure that the reaction is carried out under strictly anhydrous conditions, as thionyl chloride readily decomposes in the presence of moisture. High temperatures can sometimes lead to degradation, so optimizing the temperature is crucial.[7] For certain substrates, particularly those containing nitrogenous heterocycles, the nature of the N-protecting group is critical; electron-withdrawing groups are often preferred for a successful cyclization.[7][8]

  • Formation of Side Products: In some cases, the formation of side products like 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione has been reported.[6][7] Adjusting the reaction conditions, such as the solvent and temperature, may help to favor the formation of the desired 1,2,3-thiadiazole.[7] Careful purification by column chromatography is essential to isolate the target compound from any byproducts.[7]

  • Product Instability: The 1,2,3-thiadiazole ring can be sensitive to harsh acidic or basic conditions. It is advisable to use neutral work-up and purification methods whenever possible to avoid decomposition of the product.[7]

Alternatives to Thionyl Chloride

Given the hazardous nature of thionyl chloride, several milder and more environmentally benign alternatives have been developed. One notable improvement involves the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by reagents like tetrabutylammonium iodide (TBAI).[2][9] This metal-free approach provides good yields of 1,2,3-thiadiazoles under milder conditions.[9] Other protocols utilize reagents such as sulfur dichloride (SCl₂) or sulfur monochloride (S₂Cl₂), which in some cases have been shown to be superior to thionyl chloride, providing higher yields.[4]

Conclusion

The Hurd-Mori reaction is a powerful and versatile tool for the synthesis of 1,2,3-thiadiazoles, a class of compounds with immense potential in medicinal chemistry and agrochemicals. By understanding the underlying mechanism and adhering to carefully controlled experimental conditions, researchers can effectively utilize this reaction to access a wide array of substituted 1,2,3-thiadiazoles. The protocols and insights provided in this guide are intended to equip scientists and drug development professionals with the knowledge necessary for the successful implementation of this important synthetic transformation.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 1,2,3-Thiadiazoles.
  • Okuma, K., Nagakura, K., Nakajima, Y., Kubo, K., & Shioji, K. (2004). Synthesis of 1,3,4-Thiadiazoles from Aldehyde Hydrazones. SYNTHESIS, 2004(12), 1929–1931.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-phenyl-1,2,3-thiadiazole via the Hurd-Mori Reaction.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles.
  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 30(23), 12345.
  • ResearchGate. (n.d.).
  • El-Metwaly, N. M., & El-Gaber, H. A. (2018). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 23(11), 2841.
  • Science of Synthesis. (n.d.). Product Class 9: 1,2,3-Thiadiazoles.
  • ChemicalBook. (2022). Properties and Synthesis of 1,2,3-Thiadiazole.
  • Kumar, V., & Yusuf, M. (2021).
  • ResearchGate. (n.d.). An Efficient Synthesis of Pyrazolyl-1,2,3-thiadiazoles via Hurd-Mori Reaction.
  • Wikipedia. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis.
  • Stanetty, P., Turner, M., & Mihovilovic, M. D. (2005). Synthesis of pyrrolo[2,3-d][1][7][10]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization. Molecules, 10(2), 367–375.

Sources

Application Notes & Protocols: High-Purity Isolation of 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

High-purity 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid is a critical building block in medicinal chemistry and materials science. The presence of impurities can significantly impact reaction yields, biological activity, and final product specifications. This document provides a comprehensive guide to the purification of this polar, multifunctional heterocyclic compound. We detail three primary methodologies: pH-mediated aqueous extraction (acid-base extraction), optimized recrystallization, and column chromatography. For each technique, we explain the underlying chemical principles, provide step-by-step protocols, and discuss critical parameters to ensure the isolation of material with ≥98% purity.

Introduction and Compound Profile

This compound is a polar organic compound featuring a carboxylic acid, a primary alcohol, and a thiadiazole heterocyclic core. This unique combination of functional groups makes it a versatile synthon but also presents specific challenges for purification. Impurities commonly arise from unreacted starting materials, synthetic by-products, or degradation. Achieving high purity is essential for reliable downstream applications, such as API synthesis, where even trace impurities can lead to undesirable side reactions or toxicological concerns.

Compound Properties:

  • Molecular Formula: C₄H₄N₂O₃S[1]

  • Molecular Weight: 160.15 g/mol [1]

  • Appearance: Typically an off-white to pale yellow solid.

  • Key Functional Groups: Carboxylic acid (-COOH), Hydroxymethyl (-CH₂OH), 1,2,3-Thiadiazole ring.

  • Predicted Properties: The presence of both a hydrogen-bond donating and accepting carboxylic acid group, along with a polar hydroxymethyl group, suggests high polarity and some water solubility. The carboxylic acid is the primary handle for pH-based purification techniques.

Strategic Approach to Purification

The choice of purification strategy depends on the nature of the impurities, the required purity level, and the scale of the operation. The following diagram outlines a logical workflow for selecting the most appropriate technique.

Purification_Strategy start Crude Product (>1g scale) check_purity Initial Purity Assessment (TLC, ¹H NMR, LCMS) start->check_purity acid_base Protocol 1: Acid-Base Extraction check_purity->acid_base Major non-acidic organic impurities recrystallization Protocol 2: Recrystallization check_purity->recrystallization Product is major component (>85%) chromatography Protocol 3: Column Chromatography check_purity->chromatography Complex mixture or isomeric impurities final_purity Final Purity Check (>98%?) acid_base->final_purity recrystallization->final_purity chromatography->final_purity final_purity->recrystallization No, from Acid-Base or Chromatography end Pure Product final_purity->end Yes

Caption: Decision workflow for purification of this compound.

Protocol 1: Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities. The acid is converted to its highly water-soluble carboxylate salt, allowing for its transfer from an organic solvent into an aqueous basic solution.[2][3][4]

Expertise & Causality: We select a weak base, sodium bicarbonate (NaHCO₃), for the extraction. Unlike strong bases such as NaOH, NaHCO₃ is sufficiently basic to deprotonate the carboxylic acid but not acidic enough to deprotonate the hydroxymethyl group or potentially cause degradation of the thiadiazole ring.[3] This selective reactivity is key to a clean separation.

Step-by-Step Protocol:
  • Dissolution: Dissolve the crude solid (e.g., 5.0 g) in a suitable organic solvent such as ethyl acetate (EtOAc, 100 mL). If solubility is poor, gentle warming or the addition of a co-solvent like tetrahydrofuran (THF) may be necessary.

  • Aqueous Extraction: Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 50 mL). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure generated from the acid-base reaction.

  • Layer Separation: Allow the layers to separate completely. The desired compound is now in the upper aqueous layer as its sodium salt. Drain the lower organic layer, which contains neutral impurities.

  • Organic Wash (Optional): To remove any residual neutral impurities, wash the aqueous layer with a fresh portion of EtOAc (25 mL). Drain and discard the organic layer.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add 3M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is ~2. The target compound will precipitate as a solid as it is converted back to its neutral, less water-soluble form.[5]

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water (2 x 20 mL) to remove inorganic salts, followed by a small amount of cold diethyl ether to aid in drying.

  • Drying: Dry the pure white solid under high vacuum to a constant weight.

Trustworthiness - Self-Validation: The success of this protocol is validated at each step. The formation of gas (CO₂) upon adding bicarbonate confirms the presence of the acid. The complete precipitation of a solid upon acidification indicates successful recovery. The final purity should be confirmed by analytical methods (see Section 6).

Protocol 2: Recrystallization

Recrystallization is a highly effective method for purifying solids when the crude material is already of moderate purity (>85%).[6] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[7]

Expertise & Causality: The key to successful recrystallization is solvent selection. An ideal solvent should fully dissolve the compound at an elevated temperature but exhibit poor solubility at lower temperatures, allowing for crystal formation upon cooling. For a polar, hydrogen-bonding molecule like our target, polar protic or aprotic solvents are ideal candidates.

Solvent Screening & Protocol:

Data Presentation: Solvent Screening Table

Solvent SystemSolubility (Hot)Solubility (Cold)Rationale & Expected Outcome
WaterHighModerateGood for initial trials, but moderate cold solubility may reduce yield. Crystals may require extensive drying.
Ethanol / WaterHighLowAn excellent two-solvent system. Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity persists. Clear by adding a drop of hot ethanol, then cool slowly.
IsopropanolModerateLowA good single-solvent option. Slower evaporation rate than ethanol can lead to better crystal growth.
AcetonitrileModerateLowA polar aprotic option that can be effective if protic solvents lead to "oiling out."
Step-by-Step Protocol (Ethanol/Water System):
  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal volume of hot ethanol (e.g., 20 mL) to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: To the hot, clear solution, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy. Add 1-2 drops of hot ethanol to redissolve the precipitate and ensure the solution is saturated.

  • Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under high vacuum.

Protocol 3: Flash Column Chromatography

For complex mixtures or when impurities have similar properties to the desired product, flash column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.

Expertise & Causality: The target compound is polar and acidic. Standard silica gel is acidic and can cause significant band tailing or "streaking" with acidic compounds, leading to poor separation. To counteract this, a small amount of an acid, like acetic acid, is added to the mobile phase. This keeps the compound fully protonated and minimizes unwanted interactions with the silica surface.

Workflow & Protocol:

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Run tlc 1. TLC Analysis (e.g., 50% EtOAc/Hexanes + 1% Acetic Acid) column_prep 2. Pack Column (Silica Gel) tlc->column_prep sample_prep 3. Prepare Sample (Adsorb onto silica) column_prep->sample_prep elution 4. Elute Column (Gradient or Isocratic) sample_prep->elution collection 5. Collect Fractions elution->collection tlc_fractions 6. Analyze Fractions (TLC) collection->tlc_fractions combine 7. Combine Pure Fractions tlc_fractions->combine evaporate 8. Evaporate Solvent combine->evaporate

Caption: Standard workflow for flash column chromatography purification.

Step-by-Step Protocol:
  • Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine a suitable mobile phase. A good starting point is a mixture of Ethyl Acetate and Hexanes. Add 1% acetic acid to the solvent mixture. The ideal system should give the target compound an Rf value of ~0.2-0.3.[8]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column.

  • Sample Loading: Pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound in a solvent like methanol, add silica gel, and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. A gradient elution (gradually increasing the polarity by increasing the percentage of ethyl acetate) often provides the best separation.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator. Traces of acetic acid can be removed by co-evaporation with a non-polar solvent like toluene or by dissolving the residue in a solvent and washing with a brine solution.

Purity Assessment

Regardless of the method used, the purity of the final product must be rigorously assessed.

TechniquePurposeTypical Observations for Pure Compound
¹H NMR Structural confirmation and impurity identificationClean spectrum with expected chemical shifts and integration values. Absence of signals from starting materials or by-products.
LCMS Purity assessment and mass confirmationA single major peak in the chromatogram with the correct mass-to-charge ratio ([M-H]⁻ or [M+H]⁺). Purity often reported as % area under the curve.
Melting Point Indicator of purityA sharp melting point range (e.g., within 1-2 °C). Impurities typically broaden and depress the melting point.

Conclusion

The purification of this compound can be effectively achieved through several standard laboratory techniques. For rapid removal of non-acidic impurities on a larger scale, acid-base extraction is the most efficient method. For achieving the highest crystalline purity from a moderately pure starting material, recrystallization from a polar solvent system like ethanol/water is recommended. Finally, for complex mixtures or the removal of closely related impurities, flash column chromatography on silica gel with an acidified eluent provides the necessary resolving power. The final choice of method should be guided by an initial purity assessment and the specific requirements of the downstream application.

References

  • Vertex AI Search. (n.d.). Acid-Base Extraction.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
  • Wikipedia. (n.d.). Acid–base extraction.
  • PubChem. (n.d.). This compound.
  • The Student Room. (2018, April 7). How to purify a carboxylic acid by recrystallisation?
  • Google Patents. (n.d.). US5034105A - Carboxylic acid purification and crystallization process.
  • UCLA Chemistry. (n.d.). Recrystallization and Crystallization.
  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • PubMed. (n.d.). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
  • IT Medical Team. (n.d.). Laboratory Techniques of Purification and Isolation.
  • Wikipedia. (n.d.). Recrystallization (chemistry).

Sources

Application Note & Protocol: A Guide to the Experimental Setup for Testing Nitrification Inhibition in Soil

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nitrification, the biological oxidation of ammonia to nitrate, is a cornerstone of the global nitrogen cycle and a critical determinant of soil fertility and environmental health.[1] The inhibition of this process, whether intentional through the use of agricultural inhibitors or as an unintended consequence of chemical contamination, has significant implications for nutrient availability, greenhouse gas emissions, and water quality. This guide provides a comprehensive, technically detailed framework for researchers, environmental scientists, and professionals in the agrochemical industry to design and execute robust experiments for assessing the inhibitory effects of chemical compounds on soil nitrification. The protocols outlined herein are synthesized from internationally recognized standards, including ISO 15685 and OECD Guideline 216, to ensure scientific integrity and reproducibility.[1][2][3][4][5][6][7][8][9]

Introduction: The Significance of Nitrification and Its Inhibition

Nitrification is a two-step process mediated by distinct groups of microorganisms. Ammonia-oxidizing bacteria and archaea convert ammonia (NH₃) to nitrite (NO₂⁻), which is then rapidly oxidized to nitrate (NO₃⁻) by nitrite-oxidizing bacteria.[10] Nitrate is a primary source of nitrogen for plants, but it is also highly mobile in soil and prone to leaching, which can lead to contamination of groundwater and surface waters.[1] Furthermore, nitrification is linked to the production of nitrous oxide (N₂O), a potent greenhouse gas.

The study of nitrification inhibition is crucial for two primary reasons:

  • Agrochemical Development: The development of nitrification inhibitors is a key strategy to improve nitrogen use efficiency in agriculture. By slowing the conversion of ammonium-based fertilizers to nitrate, these compounds reduce nitrogen loss and enhance crop uptake.[11]

  • Ecotoxicology: Assessing the impact of new and existing chemicals on soil microbial processes is a fundamental aspect of environmental risk assessment. The inhibition of nitrification can serve as a sensitive indicator of a substance's toxicity to the soil microbiome.[12]

This document provides a detailed methodology for a laboratory-based soil slurry assay, a rapid and reliable method for determining the potential rate of nitrification and its inhibition.[2][3][4][5]

The Principle of the Nitrification Inhibition Assay

The core principle of this assay is to measure the rate of ammonia oxidation under controlled laboratory conditions in the presence and absence of a test substance. The method described here is based on the ISO 15685 standard, which focuses on the first and rate-limiting step of nitrification: the oxidation of ammonia to nitrite.[2][3][4][5] To isolate this step, an inhibitor of nitrite oxidation, such as sodium chlorate, is added to the soil slurry. This allows for the accumulation of nitrite, which can be readily quantified as a measure of ammonia oxidation activity.

The percentage inhibition is then calculated by comparing the rate of nitrite production in a soil sample treated with a test substance to that of an untreated control.

Experimental Workflow and Design

A successful nitrification inhibition study hinges on a well-structured experimental design. The following workflow provides a comprehensive overview of the key stages involved.

experimental_workflow soil_collection 1. Soil Collection & Preparation microcosm_setup 2. Microcosm Setup (Soil Slurry) soil_collection->microcosm_setup inhibitor_application 3. Application of Test Substance microcosm_setup->inhibitor_application incubation 4. Incubation inhibitor_application->incubation sampling 5. Time-Course Sampling incubation->sampling extraction 6. Nitrite Extraction sampling->extraction analysis 7. Colorimetric Analysis extraction->analysis data_analysis 8. Data Analysis & Inhibition Calculation analysis->data_analysis

Figure 1: A schematic overview of the experimental workflow for assessing nitrification inhibition in soil.

Materials and Reagents

Soil:

  • Freshly collected soil, sieved to < 2 mm. The soil should have a known history and be free from recent pesticide or inhibitor applications. An agricultural loamy sand is often recommended for standardization.[8]

Reagents:

  • Deionized water

  • Potassium chloride (KCl) solution (2 M)

  • Diammonium sulfate ((NH₄)₂SO₄)

  • Potassium phosphate buffer (pH 7.2)

  • Sodium chlorate (NaClO₃)

  • Test substance and appropriate solvent (if not water-soluble)

  • For Nitrite Analysis (Griess-Ilosvay Method):

    • Sulfanilamide solution

    • N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution

    • Nitrite standard solution

Protocol: Step-by-Step Methodology

Part 1: Soil Slurry Preparation

  • Soil Pre-incubation: To stabilize the microbial community, pre-incubate the sieved soil at room temperature for 2-7 days, maintaining a moisture content of 40-60% of the maximum water-holding capacity.

  • Preparation of Test Medium: Prepare a test medium containing potassium phosphate buffer (1 mmol/L), sodium chlorate (5-15 mmol/L), and diammonium sulfate (1.5 mmol/L).[2] The sodium chlorate concentration should be sufficient to inhibit nitrite oxidation without adversely affecting ammonia oxidation.

  • Creation of Soil Slurry: Prepare a soil slurry by mixing one part soil with four parts of the test medium (e.g., 25 g of soil in 100 mL of medium). This should be done in an Erlenmeyer flask.

Part 2: Application of Test Substance and Incubation

  • Treatment Groups: For a comprehensive study, include the following treatment groups (each in triplicate):

    • Control (no test substance)

    • Solvent control (if a solvent is used to dissolve the test substance)

    • Multiple concentrations of the test substance (a minimum of five for non-agrochemicals to establish a dose-response curve).[6]

  • Application: Add the test substance to the soil slurries. For agrochemicals, application rates should be based on recommended field application rates.

  • Incubation: Incubate the flasks on an orbital shaker at a constant temperature (e.g., 20-25°C) in the dark. The shaking ensures the soil remains in suspension and the slurry is well-aerated.

Part 3: Sampling and Nitrite Extraction

  • Time-Course Sampling: Collect samples from each flask at multiple time points (e.g., 2, 4, 6, and 24 hours).[2] Linearity of nitrite production should be established in preliminary experiments.

  • Extraction: At each sampling time, take a subsample of the slurry (e.g., 5 mL) and mix it with an equal volume of 2 M KCl solution. The KCl solution stops the enzymatic activity and extracts the nitrite from the soil.

  • Clarification: Centrifuge the samples to pellet the soil particles. The clear supernatant will be used for nitrite analysis.

Part 4: Analytical Procedure - Colorimetric Determination of Nitrite

The Griess assay is a common and reliable method for nitrite quantification.

  • Reaction Setup: In a microplate or test tube, mix an aliquot of the clear supernatant with the sulfanilamide solution, followed by the NED solution.

  • Color Development: Allow the color to develop for a specified time (usually 15-20 minutes). A pink to magenta color will form in the presence of nitrite.

  • Spectrophotometric Measurement: Measure the absorbance of the solution at a wavelength of approximately 520-540 nm using a spectrophotometer.[13]

  • Calibration Curve: Prepare a standard curve using known concentrations of a nitrite standard solution. This will be used to convert the absorbance values of the samples into nitrite concentrations.

Data Analysis and Interpretation

1. Calculation of Nitrification Rate:

  • For each replicate, plot the concentration of nitrite-nitrogen (NO₂⁻-N) against time.

  • The slope of the linear portion of this graph represents the potential nitrification rate (in units such as mg NO₂⁻-N/kg soil/hour).

2. Calculation of Percent Inhibition: The percentage inhibition for each concentration of the test substance is calculated using the following formula:

Percentage Inhibition (%) = [(Rate_control - Rate_treated) / Rate_control] x 100

Where:

  • Rate_control is the mean nitrification rate in the control group.

  • Rate_treated is the mean nitrification rate in the group treated with the test substance.

3. Dose-Response Analysis:

  • Plot the percentage inhibition against the logarithm of the test substance concentration.

  • Use a regression model to calculate the ECₓ values (e.g., EC₅₀, the concentration that causes 50% inhibition).[6]

Parameter Description Typical Units Purpose
Nitrification Rate The rate of nitrite production over time.mg NO₂⁻-N/kg soil/hTo quantify the activity of ammonia-oxidizing microorganisms.
% Inhibition The relative reduction in the nitrification rate due to the test substance.%To assess the inhibitory effect of the test substance at a specific concentration.
EC₅₀ The effective concentration of the test substance that causes a 50% reduction in the nitrification rate.mg/kg soilTo provide a standardized measure of the toxicity of the test substance.

Quality Control and Validation

To ensure the trustworthiness of the results, the following quality control measures are essential:

  • Reference Substance: A toxic reference substance should be tested periodically (e.g., annually) to verify the sensitivity of the soil microorganisms.[8]

  • Linearity: The linearity of nitrite production over the sampling period should be confirmed for the specific soil being used.

  • Extraction Efficiency: While not always necessary for this rapid assay, the efficiency of nitrite extraction can be checked by spiking a soil sample with a known amount of nitrite.

  • Analytical Accuracy: The accuracy of the colorimetric analysis should be verified with quality control standards.

Conclusion

The methodology detailed in this application note provides a robust and reproducible framework for assessing the impact of chemical substances on soil nitrification. By adhering to standardized protocols and implementing rigorous quality control measures, researchers can generate high-quality data that is essential for both the development of sustainable agricultural practices and the comprehensive environmental risk assessment of chemicals. This approach, grounded in established international standards, ensures that the results are not only scientifically sound but also comparable across different studies and laboratories.

References

  • ISO 15685:2012 Soil quality — Determination of potential nitrification and inhibition of nitrification — Rapid test by ammonium oxidation. International Organization for Standardization. [Link]

  • BS EN ISO 15685:2020 Soil quality. Determination of potential nitrification and inhibition of nitrification. Rapid test by ammonium oxidation. BSI Knowledge. [Link]

  • Soil quality - Determination of potential nitrification and inhibition of nitrification - Rapid test by ammonium oxidation (ISO 15685:2012). European Standards. [Link]

  • BS EN ISO 15685:2020 Soil quality. Determination of potential nitrification and inhibition of nitrification. Rapid test by ammonium oxidation. European Standards. [Link]

  • One-day rate measurements for estimating net nitrification potential in humid forest soils. University of Vermont. [Link]

  • Soil quality - Determination of potential nitrification and inhibition of nitrification - Rapid test by ammonium oxidation (ISO 15685:2012). NSAI. [Link]

  • Microbiological toxicity tests using standardized ISO/OECD methods—current state and outlook. Semantic Scholar. [Link]

  • Nitrate+ Nitrite Nitrogen in Soil, Plant Tissue, and Water. [Link]

  • Test No. 216: Soil Microorganisms: Nitrogen Transformation Test. OECD. [Link]

  • Test No. 216: Soil Microorganisms: Nitrogen Transformation Test. OECD. [Link]

  • Soil Inorganic Nitrogen Nitrate Nitrogen (Colorimetric Method). [Link]

  • Methods to assess the soil actual nitrification rate in the laboratory. ResearchGate. [Link]

  • Lab.10 methods for estimating nitrification process. Slideshare. [Link]

  • (PDF) Nitrification techniques for soils. ResearchGate. [Link]

  • OECD TG 216: Soil Microorganisms: Nitrogen Transformation test. Biotecnologie B.T. Srl. [Link]

  • OECD 216/217: Nitrogen and Carbon Transformation Test. ibacon GmbH. [Link]

  • Colorimetric Determination of Nitrate after Reduction to Nitrite in a Paper-Based Dip Strip. MDPI. [Link]

  • Determination of ammonium and nitrate in soils by digital colorimetry. PubMed. [Link]

  • ISO 9509. iTeh Standards. [Link]

  • Quantifying nitrous oxide production rates from nitrification and denitrification under various moisture conditions in agricultural soils: Laboratory study and literature synthesis. NIH. [Link]

  • Determination of the inhibitory effect of chemicals, industrial and other waste waters on nitrification by Nitrosomonas bacteria. GOV.UK. [Link]

  • Inhibition profile of three biological nitrification inhibitors and their response to soil pH modification in two contrasting soils. PubMed Central. [Link]

  • Nitrification Inhibition Test - METHOD STATEMENT. [Link]

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Application Notes and Protocols for the Evaluation of 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid as a Potential Nitrification Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract The microbial conversion of ammonium (NH₄⁺) to nitrate (NO₃⁻), a process known as nitrification, is a critical juncture in the global nitrogen cycle. While essential, rapid nitrification in agricultural systems leads to significant nitrogen loss through nitrate leaching and nitrous oxide (N₂O) emissions, a potent greenhouse gas.[1][2][3] The application of nitrification inhibitors (NIs) with fertilizers is a key strategy to enhance nitrogen use efficiency and mitigate environmental impact.[4][5][6] Recently, heterocyclic compounds, particularly 1,2,3-thiadiazoles, have emerged as a promising class of NIs.[1][7][8] This document provides a comprehensive guide for researchers and agricultural scientists to evaluate 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid as a potential nitrification inhibitor. We present the scientific rationale based on current structure-activity relationship (SAR) studies, detailed protocols for laboratory-based soil incubation assays, and a framework for data analysis and interpretation.

Compound Profile: this compound

A thorough understanding of the test compound's physicochemical properties is fundamental to designing and interpreting experiments.

  • Chemical Structure:

    Chemical structure of this compound Image Source: PubChem CID 44558324
  • Physicochemical Properties:

PropertyValueSource
IUPAC Name This compoundPubChem[9]
CAS Number 183304-68-9PubChem[9][10]
Molecular Formula C₄H₄N₂O₃SPubChem[9]
Molecular Weight 160.15 g/mol PubChem[9]
XLogP3 -0.6PubChem[9]

Scientific Rationale & A Priori Hypothesis

Mechanism of Action: Targeting Ammonia Monooxygenase (AMO)

Nitrification is a two-step process initiated by ammonia-oxidizing bacteria (AOB) and archaea (AOA). The first and rate-limiting step is the oxidation of ammonia to hydroxylamine, catalyzed by the enzyme Ammonia Monooxygenase (AMO).[11] AMO is a membrane-bound copper-containing enzyme, making it a prime target for inhibition.[5][12] It is hypothesized that heterocyclic NIs, such as 1,2,3-thiadiazoles and the related 1,2,3-triazoles, function by chelating the copper center(s) in the active site of AMO, thereby blocking its catalytic activity.[5][7] The sulfur and adjacent nitrogen atoms in the thiadiazole ring are believed to be crucial for this coordination.

AMO_Inhibition cluster_nitrification Nitrification Pathway cluster_inhibitor Inhibitor Action NH4 Ammonium (NH₄⁺) NH2OH Hydroxylamine (NH₂OH) NH4->NH2OH AMO NO2 Nitrite (NO₂⁻) NH2OH->NO2 HAO NO3 Nitrate (NO₃⁻) NO2->NO3 NXR Inhibitor 1,2,3-Thiadiazole (e.g., Test Compound) AMO_Enzyme AMO Enzyme (Copper Center) Inhibitor->AMO_Enzyme Chelation/ Coordination

Caption: Proposed mechanism of 1,2,3-thiadiazole nitrification inhibitors.

Structure-Activity Relationship (SAR) and Hypothesis

Recent comprehensive SAR studies on substituted 1,2,3-thiadiazoles have provided critical insights into the molecular features that govern inhibitory efficacy.[1][3][7] A key finding from this research is that inhibitory activity is strongly favored by short, non-polar alkyl substituents on the thiadiazole ring.[1][2][11] Conversely, compounds with polar functional groups have demonstrated significantly poorer or no inhibitory activity.[1][3][11]

The target compound, this compound, possesses two highly polar functional groups: a primary alcohol (-CH₂OH) and a carboxylic acid (-COOH). Based on the established SAR for this compound class, we formulate the following a priori hypothesis:

Hypothesis: this compound will exhibit low to negligible nitrification inhibitory activity in soil incubation assays when compared to non-polar analogs and the commercial standard 3,4-dimethylpyrazole phosphate (DMPP).

This hypothesis-driven approach is crucial for objective evaluation and places the experimental results within the broader scientific context of inhibitor development. The following protocols are designed to rigorously test this hypothesis.

Experimental Design & Workflow

A tiered experimental workflow ensures efficient use of resources, starting with a robust primary screen (soil incubation) before proceeding to more complex analyses.

workflow A 1. Compound & Soil Preparation B 2. Soil Incubation Assay Setup (Primary Screen) A->B C 3. Time-Course Sampling (e.g., Day 0, 7, 14, 28) B->C D 4. Sample Extraction (2M KCl) C->D E 5. NH₄⁺ & NO₃⁻ Analysis (Colorimetric Assay) D->E F 6. Data Analysis (% Inhibition Calculation) E->F G 7. Hypothesis Evaluation F->G H Conclusion: Low Activity (Report Findings) G->H Hypothesis Confirmed I Significant Activity Found (Proceed to Advanced Assays) G->I Hypothesis Rejected

Caption: Tiered workflow for evaluating nitrification inhibitor efficacy.

Protocol 1: Soil Incubation Assay for Nitrification Inhibition

This protocol is the gold standard for laboratory-based screening of potential NIs. It measures the rate of ammonium conversion to nitrate in a controlled environment.

Materials & Reagents
  • Fresh agricultural soil (e.g., sandy loam), sieved (<2 mm)

  • This compound (Test Compound, TC)

  • 3,4-dimethylpyrazole phosphate (DMPP) or Dicyandiamide (DCD) (Positive Control, PC)[6][13]

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Potassium chloride (KCl), 2M solution

  • Deionized (DI) water

  • Incubation vessels (e.g., 250 mL glass jars with perforated lids)

  • Spectrophotometer and reagents for Berthelot (ammonium) and Griess (nitrate) reactions.

Experimental Setup

Causality: The choice of treatments is designed to isolate the effect of the test compound. The "Control" shows the baseline nitrification rate. The "Ammonium Control" shows the rate with added N. The "Positive Control" validates the assay's ability to detect inhibition.

  • Treatment Groups (in triplicate):

    • Control: Soil + DI water

    • Ammonium Control (NH₄⁺): Soil + (NH₄)₂SO₄ solution

    • Positive Control (PC): Soil + (NH₄)₂SO₄ + DMPP

    • Test Compound Low (TC-Low): Soil + (NH₄)₂SO₄ + TC (e.g., 1% of applied N)

    • Test Compound High (TC-High): Soil + (NH₄)₂SO₄ + TC (e.g., 2% of applied N)

Step-by-Step Protocol
  • Soil Preparation:

    • Determine the Water Holding Capacity (WHC) of the sieved soil.

    • Pre-incubate the soil at 25°C for 7 days at 40% WHC to stabilize microbial activity.

  • Treatment Application:

    • Weigh 100 g (dry weight equivalent) of pre-incubated soil into each incubation vessel.

    • Prepare stock solutions of (NH₄)₂SO₄, PC, and TC.

    • Apply the treatment solutions to the soil to achieve the following final concentrations:

      • Ammonium: 100 mg N per kg of dry soil.

      • Inhibitors (PC, TC): Typically applied at 1-2% of the total nitrogen applied (i.e., 1-2 mg inhibitor per kg of dry soil).

    • Add DI water to bring all samples to a final moisture content of 60% WHC. Mix thoroughly.

  • Incubation:

    • Cover the jars with perforated lids to allow gas exchange but minimize water loss.

    • Incubate at a constant temperature (e.g., 25°C) in the dark for 28 days.

    • Monitor the weight of the jars every few days and add DI water as needed to maintain constant moisture.

  • Sampling and Extraction:

    • Collect a 10 g subsample from each replicate on Day 0, 7, 14, and 28.

    • To each 10 g soil sample, add 50 mL of 2M KCl solution.

    • Shake on an orbital shaker at 200 rpm for 1 hour.

    • Filter the slurry through Whatman No. 42 filter paper. The resulting filtrate is ready for analysis.

  • Chemical Analysis:

    • Analyze the KCl extracts for NH₄⁺-N and NO₃⁻-N concentrations using standard colorimetric methods (e.g., automated flow injection analysis or microplate reader assays).

Data Analysis and Interpretation

Calculations

The primary output is the concentration of ammonium and nitrate over time. Net nitrification can be calculated, and from this, the percent inhibition.

  • Net Nitrification Rate: (NO₃⁻ at Day X - NO₃⁻ at Day 0) / X days

  • Percent Inhibition: % Inhibition = [1 - (Net Nitrification in TC / Net Nitrification in NH₄⁺ Control)] * 100

Expected Results & Interpretation

The results should be tabulated to compare the dynamics of nitrogen forms across treatments.

  • Sample Data Table (Day 28):

TreatmentNH₄⁺-N (mg/kg)NO₃⁻-N (mg/kg)% Inhibition
NH₄⁺ Control 15.288.50% (Reference)
Positive Control 78.924.175%
TC-High 18.185.34%
  • Interpretation:

    • Effective Inhibition (like PC): A high and sustained concentration of NH₄⁺-N and a low concentration of NO₃⁻-N relative to the Ammonium Control.

    • No Inhibition (Hypothesized for TC): The NH₄⁺-N and NO₃⁻-N concentrations will closely track those of the Ammonium Control, indicating rapid conversion of ammonium to nitrate. The calculated % inhibition will be near zero.

Conclusion

This document provides the necessary scientific background and a detailed, self-validating protocol to assess the efficacy of this compound as a nitrification inhibitor. Based on robust structure-activity relationship data for the 1,2,3-thiadiazole class, it is hypothesized that the polar functional groups of this specific molecule will render it largely ineffective.[1][3][11] The provided soil incubation assay is a critical first step to experimentally verify this hypothesis. The results will not only determine the future of this specific compound in agricultural research but also contribute to the broader understanding of inhibitor design and function.

References

  • Sidhu, P. K., Ming, Y., & Wille, U. (2025). Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture. Organic & Biomolecular Chemistry. [Link]

  • CoLab. (2025).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

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  • ResearchGate. (2025). Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture. [Link]

  • PubMed. (2025). Structure-activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture. [Link]

  • Radboud Repository. (2023). Drug discovery-based approach identifies new nitrification inhibitors. [Link]

  • AbacipharmTech. (n.d.). This compound. [Link]

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  • PubChem. (n.d.). 4-Hydroxy-1,2,5-Thiadiazole-3-Carboxylic Acid. National Center for Biotechnology Information. [Link]

  • MDPI. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. [Link]

  • PubChem. (n.d.). 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

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Protocol for In Vitro Antifungal Assay of Thiadiazole Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Need for Novel Antifungals and the Promise of Thiadiazole Derivatives

The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant and growing threat to global public health. This challenge necessitates the urgent discovery and development of novel antifungal agents with unique mechanisms of action. Among the numerous heterocyclic compounds explored in medicinal chemistry, thiadiazole derivatives have emerged as a promising class of molecules with a broad spectrum of biological activities, including potent antifungal effects[1][2][3].

Thiadiazole-based compounds have demonstrated notable in vitro activity against a range of pathogenic fungi, including various Candida and Aspergillus species[4][5]. Their mechanism of action is often attributed to the inhibition of key fungal enzymes, such as 14-α-sterol demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane[4][6]. The disruption of ergosterol synthesis leads to altered membrane permeability and, ultimately, fungal cell death[6]. This mode of action is similar to that of the widely used azole antifungals[6].

This document provides a comprehensive and detailed protocol for conducting in vitro antifungal susceptibility testing of novel thiadiazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering step-by-step guidance on established methodologies to ensure the generation of accurate, reproducible, and meaningful data. The protocols described herein are based on the globally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), providing a framework for robust and reliable antifungal evaluation[7][8][9][10].

Core Principles of Antifungal Susceptibility Testing

The primary objective of in vitro antifungal susceptibility testing is to determine the minimum inhibitory concentration (MIC) of a compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro[11][12][13][14]. This value is a critical parameter in the early stages of drug discovery, providing a quantitative measure of a compound's potency and allowing for the comparison of different derivatives.

Two principal methods are widely employed for determining the MIC of antifungal agents: broth microdilution and agar-based diffusion assays.

  • Broth Microdilution: This is considered the gold-standard method for determining MIC values[15]. It involves challenging a standardized fungal inoculum with a range of serially diluted concentrations of the test compound in a liquid growth medium within a 96-well microtiter plate[16][17].

  • Agar Disk and Agar Well Diffusion: These methods are simpler to perform and are often used for initial screening. They involve placing a paper disk impregnated with the test compound or adding a solution of the compound into a well on an agar plate previously inoculated with the fungus[18][19][20]. The antifungal activity is assessed by measuring the diameter of the zone of growth inhibition around the disk or well[7].

This guide will provide detailed protocols for both the broth microdilution and agar well diffusion methods.

Essential Materials and Reagents

A successful antifungal assay relies on the quality and sterility of the materials and reagents used.

Category Item Specifications & Rationale
Test Compounds Thiadiazole DerivativesSynthesized and purified to a high degree. A known antifungal drug (e.g., Fluconazole, Caspofungin) should be used as a positive control.
Dimethyl Sulfoxide (DMSO)High purity, sterile-filtered. Used as a solvent for the thiadiazole derivatives and control drugs. The final concentration in the assay should be non-toxic to the fungi.
Fungal Strains Test OrganismsClinically relevant yeast (e.g., Candida albicans, Candida glabrata) and mold (Aspergillus fumigatus) species.
Quality Control (QC) StrainsATCC strains with known MIC ranges for the control antifungal (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)[21].
Culture Media Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)For the initial cultivation and maintenance of fungal cultures[22].
RPMI-1640 MediumWith L-glutamine, without sodium bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid). This is the standard medium for broth microdilution assays as recommended by CLSI and EUCAST[15][23][24].
Mueller-Hinton Agar (MHA)Supplemented with 2% glucose and 0.5 µg/mL methylene blue for agar diffusion assays[7].
Labware & Equipment Sterile 96-well flat-bottom microtiter platesFor broth microdilution assays.
Sterile Petri dishesFor agar diffusion assays.
Spectrophotometer or McFarland DensitometerFor standardizing the fungal inoculum.
HemocytometerFor manual cell counting to verify inoculum density[22][25].
IncubatorSet to 35°C for optimal fungal growth[26].
Multichannel and single-channel micropipettesFor accurate liquid handling.
Sterile pipette tips, tubes, and reservoirsTo maintain aseptic conditions.

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the CLSI M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi[9][16].

Step 1: Preparation of Fungal Inoculum

The accurate preparation of the fungal inoculum is a critical step that significantly influences the MIC results[27].

  • Fungal Culture: From a stock culture, streak the fungal isolate onto an SDA or PDA plate and incubate at 35°C for 24-48 hours for yeasts or 3-5 days for molds to obtain fresh, mature colonies[22].

  • Inoculum Suspension:

    • For Yeasts: Touch 3-5 colonies (at least 1 mm in diameter) with a sterile loop and suspend them in 5 mL of sterile saline (0.85% NaCl)[28].

    • For Molds: Cover the surface of the mature mold culture with sterile saline. Gently scrape the surface with a sterile loop to dislodge the conidia. Transfer the suspension to a sterile tube and allow heavy particles to settle for 15-20 minutes[29].

  • Inoculum Standardization: Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm, the absorbance should be 0.08-0.1 for yeasts) or a McFarland densitometer. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts[7]. A hemocytometer can be used for a direct count to confirm the cell density[25][30].

  • Final Inoculum Dilution: Prepare a 1:1000 dilution of the standardized yeast suspension or a 1:50 dilution for molds in RPMI-1640 medium. This will result in a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL for yeasts and 1-5 x 10^4 CFU/mL for molds in the microtiter plate wells[24][31].

Inoculum_Preparation_Workflow cluster_culture Fungal Culture cluster_suspension Inoculum Suspension cluster_standardization Standardization cluster_dilution Final Dilution Culture Streak on SDA/PDA Plate Incubate Incubate at 35°C Culture->Incubate Suspend Suspend Colonies in Saline Incubate->Suspend Adjust Adjust to 0.5 McFarland Suspend->Adjust Verify Verify with Spectrophotometer/ Hemocytometer Adjust->Verify Dilute Dilute in RPMI-1640 Verify->Dilute Assay Assay Dilute->Assay Ready for Assay

Inoculum Preparation Workflow

Step 2: Preparation of Thiadiazole Derivative Dilutions
  • Stock Solution: Prepare a stock solution of each thiadiazole derivative and the control drug (e.g., fluconazole) in 100% DMSO at a concentration of 1280 µg/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions in RPMI-1640 medium to achieve a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL). Typically, 100 µL of each concentration is prepared.

Step 3: Assay Procedure
  • Inoculation: Add 100 µL of the final fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compounds. This will bring the final volume in each well to 200 µL and halve the drug concentrations.

  • Controls:

    • Growth Control: 100 µL of fungal inoculum + 100 µL of RPMI-1640 medium (with DMSO at the same concentration as the test wells).

    • Sterility Control: 200 µL of RPMI-1640 medium.

  • Incubation: Cover the plate and incubate at 35°C for 24-48 hours.

Step 4: Determination of MIC

The MIC is determined by visual inspection of the microtiter plate. It is the lowest concentration of the thiadiazole derivative that causes a complete inhibition of visible fungal growth as compared to the growth control well[14]. For some fungistatic compounds like azoles, a significant reduction in growth (e.g., ≥50% or ≥80%) may be considered the endpoint[32]. A colorimetric indicator like resazurin can also be used for a more objective endpoint determination[33].

Protocol 2: Agar Well Diffusion Assay

This method is a modification of the disk diffusion assay and is suitable for preliminary screening.

Step 1: Plate Preparation
  • Prepare MHA supplemented with 2% glucose and 0.5 µg/mL methylene blue and pour into sterile Petri dishes to a uniform depth.

  • Prepare the fungal inoculum as described in Protocol 1 (Step 1) and adjust to a 0.5 McFarland standard.

  • Using a sterile cotton swab, evenly inoculate the entire surface of the agar plates.

Step 2: Well Preparation and Compound Application
  • Using a sterile cork borer (e.g., 6 mm diameter), create wells in the agar.

  • Add a fixed volume (e.g., 50-100 µL) of a known concentration of the thiadiazole derivative solution (dissolved in DMSO) into each well.

  • A well with DMSO alone should be included as a negative control, and a well with a standard antifungal as a positive control.

Step 3: Incubation and Measurement
  • Incubate the plates at 35°C for 24-48 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where no fungal growth is observed) in millimeters. A larger zone of inhibition indicates greater antifungal activity.

Agar_Well_Diffusion_Workflow A Prepare Inoculum (0.5 McFarland) B Inoculate MHA Plate A->B C Create Wells in Agar B->C D Add Thiadiazole Solution to Wells C->D E Incubate at 35°C D->E F Measure Zone of Inhibition E->F G Result F->G

Agar Well Diffusion Workflow

Data Analysis and Interpretation

The results of the antifungal assays should be recorded systematically. For the broth microdilution assay, the MIC values are reported in µg/mL. It is crucial to understand that the MIC value of one compound cannot be directly compared to another without considering established breakpoints[11][13]. Breakpoints are specific MIC values that categorize a microorganism as susceptible, intermediate, or resistant to a particular antimicrobial agent[12][34]. For novel compounds like thiadiazole derivatives, these breakpoints will not exist initially. Therefore, the data is typically presented as a range of MICs or as MIC₅₀ and MIC₉₀ values (the concentrations that inhibit 50% and 90% of the tested isolates, respectively).

Example Data Presentation:
Compound Fungal Species MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)
Thiadiazole AC. albicans2 - 1648
Thiadiazole BC. albicans0.5 - 412
FluconazoleC. albicans0.25 - 814
Thiadiazole AA. fumigatus8 - >641632
Thiadiazole BA. fumigatus2 - 1648
CaspofunginA. fumigatus0.125 - 10.250.5

Troubleshooting Common Issues

Problem Possible Cause Solution
No fungal growth in the growth control wellInoculum was not viable or too dilute.Use a fresh culture and verify the inoculum concentration.
Contamination in wellsPoor aseptic technique.Ensure all materials are sterile and work in a laminar flow hood.
Inconsistent MIC results between replicatesInaccurate pipetting; uneven inoculum distribution.Calibrate pipettes regularly; vortex the inoculum suspension before use.
"Trailing" growth in broth microdilution (reduced but not absent growth over a range of concentrations)This is a known phenomenon with some fungistatic drugs.Read the MIC at the concentration that causes a significant reduction in turbidity (e.g., 80%) compared to the control.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial in vitro evaluation of thiadiazole derivatives as potential antifungal agents. By adhering to these standardized methods, researchers can generate reliable and comparable data that is essential for structure-activity relationship (SAR) studies and for identifying lead compounds for further development. Promising derivatives with low MIC values can then be advanced to more complex studies, including time-kill assays to determine fungicidal versus fungistatic activity, mechanism of action studies, and in vivo efficacy trials in animal models of fungal infection. The systematic application of these in vitro assays is a critical first step in the long and challenging journey of bringing a new antifungal drug to the clinic.

References

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  • Gümrükçüoğlu, N., et al. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Molecules, 23(12), 3149. Available at: [Link]

  • Plech, T., et al. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 28(13), 5038. Available at: [Link]

  • Rajkowska, K., et al. (2019). Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. PLOS ONE, 14(9), e0222479. Available at: [Link]

  • Arikan, S., et al. (2001). In Vitro Susceptibility Testing Methods for Caspofungin against Aspergillus and Fusarium Isolates. Antimicrobial Agents and Chemotherapy, 45(1), 327–330. Available at: [Link]

  • Li, Y., et al. (2024). Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation. ACS Omega. Available at: [Link]

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Application Notes & Protocols: A Comprehensive Guide to Evaluating Plant Growth Regulation Effects

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The modulation of plant growth and development through endogenous and exogenous substances is a cornerstone of agricultural biotechnology and crop improvement. This guide provides a comprehensive framework for designing, executing, and interpreting experiments to evaluate the effects of plant growth regulators (PGRs). We delve into the causal relationships between experimental design and outcomes, offering detailed, self-validating protocols for key bioassays. By integrating mechanistic insights into hormonal signaling pathways with robust, statistically sound methodologies, this document serves as an authoritative resource for generating reliable and reproducible data in the field of plant science.

Introduction: The Rationale Behind Plant Growth Regulation Studies

Plant growth and development are orchestrated by a complex interplay of internal chemical messengers known as phytohormones or plant hormones.[1][2] These small molecules, active at very low concentrations, govern everything from seed germination to fruit ripening and senescence.[2][3] The ability to manipulate these pathways with exogenous compounds—plant growth regulators (PGRs)—holds immense potential for enhancing crop yield, improving stress tolerance, and developing novel herbicides.

Effective evaluation of a potential PGR requires a multi-faceted approach. It is not sufficient to simply observe a phenotypic change; a rigorous scientific investigation must quantify this change, understand its physiological and molecular basis, and ensure the effect is consistent and reproducible. This guide is structured to walk the researcher through this entire process, from foundational principles to advanced analytical techniques.

The core of a successful PGR evaluation lies in a well-designed experiment. Key considerations include:

  • Clear Objectives: Are you screening for a specific effect (e.g., root promotion), determining a dose-response curve, or investigating the mode of action?

  • Appropriate Plant Model: The choice of plant species should be relevant to the intended application and suitable for laboratory or greenhouse conditions.

  • Controlled Environment: Minimizing variability in light, temperature, humidity, and nutrient availability is crucial for attributing observed effects to the PGR.

  • Robust Controls: Including both negative (vehicle only) and, if possible, positive (a known PGR with a similar effect) controls is essential for data interpretation.

Fundamental Bioassays for Assessing PGR Effects

Bioassays are the workhorse of PGR evaluation, providing quantitative data on specific physiological responses.[6][7] The choice of bioassay depends on the predicted effect of the test compound.

Seed Germination and Early Seedling Growth

This is often the first-line screening method as the transition from a dormant seed to a growing seedling is a critical and sensitive developmental stage.[8] The Organisation for Economic Co-operation and Development (OECD) provides standardized guidelines for such tests to ensure data comparability.[9]

Protocol 1: Seed Germination and Radicle Elongation Assay

Objective: To determine the effect of a test compound on the germination rate and early root growth of a model plant species (e.g., Arabidopsis thaliana, lettuce, cress).

Materials:

  • Petri dishes (9 cm diameter) with filter paper

  • Seeds of the chosen plant species

  • Test compound stock solution

  • Solvent (vehicle) for the test compound

  • Sterile distilled water

  • Growth chamber with controlled light and temperature

  • Ruler or digital calipers

Procedure:

  • Preparation: Prepare a series of dilutions of the test compound in the appropriate solvent. The final solvent concentration should be consistent across all treatments, including the negative control. A typical concentration range for initial screening might be 0.1, 1, 10, and 100 µM.

  • Plating: Place two layers of filter paper in each Petri dish and moisten with 5 mL of the respective test solution or control solution.

  • Sowing: Arrange 20-50 seeds evenly on the surface of the filter paper.

  • Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 22°C with a 16h light/8h dark photoperiod).

  • Data Collection:

    • Germination Rate: At 24-hour intervals for 3-5 days, count the number of seeds that have germinated (defined by the emergence of the radicle).

    • Radicle Length: After a predetermined time (e.g., 72 hours), carefully remove the seedlings and measure the length of the radicle using a ruler or image analysis software.

  • Analysis: Calculate the germination percentage for each treatment and time point. Determine the average radicle length for each treatment. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to identify significant differences between treatments and the control.[5]

Vegetative Growth Parameters

Evaluating effects on established seedlings or young plants provides insights into how a PGR influences overall plant vigor.

Key Measurable Parameters:

  • Shoot and Root Length: A straightforward measure of elongation.[10][11]

  • Biomass (Fresh and Dry Weight): A fundamental indicator of growth. Dry weight is generally more reliable as it eliminates variations due to water content.[10][12][13]

  • Leaf Area: Can be measured using leaf area meters or image analysis software.[11][13]

  • Root-to-Shoot Ratio: This ratio can indicate shifts in resource allocation within the plant.[13]

Protocol 2: Whole Plant Vegetative Growth Assay

Objective: To quantify the impact of a test compound on the overall growth of young plants.

Materials:

  • Pots or containers with a suitable, inert growing medium (e.g., sand, perlite) to minimize compound adsorption.[14]

  • Uniformly sized seedlings (e.g., 2-4 leaf stage).

  • Test compound solution and vehicle control.

  • Nutrient solution (e.g., Hoagland's solution).

  • Greenhouse or controlled environment chamber.

  • Drying oven.

  • Analytical balance.

Procedure:

  • Transplanting: Gently transplant uniform seedlings into individual pots. Allow them to acclimate for a few days.

  • Treatment Application: Apply the test compound at various concentrations. Application can be via soil drench or foliar spray, depending on the research question.[14] Ensure even application.

  • Growth Period: Grow the plants for a specified period (e.g., 14-21 days), providing water and nutrients as needed.

  • Harvesting and Measurements:

    • Carefully remove the plants from the pots and gently wash the roots to remove the growing medium.

    • Measure shoot height and the length of the longest root.

    • Separate the shoot from the root at the soil line.

    • Record the fresh weight of the shoot and root separately.

    • Place the plant parts in labeled paper bags and dry in an oven at 60-70°C until a constant weight is achieved (typically 48-72 hours).[13]

    • Record the dry weight of the shoot and root.

  • Data Analysis: Calculate the average for each parameter across all replicates for each treatment. Perform statistical analysis to compare treatment groups to the control.

Table 1: Example Data Presentation for a Vegetative Growth Assay

Treatment (µM)Avg. Shoot Height (cm) ± SEAvg. Root Dry Weight (mg) ± SEAvg. Shoot Dry Weight (mg) ± SE
0 (Control)12.5 ± 0.855.2 ± 3.1210.4 ± 12.5
114.2 ± 0.968.7 ± 4.5235.1 ± 15.1
1018.9 ± 1.2 89.4 ± 5.8298.6 ± 18.9
1009.8 ± 0.735.1 ± 2.9 155.3 ± 10.2
*p < 0.05, **p < 0.01 compared to control

Mechanistic Insights: Connecting Phenotype to Signaling Pathways

Understanding why a PGR elicits a particular response is crucial for its development and application. This requires knowledge of the underlying phytohormone signaling pathways. Most PGRs act by mimicking, inhibiting, or otherwise modulating these pathways.[1][15][16]

Core Phytohormone Signaling Pathways

The major classes of plant hormones—auxins, gibberellins (GAs), cytokinins, and abscisic acid (ABA)—have distinct but often interconnected signaling cascades.[1][2] A common theme in many of these pathways is the use of the ubiquitin-proteasome system to control the activity of transcriptional regulators.[1][17]

  • Auxin Signaling: Auxin promotes the degradation of Aux/IAA transcriptional repressors, thereby liberating Auxin Response Factors (ARFs) to activate gene expression.[18][19][20][21][22] The SCF-TIR1/AFB E3 ubiquitin ligase complex is central to this process, with auxin acting as a "molecular glue."[21][22]

  • Gibberellin (GA) Signaling: GAs trigger the degradation of DELLA proteins, which are repressors of GA responses.[23] This degradation allows GA-responsive transcription factors to promote genes involved in processes like stem elongation and seed germination.[24][25][26]

  • Cytokinin Signaling: This pathway utilizes a two-component signaling system similar to those in bacteria.[27][28][29] Cytokinin binding to a receptor histidine kinase initiates a phosphorelay cascade that ultimately activates Type-B response regulators, which are transcription factors that turn on cytokinin-responsive genes.[27][28][30]

  • Abscisic Acid (ABA) Signaling: In the absence of ABA, protein phosphatases (PP2Cs) inactivate SnRK2 kinases.[31][32][33] When ABA is present, it binds to PYR/PYL/RCAR receptors, which then bind to and inhibit the PP2Cs. This frees the SnRK2 kinases to phosphorylate downstream targets, including transcription factors that mediate stress responses and developmental processes like seed dormancy.[31][34]

Visualizing Signaling Pathways and Experimental Workflows

Diagrams are invaluable for conceptualizing these complex interactions and the flow of an experiment.

Diagram 1: Generalized Hormone Signaling Workflow

G cluster_0 PGR Application & Perception cluster_1 Signal Transduction Cascade cluster_2 Cellular Response PGR Plant Growth Regulator (PGR) Receptor Receptor Binding PGR->Receptor Perception Cascade Activation of Kinases/Phosphatases Receptor->Cascade Degradation Ubiquitin-Mediated Degradation of Repressors Cascade->Degradation e.g., Auxin, GA Transcription Transcriptional Reprogramming Cascade->Transcription e.g., Cytokinin, ABA Degradation->Transcription Phenotype Physiological & Phenotypic Changes Transcription->Phenotype

Caption: A simplified workflow of PGR action from perception to response.

Diagram 2: Core Auxin Signaling Pathway

AuxinSignaling cluster_low Low Auxin cluster_high High Auxin Auxin Auxin TIR1_AFB SCF-TIR1/AFB (E3 Ligase) Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds ARF ARF (Transcription Factor) Aux_IAA->ARF Binds & Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Ubiquitination & Degradation Gene Auxin-Responsive Genes ARF->Gene Transcription OFF ARF->Gene Transcription ON Response Cell Elongation, Division, etc. Gene->Response

Caption: The auxin signaling pathway leading to gene activation.

Ensuring Trustworthiness: Experimental Design and Statistical Analysis

The credibility of your findings hinges on a self-validating experimental design. This means incorporating elements that inherently check and balance the results.

Dose-Response Analysis

Testing a single concentration of a PGR is rarely sufficient. A dose-response study, using a geometric series of concentrations, provides a much richer dataset.[35] This allows for the determination of key toxicological and efficacy endpoints:

  • EC50 (Effective Concentration, 50%): The concentration that produces 50% of the maximal response.

  • NOEC (No Observed Effect Concentration): The highest concentration at which no statistically significant effect is observed compared to the control.

  • LOEC (Lowest Observed Effect Concentration): The lowest concentration at which a statistically significant effect is observed.

These values are critical for comparing the potency of different compounds and for risk assessment.

Statistical Rigor

Proper statistical analysis is essential to distinguish genuine biological effects from random variation.[4]

  • Assumptions of Tests: Before applying a statistical test like ANOVA, ensure your data meets its assumptions (e.g., normality, homogeneity of variances). Data transformations (e.g., logarithmic) may be necessary.[5][36]

  • Choosing the Right Test: The choice of statistical test depends on the experimental design (e.g., number of treatment groups, number of time points).

  • Interpreting p-values: A p-value indicates the probability of observing your results (or more extreme results) if the null hypothesis (no effect) were true. A low p-value (typically < 0.05) suggests that the observed effect is unlikely to be due to chance.

Diagram 3: Decision Tree for Statistical Analysis

StatsDecisionTree Start Start: Have Data Q1 Comparing two groups? Start->Q1 Q2 Comparing >2 groups? Q1->Q2 No Q3 Data normally distributed? Q1->Q3 Yes Q4 Data normally distributed? Q2->Q4 Yes TTest Student's t-test Q3->TTest Yes MannWhitney Mann-Whitney U Test (Non-parametric) Q3->MannWhitney No ANOVA ANOVA Q4->ANOVA Yes KruskalWallis Kruskal-Wallis Test (Non-parametric) Q4->KruskalWallis No PostHoc Post-Hoc Test (e.g., Tukey's HSD) ANOVA->PostHoc

Caption: A guide for selecting an appropriate statistical test.

Conclusion

References

  • OECD Guideline for the Testing of Chemicals 227 . (2006). Terrestrial Plant Test: Vegetative Vigour Test. Organisation for Economic Co-operation and Development. [Link]

  • Santner, A., & Estelle, M. (2009). Recent advances and emerging trends in plant hormone signalling . Nature. [Link]

  • Ullah, A., et al. (2022). Integration of Abscisic Acid Signaling with Other Signaling Pathways in Plant Stress Responses and Development . International Journal of Molecular Sciences. [Link]

  • Fu, Y., et al. (2024). Three phases of seed germination . Plant Communications. [Link]

  • Mira-Rodado, V., et al. (2012). Interactions between cytokinin signalling and abiotic stress responses . Journal of Experimental Botany. [Link]

  • Quora. (2016). What is a good way to measure plant growth (preferably causing little stress on the plant)? . [Link]

  • Hussain, S., et al. (2023). Plant Signaling Hormones and Transcription Factors: Key Regulators of Plant Responses to Growth, Development, and Stress . International Journal of Molecular Sciences. [Link]

  • YouTube. (2021). PLANT GROWTH ANALYSIS . [Link]

  • Science Buddies. Measuring Plant Growth . [Link]

  • Wang, T., et al. (2022). Regulatory Mechanism of Exogenous ABA on Gibberellin Signaling and Antioxidant Responses in Rhododendron chrysanthum Pall. Under UV-B Stress . Frontiers in Plant Science. [Link]

  • Tumbuh, P., et al. (2020). Glyphosate's impact on vegetative growth in leafy spurge identifies molecular processes and hormone cross-talk associated with increased branching . BMC Genomics. [Link]

  • De Rybel, T., et al. (2016). Unraveling plant hormone signaling through the use of small molecules . Frontiers in Plant Science. [Link]

  • Ramamoorthy, R., & Kumar, P. P. (2012). Schematic representation of cytokinin signal transduction pathway . ResearchGate. [Link]

  • Blázquez, M. A., et al. (2020). Evolution of Plant Hormone Response Pathways . Annual Review of Plant Biology. [Link]

  • Leyser, O. (2018). Auxin signalling pathways in plants . New Phytologist. [Link]

  • ResearchGate. (2025). PLANT HORMONE SIGNALING AND ITS ROLE IN CROP IMPROVEMENT . [Link]

  • Biology Discussion. Bioassay of Phytohormones . [Link]

  • wikiHow. (2023). 4 Ways to Measure Growth Rate of Plants . [Link]

  • Powers, S. K., & Strader, L. C. (2016). Auxin signal transduction pathways . ResearchGate. [Link]

  • Kieber Lab, UNC. Cytokinin Signaling . [Link]

  • National Center for Biotechnology Information. (2022). Integration of Abscisic Acid Signaling with Other Signaling Pathways in Plant Stress Responses and Development . [Link]

  • Slideshare. (2015). Bioassay for plant growth regulators . [Link]

  • Biology Discussion. Mechanism of Gibberellin Action in Higher Plants (With Diagram) . [Link]

  • Leonova, T., et al. (2023). Bioassays for Identifying and Characterizing Plant Regulatory Peptides . International Journal of Molecular Sciences. [Link]

  • Wikipedia. Plant growth analysis . [Link]

  • PhytoTechnology Laboratories. PLANT GROWTH REGULATORS . [Link]

  • Sargent, D. R., et al. (1975). Homeosterically related plant growth regulators. II. Biological assay studies . Journal of Agricultural and Food Chemistry. [Link]

  • Semantic Scholar. (2002). Analysis of variance of primary data on plant growth analysis(1) . [Link]

  • Proteopedia. (2013). ABA Signaling Pathway . [Link]

  • OECD. (2009). OECD Guidelines for the Testing of Chemicals, Section 2 . [Link]

  • YouTube. (2022). Cytokinin Signaling Pathway . [Link]

  • Ljung, K. (2013). Auxin Signaling . Development. [Link]

  • Sun, T. P. (2004). Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways . The Plant Cell. [Link]

  • Sun, T. P., & Gubler, F. (2004). MOLECULAR MECHANISM OF GIBBERELLIN SIGNALING IN PLANTS . Annual Review of Plant Biology. [Link]

  • OECD. (2006). Test No. 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test . [Link]

  • Kakimoto, T. (2003). Perception and signal transduction of cytokinins . Annual Review of Plant Biology. [Link]

  • OECD. (2009). OECD GUIDELINE FOR THE TESTING OF CHEMICALS 509 . [Link]

  • Wikipedia. OECD Guidelines for the Testing of Chemicals . [Link]

  • Depaepe, T. (2024). How to Choose a Suitable Statistical Method for Your Experiment . Plantae. [Link]

  • ASTM International. (2017). Standard Practice for Conducting Early Seedling Growth Tests (Withdrawn 2003) . [Link]

  • Cargnelutti Filho, A., & Storck, L. (2002). Analysis of variance of primary data on plant growth analysis . Pesquisa Agropecuária Brasileira. [Link]

  • Bansal, R. (2023). Statistical Growth of Some Seasonal Plants – A Case Study . Journal of Scientific Research. [Link]

  • Slideshare. (2016). Gibberellins . [Link]

  • Weijers, D., & Wagner, D. (2016). Mechanisms of auxin signaling . Development. [Link]

  • Wikipedia. Abscisic acid . [Link]

  • ASTM International. (2022). Standard Guide for Conducting Terrestrial Plant Toxicity Tests . [Link]

  • ASTM International. (2010). Standard Test Method for Diagnostic Soil Test for Plant Growth and Food Chain Protection . [Link]

Sources

Application Notes and Protocols for 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of the 1,2,3-Thiadiazole Scaffold in Modern Agriculture

The 1,2,3-thiadiazole ring system is a versatile heterocyclic scaffold that has garnered significant attention in the development of novel agrochemicals.[1][2] Derivatives of this core structure have demonstrated a broad spectrum of biological activities, including fungicidal, herbicidal, insecticidal, and plant growth-regulating properties.[1][3][4] The presence of sulfur and nitrogen atoms within the heterocyclic ring contributes to the unique physicochemical properties and diverse biological interactions of these molecules.[1] This document provides detailed application notes and hypothetical protocols for the investigation of a specific, yet underexplored, member of this class: 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid.

While direct agrochemical applications of this compound are not extensively documented in publicly available literature, its structural features—a carboxylic acid group and a hydroxymethyl group—present intriguing possibilities for its use as a lead compound. These functional groups can be readily modified to create a library of derivatives with potentially enhanced biological activity and optimized formulation characteristics. The protocols outlined herein are designed to serve as a foundational guide for researchers aiming to unlock the agrochemical potential of this molecule, focusing primarily on its evaluation as a novel fungicide and plant growth regulator.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a candidate agrochemical is paramount for the development of stable and efficacious formulations.

PropertyValueSource
Molecular Formula C4H4N2O3SPubChem[5]
Molecular Weight 160.15 g/mol PubChem[5]
CAS Number 183304-68-9PubChem[5]
Predicted LogP -0.6PubChem[5]

The predicted low LogP value suggests high water solubility, which is a critical factor for systemic movement within the plant and for the development of aqueous-based formulations.

Hypothetical Mode of Action: A Focus on Fungicidal Activity

Many azole-based fungicides, a class that includes thiadiazoles, function by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[6][7] This disruption leads to altered membrane permeability and ultimately, cell death.[7] It is plausible that this compound or its derivatives could act via a similar mechanism. The following protocols are designed to investigate this hypothesis.

Experimental Protocols

Protocol 1: In Vitro Antifungal Activity Screening

This protocol outlines a method for determining the half-effective concentration (EC50) of the test compound against a panel of common plant pathogenic fungi.

Objective: To quantify the intrinsic antifungal activity of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Cultures of pathogenic fungi (e.g., Botrytis cinerea, Sclerotinia sclerotiorum, Phomopsis sp.)

  • Sterile petri dishes

  • Micropipettes

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10,000 µg/mL stock solution of the test compound in DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution with sterile distilled water containing 0.1% (v/v) Tween-20 to obtain a range of concentrations (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

  • Poisoned Agar Preparation: Incorporate the test compound dilutions into molten PDA at a 1:9 (v/v) ratio to achieve the desired final concentrations. Pour the amended PDA into sterile petri dishes.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each PDA plate.

  • Incubation: Incubate the plates at 25 ± 2°C in the dark.

  • Data Collection: Measure the colony diameter in two perpendicular directions at regular intervals until the fungal growth in the control plates (PDA with DMSO and Tween-20 only) reaches the edge of the plate.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration and determine the EC50 value using probit analysis.

Causality Behind Experimental Choices:

  • DMSO as a solvent: Ensures the dissolution of the test compound for accurate dilution.

  • Tween-20: A non-ionic surfactant that aids in the dispersion of the compound in the aqueous agar medium.

  • Mycelial plugs: Provides a standardized and reproducible method of inoculation.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis stock Prepare Stock Solution (10,000 µg/mL in DMSO) dilutions Create Serial Dilutions stock->dilutions Dilute agar Prepare Poisoned Agar dilutions->agar Incorporate inoculate Inoculate with Fungal Plugs agar->inoculate Plate incubate Incubate at 25°C inoculate->incubate Grow measure Measure Colony Diameter incubate->measure Observe inhibition Calculate % Inhibition measure->inhibition Calculate ec50 Determine EC50 inhibition->ec50 Analyze

Caption: In Vitro Antifungal Screening Workflow.

Protocol 2: In Vivo Evaluation of Fungicidal Efficacy

This protocol describes a method to assess the protective, curative, and eradicant activity of the test compound on a host plant.

Objective: To evaluate the in vivo performance of this compound in a whole-plant system.

Materials:

  • Healthy host plants (e.g., cucumber seedlings for powdery mildew)

  • Aqueous formulation of the test compound (with appropriate adjuvants)

  • Fungal spore suspension (e.g., Sphaerotheca fuliginea)

  • Spray application equipment

  • Controlled environment growth chamber

Procedure:

  • Plant Preparation: Grow healthy host plants to a suitable stage (e.g., two true leaves).

  • Protective Treatment: Spray a group of plants with the test compound formulation. After 24 hours, inoculate these plants with the fungal spore suspension.

  • Curative Treatment: Inoculate a group of plants with the fungal spore suspension. After 24 hours, spray these plants with the test compound formulation.

  • Eradicant Treatment: Inoculate a group of plants with the fungal spore suspension. After 48-72 hours (once disease symptoms are visible), spray these plants with the test compound formulation.

  • Controls: Include untreated, inoculated plants and untreated, non-inoculated plants.

  • Incubation: Maintain all plants in a controlled environment chamber with optimal conditions for disease development.

  • Disease Assessment: After a set period (e.g., 7-10 days), assess the disease severity on each leaf using a rating scale.

  • Analysis: Calculate the percentage of disease control for each treatment compared to the untreated, inoculated control.

Trustworthiness of the Protocol: This self-validating system includes both positive (untreated, inoculated) and negative (untreated, non-inoculated) controls to ensure that the observed effects are due to the test compound and not other environmental factors.

in_vivo_protocol cluster_treatments Treatment Groups start Healthy Plants protective Protective start->protective curative Curative start->curative eradicant Eradicant start->eradicant spray_protective Spray Compound protective->spray_protective inoculate_curative Inoculate curative->inoculate_curative inoculate_eradicant Inoculate eradicant->inoculate_eradicant inoculate_protective Inoculate spray_protective->inoculate_protective 24h assess Assess Disease Severity inoculate_protective->assess 7-10d spray_curative Spray Compound inoculate_curative->spray_curative 24h spray_curative->assess 7-10d wait Wait for Symptoms inoculate_eradicant->wait 48-72h spray_eradicant Spray Compound wait->spray_eradicant spray_eradicant->assess 7-10d

Sources

Application Notes and Protocols for the Quantification of 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic Acid in Soil Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid in complex soil matrices. The protocols detailed herein are designed for researchers, environmental scientists, and professionals in drug development and agriculture who require a robust, sensitive, and validated method for the detection and quantification of this polar, acidic compound. The methodology leverages a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for selective and sensitive detection. This guide emphasizes the scientific rationale behind procedural steps, incorporates self-validating system checks, and is grounded in authoritative analytical standards.

Introduction and Scientific Background

This compound is a chemical entity of interest in various fields, potentially as a metabolite or degradation product of agricultural chemicals or pharmaceuticals. Its chemical structure, characterized by a thiadiazole ring, a carboxylic acid group, and a hydroxymethyl group, imparts high polarity and a potential for strong interaction with soil components.[1] The accurate quantification of this compound in soil is critical for environmental monitoring, ecological risk assessment, and understanding its fate and transport in terrestrial ecosystems.

The analytical challenge lies in the compound's polarity and acidic nature, which can lead to poor retention on conventional reversed-phase chromatographic columns and strong adsorption to soil particles, complicating extraction.[2][3] This application note presents a method that addresses these challenges through a tailored extraction and clean-up procedure followed by optimized LC-MS/MS analysis. A provisional analytical method for this compound in agricultural products by the Japanese government serves as a foundational reference, adapted here for the more complex soil matrix.[4]

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C₄H₄N₂O₃SPubChem[1]
Molecular Weight 160.15 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Calculated logP -0.6PubChem[1]
Acidity (pKa) Estimated to be acidic due to the carboxylic acid group.General Chemical Principles

The low logP value indicates high hydrophilicity, suggesting that a polar extraction solvent will be most effective. The carboxylic acid moiety necessitates careful pH control during extraction to ensure it is in a form amenable to extraction and to prevent strong binding to soil minerals and organic matter.

Experimental Workflow: From Soil to Signal

The overall analytical workflow is designed for efficiency, accuracy, and reproducibility. It encompasses sample preparation, extraction, clean-up, and instrumental analysis.

Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Dispersive Solid-Phase Extraction (d-SPE) cluster_analysis Analysis s1 Soil Sample Collection (10g representative sample) s2 Sample Hydration (if dry, add water) s1->s2 Ensure consistent moisture e1 Add 10 mL 1% Formic Acid in Acetonitrile s2->e1 e2 Add QuEChERS Salts (MgSO4, NaCl) e1->e2 Salting-out effect e3 Vortex & Centrifuge e2->e3 c1 Transfer Supernatant e3->c1 c2 Add d-SPE Sorbent (PSA, C18, MgSO4) c1->c2 Remove interferences c3 Vortex & Centrifuge c2->c3 a1 Filter Extract c3->a1 a2 LC-MS/MS Analysis (HILIC Column) a1->a2 Inject into instrument a3 Data Processing & Quantification a2->a3

Figure 1: Overall analytical workflow for the determination of this compound in soil.

Detailed Protocols

Reagents and Materials
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (H₂O), all LC-MS grade.

  • Reagents: Formic acid (FA, >98%), Ammonium formate, Magnesium sulfate (anhydrous, MgSO₄), Sodium chloride (NaCl).

  • Standards: Analytical reference standard of this compound (>95% purity).

  • d-SPE Sorbents: Primary Secondary Amine (PSA), C18 (end-capped), anhydrous MgSO₄.

  • Consumables: 50 mL polypropylene centrifuge tubes, 2 mL d-SPE tubes, 0.22 µm syringe filters, autosampler vials.

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with an appropriate solvent (e.g., 10% acetonitrile in water) to create a calibration curve (e.g., 1, 5, 10, 50, 100, 250 ng/mL).

Soil Sample Extraction and Clean-up (Modified QuEChERS)

This protocol is adapted from the principles of the QuEChERS method, which is widely used for pesticide residue analysis in various matrices, including soil.[5][6][7] The modifications, specifically the acidification of the extraction solvent and the choice of d-SPE sorbents, are crucial for the effective recovery of this polar, acidic analyte.

  • Sample Weighing and Hydration: Weigh 10.0 ± 0.1 g of homogenized soil into a 50 mL centrifuge tube. If the soil is dry, add 7 mL of deionized water, vortex briefly, and allow to hydrate for 30 minutes.[6] This step ensures consistent interaction between the extraction solvent and the soil particles.

  • Extraction:

    • Add 10 mL of 1% formic acid in acetonitrile to the tube. The use of acidified acetonitrile is critical; the low pH ensures that the carboxylic acid group of the analyte is protonated, increasing its solubility in the organic solvent and reducing its anionic interaction with soil components.[8]

    • Add a pre-weighed QuEChERS salt packet containing 4 g MgSO₄ and 1 g NaCl. The anhydrous MgSO₄ facilitates the partitioning of water from the acetonitrile, while NaCl aids in creating a salting-out effect, driving the polar analyte into the organic layer.[7]

    • Immediately cap and vortex vigorously for 1 minute.

    • Centrifuge at ≥ 5000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

    • Carefully transfer a 1 mL aliquot of the acetonitrile supernatant into a 2 mL d-SPE tube containing 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.

    • Rationale for Sorbent Choice:

      • MgSO₄: Removes residual water from the extract.

      • PSA (Primary Secondary Amine): A weak anion exchanger that effectively removes organic acids, fatty acids, and sugars which could interfere with the analysis.[9] Its use is crucial for cleaning up extracts of an acidic target analyte, but the amount must be optimized to avoid analyte loss.

      • C18: Removes non-polar interferences such as lipids and humic substances.[9]

    • Vortex the d-SPE tube for 30 seconds.

    • Centrifuge at ≥ 5000 rcf for 2 minutes.

  • Final Preparation:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS

Due to the high polarity of the analyte, traditional C18 columns may provide insufficient retention.[2] Therefore, a hydrophilic interaction liquid chromatography (HILIC) column is recommended for better retention and peak shape.

LC-MS/MS Parameters
ParameterRecommended ConditionRationale
LC System UHPLC SystemProvides high resolution and sensitivity.
Column HILIC Column (e.g., ZIC-HILIC, 2.1 x 100 mm, 3.5 µm)Specifically designed for retaining polar compounds.[10]
Mobile Phase A 10 mM Ammonium Formate in WaterCommon buffer for HILIC and MS compatibility.
Mobile Phase B AcetonitrileStrong eluent in HILIC mode.
Gradient Start at 95% B, decrease to 40% B over 8 min, hold for 2 min, return to initial conditions.A typical HILIC gradient for eluting polar compounds.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 5 µLBalances sensitivity with potential matrix effects.
Column Temp. 40 °CEnsures reproducible retention times.
MS System Triple Quadrupole Mass SpectrometerOffers high selectivity and sensitivity through MRM.
Ionization Mode Electrospray Ionization (ESI), NegativeThe carboxylic acid group is readily deprotonated, making negative ion mode more sensitive.[11]
MRM Transitions Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier)To be determined by direct infusion of the standard. For C₄H₄N₂O₃S (MW 160.15), the precursor ion [M-H]⁻ would be m/z 159.
Method Validation

Method validation must be performed to ensure the procedure is fit for its intended purpose, adhering to guidelines from bodies like the U.S. EPA.[12][13][14]

Validation Validation Method Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (% RSD) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Matrix Matrix Effects Validation->Matrix

Figure 2: Key parameters for analytical method validation.

Key Validation Parameters:

  • Specificity/Selectivity: Analyze blank soil samples from various sources to ensure no endogenous compounds interfere with the analyte's MRM transitions at its retention time.

  • Linearity and Range: Construct a calibration curve using at least five non-zero concentrations. The coefficient of determination (r²) should be >0.99.

  • Accuracy: Determined by spike-recovery experiments. Fortify blank soil samples at low, medium, and high concentrations (e.g., 3 levels) in replicate (n=5). The mean recovery should be within 70-120%.[7]

  • Precision: Expressed as the relative standard deviation (%RSD) of replicate measurements. Intra-day precision (repeatability) and inter-day precision (reproducibility) should be <20%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. It can be established as the lowest spike level meeting the 70-120% recovery and <20% RSD criteria. The LOD is typically estimated as a signal-to-noise ratio of 3.

  • Matrix Effects: Evaluated by comparing the slope of a matrix-matched calibration curve to that of a solvent-based calibration curve. This is crucial for soil analysis due to the complexity of the matrix.

Validation ParameterAcceptance Criteria
Linearity (r²) > 0.99
Accuracy (% Recovery) 70 - 120%
Precision (% RSD) < 20%
Selectivity No significant peaks in blank chromatograms
LOQ Lowest validated spike level

Conclusion

The method detailed in this application note provides a robust and reliable framework for the extraction, clean-up, and quantification of this compound in soil. By combining an optimized, acidic QuEChERS extraction with the selectivity of d-SPE and the sensitivity of HILIC-LC-MS/MS, this protocol overcomes the challenges associated with analyzing a polar, acidic compound in a complex environmental matrix. Rigorous validation according to established guidelines will ensure that the data generated is accurate, precise, and defensible, making this method highly suitable for regulatory monitoring, environmental research, and agricultural science applications.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Teo, T., et al. QuEChERS and soil analysis. An Overview. [Link]

  • Gorica, E., et al. (2016). Polar pesticide analyses: Validation of glyphosate determination in soil by LC-MS/MS. 22nd International Symposium on Analytical and Environmental Problems. [Link]

  • U.S. Environmental Protection Agency. DuPont-31141 Independent laboratory validation of soil methods. [Link]

  • Hildmann, F., et al. (2021). Development of a QuEChERS-Based Method for the Simultaneous Determination of Acidic Pesticides, Their Esters, and Conjugates Following Alkaline Hydrolysis. Journal of Agricultural and Food Chemistry. [Link]

  • Al-Hetlani, E., et al. (2020). Removal and Extraction of Carboxylic Acids and Non-ionic Compounds with Simple Hydroxides and Layered Double Hydroxides. Current Pharmaceutical Design. [Link]

  • U.S. Environmental Protection Agency. Method Validation and Peer Review Policies and Guidelines. [Link]

  • U.S. Environmental Protection Agency. Method Validation and Peer Review Policies and Guidelines. [Link]

  • National Renewable Energy Laboratory. (2018). In situ recovery of bio-based carboxylic acids. [Link]

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Application Notes & Protocols: A Strategic Guide to Developing Derivatives of 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic Acid for Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the 1,2,3-Thiadiazole Scaffold

The 1,2,3-thiadiazole ring is a significant pharmacophore in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] Molecules incorporating this five-membered heterocycle have demonstrated a vast spectrum of activities, including anticancer, antiviral, antifungal, and antibacterial properties.[1][2] This broad utility stems from the unique electronic properties and metabolic stability of the thiadiazole ring, which can engage in crucial hydrogen bonding and serve as a bioisosteric replacement for other aromatic systems.[3]

The subject of this guide, 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid, represents an ideal starting point for a lead discovery program.[4] Its structure presents two distinct and chemically tractable functional groups: a primary alcohol at the 4-position and a carboxylic acid at the 5-position. These sites offer orthogonal handles for chemical modification, allowing for a systematic exploration of the chemical space around the core scaffold. This document provides a strategic framework and detailed experimental protocols for the design, synthesis, and biological evaluation of novel derivatives, aimed at unlocking enhanced bioactivity.

Section 1: Rational Derivative Design & SAR Strategy

A successful drug discovery campaign hinges on a logical and efficient exploration of the Structure-Activity Relationship (SAR).[5] For the this compound core, our strategy focuses on creating a diverse library of derivatives by modifying the C4 and C5 substituents. The goal is to probe how changes in sterics, electronics, and physicochemical properties (e.g., lipophilicity, hydrogen bonding capacity) modulate biological activity.

Key Diversification Points:

  • C5-Carboxylic Acid: This group is a prime candidate for modification into esters and amides. Amide formation, in particular, is a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of commercially available amines to probe specific interactions with biological targets.[6]

  • C4-Hydroxymethyl Group: The primary alcohol can be converted into ethers or esters, or potentially oxidized to an aldehyde for further elaboration. These modifications allow for fine-tuning of lipophilicity and steric bulk on a different vector of the molecule.

The initial library should be designed to maximize diversity with a minimal number of compounds, exploring functionalities such as small alkyl groups, substituted aryl rings, and heterocyclic moieties.

Caption: Strategic points for derivatization of the core scaffold.

Section 2: Synthetic Protocols

The following protocols are robust, well-established methods chosen for their reliability and applicability to heterocyclic systems. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 2.1: Amidation of the C5-Carboxylic Acid via HATU Coupling

Amide bond formation is effectively mediated by coupling reagents.[7] O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium salt-based reagent known for high reactivity, rapid reaction times, and minimal racemization, making it ideal for creating a diverse amide library.[8][9]

Materials:

  • This compound (1.0 eq)

  • Desired amine (primary or secondary, 1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate, 1M HCl, saturated NaHCO₃ solution, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound.

  • Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Add the desired amine (1.1 eq) to the solution.

  • Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, typical eluents: hexane/ethyl acetate or dichloromethane/methanol).

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[10]

Protocol 2.2: Esterification of the C5-Carboxylic Acid

Direct condensation of the carboxylic acid with an alcohol can be achieved using various catalysts.[11] A reliable method for small-scale synthesis is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) for activation and 4-dimethylaminopyridine (DMAP) as a catalyst.[12]

Materials:

  • This compound (1.0 eq)

  • Desired alcohol (1.5 eq)

  • DCC (1.2 eq)

  • DMAP (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Hexane, Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound, the desired alcohol (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the cooled mixture. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC.

  • Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • Redissolve the crude residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude ester by flash column chromatography.

  • Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and HRMS.

Section 3: Bioactivity Screening Cascade

Once a library of derivatives has been synthesized and characterized, a systematic screening process is required to identify promising compounds.[13] Bioassays are essential for discovering novel bioactive compounds that can serve as lead structures.[13] A tiered or cascaded approach is efficient, starting with broad primary screens and progressing to more specific, complex assays for confirmed "hits."[14]

Screening_Cascade Lib Synthesized Derivative Library PS Primary Screen (e.g., Cell Viability Assay, single high concentration) Lib->PS Initial Screen HC Hit Confirmation (Re-test active compounds) PS->HC Identify 'Hits' DR Dose-Response & IC50 (Determine potency) HC->DR Confirm Activity SA Secondary / Orthogonal Assays (Confirm mechanism, rule out artifacts) DR->SA Characterize Potency LO Lead Candidate SA->LO Validate Mechanism

Caption: A typical workflow for bioactivity screening of new compounds.

Protocol 3.1: Primary Screening - Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[14] It is widely used for high-throughput screening of compound libraries against cancer cell lines.

Materials:

  • Selected cancer cell line(s) (e.g., HeLa, MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan)

  • 96-well cell culture plates

  • Multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of test compounds in growth medium. The final DMSO concentration should be ≤0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include "vehicle control" (medium + DMSO) and "untreated control" wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for another 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds that show significant inhibition (e.g., >50% at a 10 µM concentration) are considered "hits" for further study.

Section 4: Data Interpretation and Iterative Optimization

The initial screening data provides the first glimpse into the SAR of the compound series. By correlating the structural changes in the derivatives with their biological activity (e.g., IC₅₀ values), researchers can develop hypotheses to guide the next round of synthesis.

Hypothetical Data Summary:

Compound IDR1 (C5-Amide)R2 (C4-Group)IC₅₀ (µM) vs. HeLa
Parent -OH-OH> 100
AMD-01 -NH-CH₃-OH75.2
AMD-02 -NH-benzyl-OH15.8
AMD-03 -NH-(4-Cl-phenyl)-OH4.3
EST-01 -OCH₃-OH98.1
ETH-01 -OH-O-benzyl> 100

Interpretation: From this hypothetical data, one might conclude:

  • Amidation at the C5 position is more favorable for bioactivity than esterification.

  • Increasing the steric bulk and lipophilicity of the amide substituent (from methyl to benzyl) improves potency.

  • Adding an electron-withdrawing group to the phenyl ring (AMD-03) further enhances activity, suggesting a potential electronic interaction with the target.

  • Modification at the C4-hydroxyl group (ETH-01) was not beneficial in this initial test.

This analysis fuels the iterative cycle of drug discovery, where insights from one round of testing inform the design of the next generation of more potent and selective compounds.

Drug_Discovery_Cycle Design Design & Hypothesize (Based on SAR) Synth Synthesize (New Derivatives) Design->Synth Plan Test Biological Evaluation (Screening Cascade) Synth->Test Test Analyze Analyze Data (Generate new SAR) Test->Analyze Interpret Analyze->Design Refine

Caption: The iterative cycle of lead optimization in drug discovery.

References

  • Journal of Sulfur Chemistry. (n.d.). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Taylor & Francis. Retrieved from [Link]

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  • ACS Publications. (n.d.). Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance. Retrieved from [Link]

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formulation of 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid for experimental use

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Experimental Formulation of 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid

Introduction: Navigating the Formulation of a Novel Thiadiazole Derivative

The 1,2,3-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potential applications in oncology and infectious diseases.[1][2] this compound (Compound ID: 44558324) is a novel heterocyclic compound that presents unique opportunities for drug discovery research. However, its successful evaluation in biological systems is critically dependent on appropriate formulation. The presence of both a carboxylic acid and a hydroxymethyl group dictates a specific set of physicochemical properties that must be addressed to ensure solubility, stability, and bioavailability in experimental settings.

This guide provides a detailed framework for researchers, scientists, and drug development professionals to formulate this compound for both in vitro and in vivo studies. Moving beyond a simple list of steps, we delve into the rationale behind vehicle selection and procedural choices, empowering researchers to develop robust and reproducible formulations tailored to their specific experimental needs.

Section 1: Physicochemical Profile and Pre-Formulation Analysis

A thorough understanding of the compound's properties is the foundation of any successful formulation strategy. The key characteristics of this compound are summarized below.

PropertyValueSourceSignificance for Formulation
Molecular Formula C₄H₄N₂O₃SPubChem[3]Basic identity of the compound.
Molecular Weight 160.15 g/mol PubChem[3]Essential for calculating molarity and dose concentrations.
Predicted XLogP3 -0.6PubChem[3]Indicates the compound is hydrophilic, suggesting good potential solubility in aqueous vehicles.
Functional Groups Carboxylic Acid, HydroxymethylChemical StructureThe carboxylic acid group implies pH-dependent solubility. The hydroxymethyl group enhances hydrophilicity.
Appearance White to off-white powderAssumed based on similar compoundsSolid form requires solubilization for most experimental uses.
The Causality Behind Formulation Choices

The molecular structure is dominated by two key functional groups that govern its behavior in solution:

  • The Carboxylic Acid: This acidic proton makes the molecule poorly soluble in neutral or acidic aqueous solutions. However, by increasing the pH with a base (e.g., NaOH, NaHCO₃), the carboxylic acid is deprotonated to its highly soluble carboxylate salt form (R-COO⁻Na⁺). This pH-dependent solubility is the most critical factor to leverage during formulation.

  • The Hydroxymethyl Group: This group, along with the heterocyclic ring, contributes to the molecule's overall polarity. The predicted low LogP value confirms its hydrophilic nature, suggesting that complex non-aqueous solvent systems may be unnecessary if the pH is properly controlled.[3]

Section 2: Protocol for In Vitro Formulation

For in vitro experiments such as cell-based assays, the primary goal is to create a concentrated, sterile stock solution that can be accurately diluted into the final culture medium without causing precipitation or cellular toxicity.[4] Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization due to its broad solvent power.[4] However, an aqueous stock is preferable if achievable.

InVitro_Workflow cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Quality Control compound Weigh Compound Powder solvent Select Solvent (e.g., DMSO or 0.1N NaOH) compound->solvent dissolve Dissolve to High Conc. (e.g., 10-50 mM) solvent->dissolve filter Sterile Filter (0.22 µm) dissolve->filter stock Sterile Stock Solution filter->stock dilute Serially Dilute in Cell Culture Medium stock->dilute final Final Working Concentrations dilute->final qc Visual Inspection for Precipitation final->qc

Caption: Workflow for preparing in vitro formulations.

Step-by-Step Protocol: Aqueous Stock (Recommended)

This protocol leverages the carboxylic acid group to achieve a fully aqueous stock solution, minimizing potential DMSO-induced artifacts in sensitive assays.

  • Target Concentration: Decide on a stock concentration (e.g., 10 mM). For 10 mL of a 10 mM stock, you will need 16.015 mg of the compound.

  • Initial Suspension: Weigh 16.015 mg of this compound and place it in a sterile 15 mL conical tube. Add ~8 mL of sterile water. The compound will likely not dissolve.

  • Solubilization by pH Adjustment: While vortexing, add a 1N NaOH solution dropwise. Monitor the solution until all solid material has dissolved. This indicates the formation of the soluble sodium salt.

  • pH Neutralization: Check the pH of the solution. Carefully adjust the pH back to a physiologically compatible range (7.2-7.4) by adding 1N HCl dropwise. It is crucial to observe if any precipitation occurs upon neutralization. If it remains clear, the compound is soluble at this concentration and pH. If it precipitates, the stock concentration is too high for a neutral aqueous solution, and the DMSO method should be used.

  • Final Volume: Bring the total volume to 10 mL with sterile water.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot and store at -20°C or -80°C. Perform a freeze-thaw cycle on a test aliquot to ensure the compound remains in solution.

Alternative Protocol: DMSO Stock
  • Solubilization: Weigh the desired amount of compound into a sterile tube. Add the appropriate volume of sterile, anhydrous DMSO to achieve the target concentration (e.g., 50 mM). Vortex until fully dissolved.

  • Storage: Store the DMSO stock in small aliquots at -20°C to minimize water absorption.

  • Working Solution: When preparing the final working concentrations, ensure the final percentage of DMSO in the cell culture medium is kept to a minimum (typically <0.5%, and always consistent across all wells, including vehicle controls).[4]

Section 3: Protocol for In Vivo Formulation (Rodent Models)

For in vivo studies, the formulation must be sterile, isotonic, and have a physiologically compatible pH (typically ~7.4).[5] The choice of vehicle depends on the route of administration (e.g., intravenous, oral) and the required dose. Given the compound's hydrophilic nature, an aqueous-based vehicle is the logical starting point. A study involving a different thiadiazole derivative successfully used a solution of PEG 400 and water for both oral and intravenous administration in mice, demonstrating the utility of co-solvents for this class of compounds.[6]

InVivo_Workflow cluster_0 Formulation Preparation cluster_1 Final Processing cluster_2 Pre-Dosing QC compound Weigh Compound vehicle Suspend in Vehicle (e.g., Saline or PEG/Water) compound->vehicle dissolve Add Base (e.g., 1N NaOH) to Dissolve (pH > 8) vehicle->dissolve neutralize Adjust pH to ~7.4 with 1N HCl dissolve->neutralize qs QS to Final Volume neutralize->qs filter Sterile Filter (0.22 µm) qs->filter final_solution Final Dosing Solution filter->final_solution qc Confirm Clarity and Absence of Particulates final_solution->qc

Caption: Workflow for preparing in vivo formulations.

Vehicle Selection Guide
VehicleCompositionRouteRationale & Considerations
pH-Adjusted Saline 0.9% NaCl in WaterIV, IP, SC, POIdeal for hydrophilic compounds. Requires pH adjustment to solubilize the carboxylic acid. The simplest and most common vehicle.
5% Dextrose in Water (D5W) 5% Dextrose in WaterIV, IP, SCAn alternative to saline, isotonic. Also requires pH adjustment for this compound.
PEG 400 / Water 30-70% PEG 400 in Water or SalineIV, POThe co-solvent PEG 400 can increase solubility and stability. A proven vehicle for other thiadiazole derivatives.[6] pH adjustment may still be required.
10% Solutol HS 15 / Water 10% Solutol HS 15 in WaterIV, POA non-ionic solubilizing agent that forms micelles to enhance solubility of more challenging compounds. May be considered if higher concentrations are needed.
Step-by-Step Protocol: pH-Adjusted Saline Formulation

This protocol details the preparation of a 10 mg/mL solution, a common concentration for initial animal studies. Adjustments can be made as needed.

  • Preparation: To prepare 10 mL of a 10 mg/mL solution, weigh 100 mg of this compound into a sterile beaker or vial.

  • Suspension: Add approximately 8 mL of sterile 0.9% saline. The compound will form a suspension.

  • Solubilization: While stirring, add 1N NaOH dropwise until the compound is completely dissolved. The solution will become clear and the pH will be basic.

  • pH Adjustment: Monitor the pH with a calibrated pH meter. Slowly add 1N HCl dropwise to bring the pH down to the target of 7.2-7.4. Crucially, watch for any signs of precipitation. If the solution remains clear, the concentration is suitable for this vehicle.

  • Final Volume: Once the pH is stable, transfer the solution to a graduated cylinder and add 0.9% saline to reach the final volume of 10 mL.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final, sterile vial.

  • Quality Control: Before administration, visually inspect the final solution against a light and dark background to ensure it is clear, colorless, and free of any particulate matter.

Section 4: Stability Considerations

The stability of the 1,2,3-thiadiazole ring can be sensitive to factors like pH and light.[2] It is essential to validate the stability of your final formulation.

  • Short-Term Stability: Formulations should ideally be prepared fresh daily. If storage is necessary, keep the solution at 2-8°C, protected from light, for no more than 24-48 hours unless stability data proves otherwise.

  • Visual Inspection: Always check for precipitation or color change before use. If the solution appears cloudy, it should be discarded.

  • Analytical Validation (Optional): For long-term studies or when using the formulation for pivotal experiments, it is best practice to confirm the concentration and purity of the compound in the final dosing vehicle over time using an analytical method like HPLC.

References

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Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2,3-Thiadiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1,2,3-thiadiazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. The 1,2,3-thiadiazole moiety is a privileged structure in medicinal chemistry and agrochemicals, known for a broad spectrum of biological activities.[1][2][3] However, its synthesis can present unique challenges.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you diagnose issues and rationally optimize your experimental outcomes.

Troubleshooting Guide: Common Synthesis Challenges

This section addresses specific, practical problems you may encounter during the synthesis of 1,2,3-thiadiazoles, with a primary focus on the widely-used Hurd-Mori reaction and its modern variations.

Issue 1: Low or No Yield in the Hurd-Mori Synthesis

Question: My Hurd-Mori reaction using a hydrazone and thionyl chloride is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: This is the most frequently encountered issue. A low or non-existent yield in the Hurd-Mori synthesis is rarely due to a single factor. A systematic, step-by-step diagnosis is the key to success.

1. Purity and Integrity of Starting Materials:

  • Hydrazone Precursor: The purity of your hydrazone is paramount. Ensure it is fully formed, pure, and completely dry. Residual ketone or impurities from the hydrazone formation step can significantly interfere with the cyclization.[4] Recrystallization of the hydrazone is often a necessary purification step.

  • Thionyl Chloride (SOCl₂): Use a fresh bottle or freshly distilled thionyl chloride. Over time, SOCl₂ readily hydrolyzes to SO₂ and HCl, which can inhibit the desired reaction pathway and introduce unwanted side reactions.[4][5]

2. Reaction Temperature Profile:

  • Exothermic Addition: The initial reaction with thionyl chloride is often exothermic. It is critical to control this by adding the SOCl₂ dropwise at low temperatures (e.g., 0 °C to -10 °C) to prevent the degradation of starting materials.[5]

  • Cyclization Temperature: While the initial addition requires cooling, the subsequent cyclization may require heating (reflux).[5] However, the 1,2,3-thiadiazole ring itself can be thermally labile.[6] The optimal temperature is a delicate balance and is highly substrate-dependent. Monitor the reaction closely by Thin Layer Chromatography (TLC) to determine the ideal temperature profile for your specific substrate.

3. Substrate-Specific Electronic Effects:

  • The Role of Protecting Groups: If your substrate contains a nitrogenous heterocycle (e.g., a pyrrole), the nature of the N-protecting group is critical. Electron-donating groups (like alkyl groups) can increase the basicity of the ring nitrogen, which may interfere with the Hurd-Mori reaction, leading to poor yields. In contrast, electron-withdrawing protecting groups (like carbamates) decrease the basicity and have been shown to give superior yields.[7][8]

4. Solvent Selection:

  • The choice of an appropriate, dry solvent is crucial. Dichloromethane (DCM) and chloroform are most commonly used, but dioxane is also a viable option.[5][7] Ensure your solvent is anhydrous, as water will rapidly decompose the thionyl chloride.

Troubleshooting Logic for Low Yield

start Low or No Yield Observed check_purity Step 1: Verify Reagent Purity start->check_purity hydrazone Hydrazone pure & dry? (Recrystallize if needed) check_purity->hydrazone Check socl2 SOCl₂ fresh? (Use new or distilled) check_purity->socl2 Check check_conditions Step 2: Evaluate Reaction Conditions hydrazone->check_conditions If Yes socl2->check_conditions If Yes temp Temperature Profile Optimized? (Cool addition, heat for cyclization) check_conditions->temp Check solvent Solvent Anhydrous? (Use dry solvent) check_conditions->solvent Check check_substrate Step 3: Analyze Substrate Effects temp->check_substrate If Yes solvent->check_substrate If Yes protecting_group N-Protecting Group Appropriate? (Use EWG for N-heterocycles) check_substrate->protecting_group success Yield Improved protecting_group->success

Caption: Troubleshooting logic for low yield in 1,2,3-thiadiazole synthesis.

Issue 2: Formation of Side Products

Question: I am observing significant formation of byproducts in my reaction. How can I identify and minimize them?

Answer: Side product formation is a common challenge, often arising from alternative cyclization pathways or degradation.

  • Known Side Products: In the Hurd-Mori synthesis, particularly with substrates like 2-[(ethoxycarbonyl)hydrazono]propionic acid, the formation of 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione has been reported as a side product.[2][7] This arises from an alternative cyclization pathway.

  • Minimization Strategies:

    • Temperature Control: As with low yield issues, precise temperature control is your best tool. Running the reaction at the lowest temperature that allows for efficient conversion can often suppress the formation of undesired byproducts.[4]

    • Reagent Stoichiometry: While a slight excess of thionyl chloride is common, a large excess can promote side reactions. Try titrating the amount of SOCl₂ (e.g., from 2.0 to 5.0 equivalents) to find the optimal balance for your substrate.[4]

    • Purification: If side products are unavoidable, careful purification is necessary. Column chromatography on silica gel is typically effective for separating the desired 1,2,3-thiadiazole from more polar byproducts.[7][9]

Issue 3: Difficulties in Purification

Question: My product seems to decompose during workup or purification. What are the best practices for isolating 1,2,3-thiadiazoles?

Answer: The 1,2,3-thiadiazole ring can be sensitive to certain conditions, which can lead to decomposition.

  • Avoid Harsh Conditions: The ring is particularly sensitive to strong acids and bases.[7] During aqueous workup, use a mild base like saturated sodium bicarbonate solution to neutralize excess acid. Avoid strong NaOH or HCl washes.

  • Neutral Purification: Whenever possible, use neutral purification methods. Column chromatography on standard silica gel is generally well-tolerated.[7]

  • Thermal Stability: Be mindful of thermal stability.[2] When removing solvent under reduced pressure, use a low-temperature water bath to avoid heating the product unnecessarily. Most simple 1,2,3-thiadiazoles are amenable to distillation, but this should be done with care, keeping the temperature below 200°C.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable synthetic routes to 1,2,3-thiadiazoles? A1: The most prominent methods are the Hurd-Mori, Pechmann, and Wolff syntheses.[10][11][12]

  • Hurd-Mori Synthesis: This is the most versatile and widely used method. It involves the cyclization of hydrazones that have an α-methylene group with thionyl chloride.[13][14]

  • Pechmann Synthesis: This involves the cycloaddition of diazoalkanes with isothiocyanates.[9][11]

  • Wolff Synthesis: This route uses α-diazo ketones, which react with a thionating agent (like Lawesson's reagent) to form the thiadiazole ring.[9][11]

Q2: Are there any "greener" or safer alternatives to the hazardous reagent thionyl chloride? A2: Yes, several modern protocols have been developed to avoid the use of SOCl₂. A highly effective and popular method involves the reaction of N-tosylhydrazones with elemental sulfur. This reaction is often catalyzed by reagents like tetrabutylammonium iodide (TBAI) or an iodine/DMSO system and is considered a significant improvement to the classic Hurd-Mori reaction.[6][7][15] These methods are generally milder and more environmentally friendly.

Q3: What are the typical physicochemical properties of 1,2,3-thiadiazoles? A3: The parent, unsubstituted 1,2,3-thiadiazole is a yellow liquid that is soluble in water and most common organic solvents.[2][9] Substituted derivatives are often crystalline solids. They are considered aromatic heterocycles and are generally stable under neutral conditions but can be sensitive to heat, strong acids, and bases.[2][7]

Detailed Experimental Protocols

Protocol 1: Classic Hurd-Mori Synthesis of 4-phenyl-1,2,3-thiadiazole

This two-step protocol is a representative example starting from a commercially available ketone.[16]

Step A: Formation of Acetophenone Semicarbazone

  • In a round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in 10 mL of water.

  • To this solution, add a solution of acetophenone (1.20 g, 10 mmol) in 10 mL of ethanol.

  • Reflux the mixture for 1-2 hours, monitoring the disappearance of the starting ketone by TLC.

  • After the reaction is complete, cool the mixture in an ice bath to induce precipitation.

  • Collect the white solid product by filtration, wash thoroughly with cold water, and dry under vacuum to yield acetophenone semicarbazone.

Step B: Cyclization with Thionyl Chloride

  • CAUTION: Thionyl chloride is corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood.

  • To a flask equipped with a dropping funnel and a reflux condenser (connected to a gas trap for HCl and SO₂), add the dry acetophenone semicarbazone (1.77 g, 10 mmol).

  • Add 20 mL of anhydrous dichloromethane (DCM).

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.2 mL, 30 mmol) dropwise to the suspension over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours, or until TLC indicates the reaction is complete.

  • Work-up: Carefully and slowly pour the reaction mixture onto 50 g of crushed ice with vigorous stirring.

  • Separate the layers and extract the aqueous layer twice with DCM (2 x 25 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 4-phenyl-1,2,3-thiadiazole.[7]

Protocol 2: Improved Hurd-Mori Synthesis via TBAI-Catalyzed Reaction

This protocol is a milder, metal-free alternative using N-tosylhydrazones and elemental sulfur.[15]

  • To a reaction vial, add the N-tosylhydrazone of the corresponding ketone (0.5 mmol), elemental sulfur (1.5 mmol), and tetrabutylammonium iodide (TBAI) (0.1 mmol).

  • Add 2 mL of a suitable solvent (e.g., dichloroethane).

  • Stir the reaction mixture at 80 °C until the starting material is consumed, as monitored by TLC.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel to afford the desired 1,2,3-thiadiazole.

Data Summary Tables

Table 1: Effect of N-Protecting Group on the Yield of a Fused Pyrrolo[2,3-d][1][6][7]thiadiazole via Hurd-Mori Reaction

N-Protecting GroupElectronic NatureReaction ConditionsYield (%)Reference
BenzylElectron-DonatingChloroform, Reflux15[8]
MethylElectron-DonatingChloroform, Reflux25[8]
Methyl CarbamateElectron-WithdrawingCH₂Cl₂, Cooling94[8]

As demonstrated, an electron-withdrawing group (EWG) dramatically improves the efficiency of the Hurd-Mori cyclization for this specific heterocyclic system.

Visualized Reaction Mechanism

Hurd-Mori Reaction Mechanism

cluster_step1 Step 1: Electrophilic Attack cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Cyclization & Elimination Hydrazone Hydrazone Intermediate1 N-Sulfinyl Hydrazone Intermediate Hydrazone->Intermediate1 + SOCl₂ - HCl SOCl2 SOCl₂ Intermediate2 α-Chloro Sulfide Intermediate Intermediate1->Intermediate2 Tautomerization & Chlorination Thiadiazole 1,2,3-Thiadiazole Intermediate2->Thiadiazole Intramolecular Cyclization - HCl

Caption: Plausible mechanism for the Hurd-Mori synthesis.[2]

References

  • Shafique, Z., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences. Available from: [Link]

  • Mishu, M. R., et al. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules. Available from: [Link]

  • Synthesis of 1,2,3-thiadiazoles. Organic Chemistry Portal. Available from: [Link]

  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. Available from: [Link]

  • Hosny, M. A. (2018). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. Egyptian Journal of Chemistry. Available from: [Link]

  • Shaheen, S., et al. (2019). Recent trends in the synthesis of 1,2,3-thiadiazoles. Journal of the Serbian Chemical Society. Available from: [Link]

  • Stanetty, P., & Kremslehner, M. (2004). Product Class 9: 1,2,3-Thiadiazoles. Science of Synthesis. Available from: [Link]

  • Mosselhi, M. A. N., et al. (2018). New Route Synthesis of Thiadiazoles, Bisthiadiazoles, Thiadiazolotriazines, and Pyrazolothiadiazoles Based on Hydrazonoyl Halides and Dihydrazinylthiadiazole. International Journal of Molecular Sciences. Available from: [Link]

  • Kheder, N. A., et al. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules. Available from: [Link]

  • Thiadiazoles and Their Properties. ISRES Publishing. (2021). Available from: [Link]

  • Turner, M., et al. (2010). Synthesis of Pyrrolo[2,3-d][1][6][7]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules. Available from: [Link]

  • Hurd–Mori 1,2,3-thiadiazole synthesis. Wikipedia. Available from: [Link]

  • Nahi, R. J., & Imran, N. H. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry. Available from: [Link]

  • Hurd–Mori 1,2,3-thiadiazole synthesis. Wikiwand. Available from: [Link]

  • Glukhareva, T. V., & Bakulev, V. A. (2019). Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. Chemistry of Heterocyclic Compounds. Available from: [Link]

  • On the regioselectivity in the Hurd-Mori reaction. Semantic Scholar. (1982). Available from: [Link]

  • Recent trends in the synthesis of 1,2,3-thiadiazoles. ResearchGate. (2021). Available from: [Link]

  • Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Semantic Scholar. (2019). Available from: [Link]

  • Stanetty, P., & Kremslehner, M. (2004). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Science of Synthesis. Available from: [Link]

  • Bîcu, E., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. Available from: [Link]

  • Application of the Hurd-Mori reaction for the synthesis of chiral 1,2,3-thia(seleno)diazole derivatives from (+)-3-carene and α-pinene. ResearchGate. (2003). Available from: [Link]

  • Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. MDPI. (2018). Available from: [Link]

  • Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química. Available from: [Link]

  • Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. (2021). Available from: [Link]

Sources

improving the yield of the Hurd-Mori synthesis of 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides in-depth guidance for optimizing the Hurd-Mori synthesis of 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of this reaction and significantly improve your yields.

Frequently Asked Questions (FAQs)

Q1: What is the Hurd-Mori synthesis and why is it used for this target molecule?

The Hurd-Mori synthesis is a classic and highly effective organic reaction for creating 1,2,3-thiadiazole ring systems. It involves the cyclization of a hydrazone derived from a ketone possessing an α-methylene group, using thionyl chloride (SOCl₂) as the cyclizing agent.[1] This method is particularly valuable for synthesizing molecules like this compound because it provides a direct and relatively robust pathway to this important heterocyclic scaffold, which is a key building block in medicinal chemistry.[1]

Q2: What is the general reaction mechanism?

The reaction proceeds through several key steps. First, the hydrazone reacts with thionyl chloride to form an initial adduct. This is followed by an intramolecular cyclization, which creates the thiadiazolinone intermediate after losing a molecule of hydrogen chloride. The final 1,2,3-thiadiazole is then formed through a series of elimination and tautomerization steps. Understanding this mechanism is crucial for troubleshooting, as side reactions can occur at various points.

Hurd_Mori_Mechanism Figure 1: Generalized Hurd-Mori Reaction Mechanism Hydrazone α-Methylene Hydrazone SOCl2 + SOCl₂ Hydrazone->SOCl2 Adduct Initial Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular cyclization HCl - HCl Cyclized->HCl Thiadiazole 1,2,3-Thiadiazole SOCl2->Adduct Electrophilic attack HCl->Thiadiazole Elimination & Tautomerization Elimination - H₂O, etc.

Caption: Figure 1: Generalized Hurd-Mori Reaction Mechanism.

Q3: What are the essential starting materials for synthesizing this compound?

The synthesis begins with a ketone precursor that contains the required carbon backbone. For the target molecule, a suitable starting material would be an ester of 2-(hydroxymethyl)-3-oxobutanoic acid. This ketone must first be converted into its corresponding hydrazone. A common choice is to react it with semicarbazide hydrochloride to form a semicarbazone, which then serves as the direct precursor for the Hurd-Mori cyclization.[1] It is critical to consider protecting groups for the hydroxyl and carboxylic acid functionalities depending on the overall synthetic strategy, as these groups can interfere with the reaction.

Troubleshooting Guide: Improving Reaction Yield

This section addresses the most common issues encountered during the synthesis.

Problem: Very Low or No Product Yield

Q: My reaction is yielding little to no this compound. What are the likely causes and solutions?

A: This is a frequent issue that can typically be traced back to one of four key areas: reagent quality, reaction conditions, or the electronic properties of your substrate.

  • Cause: Poor Quality of Hydrazone Precursor.

    • Expertise & Experience: The purity of your starting hydrazone is paramount. Impurities or the presence of isomeric forms can halt the reaction or lead to a complex mixture of side products.

    • Solution:

      • Purification: Recrystallize the hydrazone precursor until it is pure.

      • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding. Ensure you have the correct E/Z isomer if applicable.

  • Cause: Deactivated Thionyl Chloride (SOCl₂).

    • Expertise & Experience: Thionyl chloride is extremely sensitive to moisture. It readily hydrolyzes to sulfur dioxide and hydrogen chloride, rendering it ineffective for the cyclization.

    • Solution:

      • Always use a new bottle of thionyl chloride or freshly distill it immediately before use.

      • Handle SOCl₂ under strictly anhydrous conditions (e.g., under nitrogen or argon atmosphere) using dry glassware and syringes.

  • Cause: Suboptimal Reaction Temperature.

    • Expertise & Experience: Temperature is a critical parameter. The initial addition of SOCl₂ is exothermic and requires cooling to prevent runaway reactions and decomposition. However, the subsequent cyclization often requires heating to proceed at a reasonable rate.

    • Solution:

      • Initial Addition: Cool the reaction vessel to 0 °C in an ice bath before and during the slow, dropwise addition of thionyl chloride.[1]

      • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature, and then gently reflux for 2-4 hours to drive the reaction to completion.[1] Monitor progress using Thin-Layer Chromatography (TLC).

  • Cause: Unfavorable Electronic Effects of the Substrate.

    • Expertise & Experience: The success of the Hurd-Mori reaction can be highly dependent on the electronic nature of the precursor. Studies have shown that electron-withdrawing groups on the substrate can dramatically improve yields, while electron-donating groups often result in poor conversion.[2][3]

    • Solution:

      • If your precursor contains strong electron-donating groups, the basicity of the nitrogen atom may be too high, leading to side reactions. Consider modifying the synthetic route to incorporate electron-withdrawing protecting groups. For instance, a carbamate protecting group on a nearby nitrogen has been shown to give superior yields compared to an alkyl group.[2][3]

Problem: Significant Formation of Impurities

Q: My reaction produces the desired product, but it is contaminated with numerous side products, making purification difficult. How can I improve the reaction's selectivity?

A: Impurity formation is often linked to reaction control and the stability of intermediates.

  • Cause: Decomposition of Product or Intermediates.

    • Expertise & Experience: The 1,2,3-thiadiazole ring, while aromatic, can be sensitive to prolonged exposure to harsh conditions (e.g., high heat, strong acid).

    • Solution:

      • Minimize Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the workup immediately. Do not reflux for an unnecessarily long time.

      • Control Temperature: Avoid excessive heating. Maintain a gentle, controlled reflux.

  • Cause: Uncontrolled Reaction with Thionyl Chloride.

    • Expertise & Experience: A rapid, uncontrolled addition of thionyl chloride can lead to localized overheating and a cascade of side reactions.

    • Solution:

      • Slow Addition: Add the thionyl chloride dropwise via a syringe pump over an extended period (e.g., 30-60 minutes) while maintaining the reaction at 0 °C.

      • Efficient Stirring: Ensure the reaction mixture is stirring vigorously to dissipate heat and maintain a homogeneous concentration.

Problem: Reaction Stalls and Does Not Go to Completion

Q: My TLC analysis shows that a significant amount of starting material remains even after several hours of reflux. What is preventing the reaction from completing?

A: A stalled reaction typically points to issues with stoichiometry or the presence of quenching agents like water.

  • Cause: Insufficient Thionyl Chloride.

    • Expertise & Experience: The stoichiometry is critical. While a large excess of SOCl₂ can lead to more side products, an insufficient amount will naturally result in an incomplete reaction.

    • Solution:

      • Use a moderate excess of thionyl chloride. A common and effective ratio is between 1.5 and 2.0 equivalents relative to the hydrazone precursor.[1]

  • Cause: Presence of Water in the Reaction.

    • Expertise & Experience: This is the most common reason for failure. As mentioned, water rapidly destroys thionyl chloride.

    • Solution:

      • Dry Glassware: Oven-dry all glassware overnight at >120 °C and allow it to cool in a desiccator or under a stream of inert gas.

      • Anhydrous Solvent: Use a freshly opened bottle of an anhydrous solvent (e.g., Dichloromethane) or dry the solvent using appropriate methods (e.g., molecular sieves, distillation).

      • Inert Atmosphere: Conduct the entire reaction under a positive pressure of nitrogen or argon to prevent atmospheric moisture from entering the system.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for the Hurd-Mori Synthesis Start Low Yield or Failed Reaction Check_SM 1. Verify Purity of Starting Hydrazone (NMR, MS) Start->Check_SM Check_Reagent 2. Use Fresh/Distilled Thionyl Chloride Check_SM->Check_Reagent If pure Check_Conditions 3. Confirm Anhydrous Conditions Check_Reagent->Check_Conditions If active Optimize_Temp 4. Optimize Temperature Profile (Cool addition, then reflux) Check_Conditions->Optimize_Temp If dry Success Improved Yield Optimize_Temp->Success

Caption: Figure 2: Troubleshooting Workflow for the Hurd-Mori Synthesis.

Quantitative Data & Recommended Parameters

The following table summarizes typical reaction parameters for a Hurd-Mori synthesis. These should be considered starting points for your optimization.

ParameterRecommended ValueRationale & Key Considerations
Solvent Dichloromethane (DCM)Anhydrous grade is essential. DCM is a good solvent for the precursor and is relatively inert.
Hydrazone:SOCl₂ Ratio 1 : 1.9 (mol/mol)A moderate excess of SOCl₂ ensures complete conversion without promoting excessive side reactions.[1]
Concentration ~0.5 MA concentration of 10 mmol of hydrazone in 20 mL of solvent is a good starting point.[1]
Addition Temperature 0 °CCritical for controlling the initial exothermic reaction and preventing decomposition.
Reaction Temperature Reflux (~40 °C for DCM)Required to drive the cyclization to completion after the initial adduct is formed.
Reaction Time 2 - 4 hoursMonitor by TLC to avoid prolonged heating, which can degrade the product.
Typical Yield 60 - 95%Highly dependent on substrate and optimization. Yields can be excellent under optimized conditions.[2]

Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis of a 1,2,3-thiadiazole via the Hurd-Mori reaction, based on established procedures.[1] It should be adapted for the specific precursor of this compound.

Materials:

  • Hydrazone precursor (e.g., Semicarbazone of a protected 2-(hydroxymethyl)-3-oxobutanoate)

  • Thionyl Chloride (SOCl₂), freshly distilled or from a new bottle

  • Anhydrous Dichloromethane (DCM)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate eluent system

Procedure:

  • Reaction Setup: In a fume hood, equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube (or inert gas inlet), and a rubber septum.

  • Precursor Suspension: Add the hydrazone precursor (1.0 eq) to the flask and suspend it in anhydrous DCM (to make a ~0.5 M solution).

  • Cooling: Place the flask in an ice-water bath and stir the suspension for 15 minutes to cool it to 0 °C.

  • Thionyl Chloride Addition: Under vigorous stirring, slowly add thionyl chloride (1.9 eq) dropwise via syringe through the septum over 30-60 minutes. Caution: This reaction is exothermic and releases HCl gas. Maintain cooling and ensure proper ventilation.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the flask to reflux (approximately 40 °C for DCM) for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC, checking for the consumption of the starting hydrazone.

  • Quenching: Once the reaction is complete, cool the flask back to room temperature and then carefully pour the reaction mixture onto a generous amount of crushed ice in a separate beaker. This will quench the excess thionyl chloride.

  • Workup:

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice more with DCM.

    • Combine all organic layers.

    • Wash the combined organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound (or its protected form).

References

  • Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia. Available at: [Link]

  • Stanetty, P., Turner, M., & Mihovilovic, M. D. (2005). Synthesis of Pyrrolo[2,3-d][4][2][5]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules, 10(2), 367–375. Available at: [Link]

  • Synthesis of 1,2,3-thiadiazoles - Organic Chemistry Portal. Available at: [Link]

  • Hosny, M. A., El-Sayed, T. H., & El-Sawi, E. A. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. E-Journal of Chemistry, 9(3), 1276-1287. Available at: [Link]

  • Stanetty, P., Turner, M., & Mihovilovic, M. D. (2005). Synthesis of pyrrolo[2,3-d][4][2][5]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization. Molecules (Basel, Switzerland), 10(2), 367–375. Available at: [Link]

  • Hurd–Mori 1,2,3-thiadiazole synthesis - Wikiwand. Available at: [Link]

Sources

side reactions and byproducts in 1,2,3-thiadiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,2,3-thiadiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges, side reactions, and byproducts encountered during synthesis, providing expert insights and actionable troubleshooting strategies to enhance your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Hurd-Mori reaction is giving a very low yield. What are the most common causes?

A1: Low yields in the Hurd-Mori reaction, the cyclization of hydrazones with thionyl chloride (SOCl₂), are typically traced back to three main areas:

  • Purity of Starting Materials: The hydrazone precursor must be pure and dry. Any residual ketone or water will consume the thionyl chloride.

  • Reagent Quality: Thionyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture. Always use freshly distilled or a newly opened bottle of SOCl₂ for best results.[1]

  • Reaction Temperature: The reaction often requires gentle heating or reflux to proceed to completion.[1] However, excessive heat can cause decomposition of the 1,2,3-thiadiazole product itself, which is known to be thermally labile and can extrude N₂ to form reactive intermediates.[2]

Q2: I see an unexpected, highly polar spot on my TLC plate after a Lawesson's Reagent reaction. What could it be?

A2: This is a very common issue. The polar spot is almost certainly a phosphorus-containing byproduct from Lawesson's Reagent (LR).[3] After the thionation reaction, the LR forms a six-membered ring byproduct, which is quite polar and can be difficult to separate from the desired product by standard chromatography.[3]

Q3: My final 1,2,3-thiadiazole product is unstable and decomposes upon standing or during purification. Why is this happening?

A3: The 1,2,3-thiadiazole ring is inherently sensitive to heat and light.[2] Thermal or photochemical stress can induce the extrusion of molecular nitrogen (N₂), leading to the formation of highly reactive and unstable thiirene or thioketene intermediates.[2][4][5] This decomposition pathway is a known characteristic of the ring system. To mitigate this, avoid excessive temperatures during workup (e.g., high-temperature distillation) and protect the compound from direct light. Purification via column chromatography at room temperature is generally preferred. The stability is also influenced by substituents; electron-withdrawing groups can affect the decomposition temperature.[2]

Troubleshooting Guide: Common Synthetic Routes

This section provides a more detailed breakdown of common problems, their underlying causes, and recommended solutions for the primary synthetic methods.

Method 1: The Hurd-Mori Reaction

The Hurd-Mori synthesis is a versatile and widely used method for preparing 1,2,3-thiadiazoles from hydrazones (often semicarbazones or tosylhydrazones) and thionyl chloride.[1][6][7][8][9][10][11][12]

Hurd-Mori Reaction Pathway & Side Reactions

The following diagram illustrates the desired reaction pathway and the key branching points that lead to common byproducts.

HurdMori cluster_main Desired Pathway cluster_side Side Reactions Hydrazone α-Methylene Hydrazone Intermediate N-Sulfinyl Intermediate Hydrazone->Intermediate + SOCl₂ Thiadiazole 1,2,3-Thiadiazole (Product) Intermediate->Thiadiazole Cyclization -H₂O, -HCl Incomplete Incomplete Cyclization (Open-chain byproduct) Intermediate->Incomplete Insufficient SOCl₂ or Time Rearrangement Rearrangement (e.g., 1,2,4-Isomer) Intermediate->Rearrangement Acid/Heat Catalyzed Decomposition Nitrile Formation (via Wolff Rearrangement) Thiadiazole->Decomposition Excessive Heat/Light

Caption: Hurd-Mori reaction pathway and common side reactions.

Troubleshooting Table: Hurd-Mori Synthesis
Problem / Observation Probable Cause(s) Recommended Solution(s) & Technical Rationale
Low Conversion / Reaction Stalls 1. Deactivated Thionyl Chloride: SOCl₂ readily hydrolyzes. Old or improperly stored reagent is a primary culprit. 2. Insufficient Reagent: The reaction stoichiometry requires at least two equivalents of SOCl₂. 3. Low Temperature: The activation energy for cyclization may not be met.1. Use Fresh Reagent: Always use freshly distilled or a new bottle of SOCl₂. Perform the reaction under an inert atmosphere (N₂ or Ar) to exclude moisture. 2. Optimize Stoichiometry: Use a slight excess of SOCl₂ (e.g., 2.2-2.5 equivalents). Add it slowly to a cooled suspension of the hydrazone to control the initial exotherm.[1] 3. Controlled Heating: After the addition of SOCl₂, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours while monitoring via TLC.[1]
Formation of Nitrile Byproduct Thermal/Photochemical Decomposition: The 1,2,3-thiadiazole ring can eliminate N₂ to form a thiirene intermediate. This can rearrange to a thioketene, which may ultimately lead to nitrile formation, a process analogous to the Wolff rearrangement.[2]Minimize Energy Input: Avoid excessive heating during the reaction and workup. Use a rotary evaporator at moderate temperatures. Protect the reaction and the final product from strong light. This side reaction is inherent to the product's chemistry, so gentle handling is key.
Complex Mixture of Isomers Rearrangement: Acidic conditions (from HCl generated in situ) and heat can sometimes promote rearrangement to more stable isomers, such as 1,2,4- or 1,3,4-thiadiazoles.Control Temperature & Quenching: Maintain strict temperature control during the reaction. After completion, quench the reaction promptly by carefully pouring it onto crushed ice.[1] This neutralizes excess SOCl₂ and HCl, minimizing the window for acid-catalyzed side reactions.
N-Protecting Group Issues Electronic Effects: In substrates with other nitrogen atoms (e.g., pyrroles), the success of the cyclization can be highly dependent on the nature of the N-protecting group. Electron-donating groups can hinder the reaction.Use Electron-Withdrawing Groups: For complex substrates, an electron-withdrawing protecting group (e.g., a carbamate) on adjacent nitrogen atoms can lead to superior yields by modifying the electronic character of the hydrazone precursor.[13]
Method 2: Lawesson's Reagent (LR) for Thionation

Lawesson's Reagent is primarily used to convert carbonyls into thiocarbonyls.[14][15] In the context of thiadiazole synthesis, it can be used in multi-step sequences where a thionated intermediate is required. The main challenge is not the thionation itself, but the subsequent purification.

Troubleshooting Workflow: Lawesson's Reagent Reactions

LawessonWorkflow cluster_purification Purification Strategy start Reaction Workup polar_check Polar Byproduct Visible on TLC? start->polar_check aq_workup Aqueous Wash (sat. NaHCO₃) polar_check->aq_workup yes_path chromatography Column Chromatography polar_check->chromatography no_path yes_path Yes no_path No glycol_workup Glycol Treatment (Advanced Protocol) aq_workup->glycol_workup For large scale or difficult separations aq_workup->chromatography If byproduct persists recrystallization Recrystallization glycol_workup->recrystallization Chromatography-free purification chromatography->recrystallization

Caption: Decision workflow for purifying products from Lawesson's Reagent.

Troubleshooting Table: Lawesson's Reagent
Problem / Observation Probable Cause(s) Recommended Solution(s) & Technical Rationale
Difficult Purification / Persistent Polar Impurity Phosphorus Byproducts: LR forms a stoichiometric six-membered ring byproduct, 2,4,6-tris(4-methoxyphenyl)-1,3,5,2,4,6-trioxatriphosphorane-2,4,6-trisulfide, which is polar and often has similar solubility to the desired product.[3][16]1. Aqueous Bicarbonate Wash: A standard workup involves washing the organic layer with saturated aqueous NaHCO₃. This helps hydrolyze and remove some of the phosphorus byproducts into the aqueous layer.[17] 2. Ethylene Glycol Treatment: For difficult separations or large-scale reactions, a specialized workup can be employed. After the reaction, adding ethylene glycol and heating can decompose the byproduct into a highly polar species that is more easily removed, potentially enabling a chromatography-free purification.[3]
Low Reaction Conversion 1. Degraded Reagent: LR can degrade over time, especially with exposure to moisture. 2. Insufficient Temperature: Thionation reactions often require high temperatures (e.g., refluxing in toluene or xylene) to proceed efficiently.[18]1. Use High-Quality LR: Use fresh, properly stored Lawesson's Reagent. 2. Ensure Sufficient Heat: Use a high-boiling aprotic solvent like toluene and ensure the reaction reaches reflux. Monitor by TLC until the starting material is consumed. Microwave-assisted synthesis can also be an effective strategy to reduce reaction times.[19]
Formation of Multiple Products Lack of Selectivity: LR is a powerful thionating agent and can react with multiple carbonyl groups (esters, amides, ketones) in the same molecule.[14]Strategic Synthesis: If your molecule has multiple reactive sites, consider a synthetic route where sensitive functional groups are protected before the thionation step. The reactivity order is generally amides/ketones > esters, which can sometimes be exploited for selectivity under carefully controlled conditions.[14]
Protocol: Advanced Workup for Lawesson's Reagent Byproduct Removal

This protocol is adapted from a procedure developed for chromatography-free purification of thioamides and is highly effective for removing persistent phosphorus byproducts.[3]

Objective: To decompose the main LR byproduct into a highly polar, easily separable compound.

Materials:

  • Completed reaction mixture in toluene.

  • Ethylene glycol.

  • Water.

  • Separatory funnel.

  • Standard laboratory glassware.

Procedure:

  • Once the thionation reaction is complete (as monitored by TLC), cool the reaction mixture to below its reflux temperature.

  • To the flask containing the reaction mixture (e.g., in 150 mL of toluene), add an excess of ethylene glycol (e.g., 100 mL) and a small amount of water (e.g., 1.0 mL).[3]

  • Heat the resulting biphasic mixture to approximately 95 °C with vigorous stirring.

  • Monitor the decomposition of the LR byproduct by periodically taking a sample from the organic (toluene) layer and analyzing it by TLC. The highly polar baseline spot corresponding to the byproduct should disappear over 3-5 hours.[3]

  • Once the decomposition is complete, cool the mixture and transfer it to a separatory funnel.

  • Separate the organic layer. The decomposed byproduct will remain in the more polar ethylene glycol layer.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate in vacuo to obtain the crude product, which should now be significantly cleaner and more amenable to final purification by chromatography or recrystallization.

By understanding the mechanistic basis for the formation of side products and employing these targeted troubleshooting strategies, researchers can significantly improve the yield, purity, and reproducibility of their 1,2,3-thiadiazole syntheses.

References
  • Shafi, S., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. [Link]

  • Wikipedia. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis. Retrieved from [Link]

  • Reddit. (2025, January 27). How to remove the side product of the Lawesson reagent? r/Chempros. [Link]

  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. In Advances in Heterocyclic Chemistry (Vol. 87, pp. 1-91). Elsevier.
  • Arote, N. D., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. ChemistrySelect, 6(42), 11469-11486.
  • Kaleta, Z., et al. (2006). Synthesis and Application of a Fluorous Lawesson's Reagent: Convenient Chromatography-Free Product Purification. Organic Letters, 8(8), 1625-1628. [Link]

  • Wu, K., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. RSC Advances, 11(26), 15931-15936. [Link]

  • Stanetty, P., & Turner, M. (2009). Product Class 9: 1,2,3-Thiadiazoles. In Science of Synthesis (Vol. 13, pp. 251-275). Thieme.
  • Turner, M., et al. (2010). Synthesis of Pyrrolo[2,3-d][2][6][7]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules, 15(1), 213-224. [Link]

  • da Silva, J. G., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 28(22), 7624. [Link]

  • Kaur, N. (2019). Recent trends in the synthesis of 1,2,3-thiadiazoles.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles. Retrieved from [Link]

  • Nahi, R. J., & Imran, N. H. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry, 35(1).
  • Al-Masoudi, N. A., et al. (2014). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. International Journal of Applied Chemistry, 10(1), 59-67.
  • Bakulev, V. A., & Morzherin, Y. Y. (2018). Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. In Targets in Heterocyclic Systems (Vol. 22).
  • Huang, H.-M., et al. (2004). Synthesis of 2,5-diaryl-1,3,4-thiadiazoles via Lawesson's reagent under microwave irradiation. Chinese Journal of Organic Chemistry, 24(5), 580-582.
  • Shchukin, V. G., et al. (2013). Photochemical formation of thiirene and thioketene in 1,2,3-thiadiazoles with phenyl substituents studied by time-resolved spectroscopy. Photochemical & Photobiological Sciences, 12(8), 1465-1471. [Link]

  • ResearchGate. (2019). What's the by-product of Lawesson's reagent? Retrieved from [Link]

  • Shchukin, V. G., et al. (2013). Photochemical formation of thiirene and thioketene in 1,2,3-thiadiazoles with phenyl substituents studied by time-resolved spectroscopy. Photochemical & Photobiological Sciences, 12(8), 1465-1471.
  • Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]

  • Gierczyk, B., & Zalas, M. (2003). Synthesis of substituted 1,3,4-thiadiazoles using Lawesson's reagent. Polish Journal of Chemistry, 77(2), 211-216.
  • ResearchGate. (n.d.). Proposed mechanism for the 1,2,3-thiadiazole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Lawesson's reagent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved from [Link]

  • Wei, Z., et al. (2021). Diversity-Oriented Synthesis of 1,2,4-Triazoles, 1,3,4-Thiadiazoles, and 1,3,4-Selenadiazoles from N-Tosylhydrazones. Organic Letters, 23(11), 4420-4425. [Link]

Sources

stability and degradation of 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid

Introduction: Welcome to the technical support guide for this compound. This molecule is a member of the 1,2,3-thiadiazole family, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by its derivatives.[1] The successful application of this compound in research and development hinges on a thorough understanding of its stability profile. Degradation can impact everything from reaction yields and purification efficiency to storage longevity and, ultimately, the reliability of experimental results.

This guide is structured to provide direct, actionable advice for researchers. It addresses common stability-related issues encountered during experimental work, explains the underlying chemical principles, and offers protocols to proactively assess the stability of your compound under your specific conditions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter. The solutions are based on the known chemistry of the 1,2,3-thiadiazole ring and its functional groups.

Question 1: I'm observing significant loss of my starting material and the appearance of multiple new spots on TLC/peaks in LC-MS during my reaction or work-up. What is the likely cause?

Answer: This is a common issue often rooted in the inherent reactivity of the 1,2,3-thiadiazole ring under certain conditions. The most probable causes are thermal stress, exposure to strong bases, or excessive light.

  • Causality - Thermal Instability: The 1,2,3-thiadiazole ring is known to be thermally labile. At elevated temperatures (often above 200°C, but potentially lower depending on the molecular context and solvent), it can undergo a thermodynamically favorable extrusion of molecular nitrogen (N₂).[1] This process generates highly reactive thioketene intermediates that can rapidly polymerize or react with other nucleophiles in your mixture, leading to a complex product profile.

  • Causality - Basic pH Instability: While many heterocyclic systems are stable, the 1,2,3-thiadiazole ring is susceptible to cleavage by strong bases.[2] Use of reagents like organolithiums, or even strong inorganic bases like NaOH or KOH at high concentrations or temperatures, can open the ring system, leading to complete degradation of your starting material.

  • Causality - Photochemical Instability: The thiadiazole ring system can be sensitive to UV irradiation. Similar to thermal degradation, UV light can provide the energy to initiate the extrusion of N₂, leading to the same reactive intermediates and subsequent side reactions.[1]

Troubleshooting Steps:

  • Temperature Control: If your reaction is run at high temperatures, consider if a lower temperature is feasible, even if it extends the reaction time. During work-up, always use ice baths when performing extractions or concentrating your product on a rotary evaporator to minimize thermal stress.

  • pH Management: Avoid using strong, concentrated bases. If a basic wash is necessary during work-up, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution and minimize the contact time. Ensure the aqueous phase pH does not become strongly alkaline.

  • Light Protection: Protect your reaction vessel and subsequent solutions from direct light by wrapping them in aluminum foil. Use amber vials for storage.

Question 2: My purified compound shows new impurity peaks in the NMR/LC-MS after being stored for a few weeks. What are these impurities and how can I prevent this?

Answer: The formation of new impurities upon storage points to gradual degradation. The identity of these impurities is likely related to the primary degradation pathway of the 1,2,3-thiadiazole core.

  • Likely Degradation Products: The most probable degradation pathway, whether initiated by residual heat, light, or trace impurities, is the loss of N₂ to form a thioketene intermediate.[1] This thioketene is highly electrophilic and can react in several ways:

    • Dimerization/Polymerization: It can react with another molecule of the thioketene to form dimers or oligomers.

    • Reaction with Water: If moisture is present, the thioketene can be hydrolyzed, leading to further breakdown products.

    • Reaction with Hydroxymethyl Group: Intramolecularly, the reactive intermediate could potentially interact with the compound's own hydroxymethyl or carboxylic acid groups, leading to complex rearranged structures.

Prevention and Proper Storage Protocol: Proper storage is critical for long-term stability. The goal is to mitigate all potential energy inputs (heat, light) and reactive species (water, oxygen).

  • Solid vs. Solution: The compound will be most stable as a dry, crystalline solid. Storing in solution exposes it to potential reactions with the solvent.

  • Recommended Storage Conditions:

    • Container: Store in a tightly sealed amber glass vial to protect from light and moisture.

    • Temperature: Store in a freezer at -20°C or colder.

    • Atmosphere: For maximum stability, consider flushing the vial with an inert gas like argon or nitrogen before sealing to displace oxygen and moisture.

    • Solvent Choice (if solution is necessary): If you must store it in solution, choose a dry, aprotic solvent. Avoid protic solvents like methanol if possible. Prepare solutions fresh and use them promptly. For aqueous buffers, use a slightly acidic pH, degas the buffer, and store frozen.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound?

A1: The stability is primarily influenced by four factors: temperature, light, pH, and the presence of strong oxidizing or reducing agents. High temperatures and UV light can initiate decomposition, while strong bases can chemically cleave the ring.[1][2]

FactorCondition to AvoidRecommended ConditionRationale
Temperature Prolonged heating, high temperatures (>200°C is a general guide for the core ring)[1]Store at ≤ -20°C; perform reactions at the lowest feasible temperature.Prevents thermal extrusion of N₂.
Light Direct sunlight, strong UV sources.Store in amber vials; protect reactions with aluminum foil.Prevents photochemical extrusion of N₂.[1]
pH Strongly basic conditions (e.g., pH > 10).Neutral to slightly acidic conditions (pH 4-7).The 1,2,3-thiadiazole ring can be cleaved by strong bases.[2]
Oxidants Strong oxidizing agents (e.g., H₂O₂, KMnO₄).Avoid contact with strong oxidants.The sulfur atom in the thiadiazole ring is susceptible to oxidation.[3]

Q2: What is the main thermal and photochemical degradation pathway?

A2: The principal degradation pathway for the 1,2,3-thiadiazole ring under both thermal and photochemical stress is the irreversible extrusion of a molecule of nitrogen (N₂). This leads to the formation of a highly strained, transient three-membered ring called a thiirene, which rapidly rearranges to a more stable, but still highly reactive, thioketene intermediate.[1] This intermediate is the precursor to most subsequent degradation products.

G Thiadiazole 4-(Hydroxymethyl)-1,2,3-thiadiazole- 5-carboxylic acid TransitionState Energy Input (Heat or UV Light) Thiadiazole->TransitionState Nitrogen N₂ Gas TransitionState->Nitrogen Thiirene Reactive Thiirene Intermediate TransitionState->Thiirene Thioketene Reactive Thioketene Intermediate Thiirene->Thioketene Rapid Rearrangement Products Degradation Products (Dimers, Polymers, Adducts) Thioketene->Products Reaction with self or other species

Caption: Primary degradation pathway of the 1,2,3-thiadiazole ring.

Q3: How should I design an experiment to test the stability of my specific batch of this compound?

A3: A forced degradation study is the standard approach. This involves subjecting the compound to a range of harsh conditions to rapidly identify potential liabilities. This is crucial for understanding how it will behave in your specific experimental setups and for developing stable formulations.

Protocol: Forced Degradation Study

Objective: To identify the degradation pathways and stability profile of this compound under various stress conditions.

Methodology:

  • Stock Solution: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

  • Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber HPLC vials for each condition.

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidative Degradation: Add 3% H₂O₂.

    • Thermal Stress: Heat at 60-80°C (in a neutral, buffered solution).

    • Photolytic Stress: Expose to a UV lamp or direct sunlight (alongside a control vial wrapped in foil).

  • Time Points: Sample from each vial at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Immediately quench the reaction if necessary (e.g., neutralize the acid/base samples). Analyze all samples by a stability-indicating method, typically reverse-phase HPLC with a UV detector.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control (time 0) sample. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which represent degradation products.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution (1 mg/mL) aliquot Aliquot into 5 Vials start->aliquot acid Acidic (0.1 M HCl) aliquot->acid base Basic (0.1 M NaOH) aliquot->base oxidative Oxidative (3% H₂O₂) aliquot->oxidative thermal Thermal (60°C) aliquot->thermal photo Photolytic (UV Light) aliquot->photo sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling hplc Analyze by HPLC-UV sampling->hplc end Assess Purity & Identify Degradants hplc->end

Caption: Workflow for a forced degradation study.

References

  • An In-Depth Technical Guide to the Thermal and Photochemical Stability of the 1,2,3-Thiadiazole Ring. Benchchem.
  • The reaction of 1,2,3-thiadiazoles with base. I. A new route to 1-alkynyl thioethers. Canadian Journal of Chemistry.
  • Proposed pathways for oxidative degradation of benzo[c][1][4][5]thiadiazole subunit of FBTF on ITO and Ag based on IRRAS results. ResearchGate. Available at:

  • Chemical Safety Data Sheet MSDS / SDS - 1,2,5-THIADIAZOLE-3-CARBOXYLIC ACID. ChemicalBook.
  • 1,2,4-Thiadiazoles and Their Properties. ISRES.

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic Acid in Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues commonly encountered by researchers and drug development professionals during bioassays. Our approach is grounded in fundamental chemical principles and validated laboratory practices to ensure the integrity and reproducibility of your experimental results.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound featuring a thiadiazole ring, a carboxylic acid group, and a hydroxymethyl group.[1] While specific experimental solubility data for this exact molecule is not extensively published, its structural components provide critical insights into its physicochemical behavior.

The presence of the carboxylic acid moiety suggests that its aqueous solubility will be highly dependent on pH.[2] At pH values below its acid dissociation constant (pKa), the carboxylic acid will be protonated and the molecule will be neutral, likely exhibiting lower aqueous solubility. Conversely, at pH values above its pKa, the carboxylate anion will predominate, leading to a significant increase in aqueous solubility. The thiadiazole ring itself contributes to the molecule's lipophilicity, while the hydroxymethyl group can participate in hydrogen bonding, which may slightly enhance aqueous solubility.[3]

This guide will walk you through a systematic approach to tackle solubility challenges, from simple pH adjustments to more complex formulation strategies.

Frequently Asked Questions (FAQs)

Q1: My compound is precipitating in my aqueous assay buffer. What is the first thing I should try?

A1: The most immediate and often most effective first step is to adjust the pH of your buffer. Since your compound has a carboxylic acid group, its solubility is expected to increase significantly at a pH above its pKa.

  • Initial Action: Prepare your stock solution in a mild base (e.g., 10-50 mM NaOH or a basic buffer like Tris or PBS at a higher pH) to pre-ionize the carboxylic acid. Then, dilute this stock into your final assay buffer.

  • Rationale: By deprotonating the carboxylic acid to its more soluble carboxylate form, you can often achieve the desired concentration without precipitation.[2] It is crucial to ensure the final pH of the assay medium remains within the acceptable range for your biological system.

Q2: I tried adjusting the pH, but I'm still seeing precipitation, or the required pH is not compatible with my cells. What's next?

A2: If pH adjustment alone is insufficient or incompatible with your experimental setup, the use of co-solvents is the next logical step.[4]

  • Recommended Co-solvents: Dimethyl sulfoxide (DMSO) is a widely used and generally well-tolerated co-solvent in cell-based assays.[5][6] Ethanol can also be an option.

  • Protocol: Prepare a high-concentration stock solution of your compound in 100% DMSO. Then, perform serial dilutions into your aqueous assay buffer. It is critical to keep the final concentration of the co-solvent as low as possible, typically below 1% and ideally below 0.5%, to avoid solvent-induced artifacts or cytotoxicity.[5][6][7]

  • Important Consideration: Always include a vehicle control in your experiments (assay buffer with the same final concentration of the co-solvent) to account for any effects of the solvent itself.[5][6]

Q3: What are some alternative solubilization strategies if co-solvents are not working or are interfering with my assay?

A3: For particularly challenging compounds, more advanced formulation techniques can be employed. These are often used in preclinical and pharmaceutical development.[8][9]

  • Surfactants: Non-ionic surfactants like Tween 80 or Solutol HS-15 can form micelles that encapsulate the poorly soluble compound, increasing its apparent solubility.[4]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with lipophilic molecules, effectively shielding them from the aqueous environment and enhancing solubility.[4][10]

  • Lipid-Based Formulations: For in vivo studies or specific in vitro models, formulating the compound in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be a powerful approach.[11]

Note: When using these advanced methods, it is essential to conduct thorough validation to ensure the formulation components do not interfere with the assay readout.

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues

This section provides a structured workflow for systematically addressing the solubility of this compound.

Workflow for Solubility Optimization

Solubility_Workflow A Start: Compound Precipitation Observed B Step 1: pH Adjustment - Prepare stock in dilute base (e.g., 10mM NaOH) - Titrate to a higher pH buffer (e.g., PBS pH 7.4-8.0) A->B C Solubility Achieved? B->C D Step 2: Co-Solvent Addition - Prepare high concentration stock in 100% DMSO - Dilute into aqueous buffer (Final DMSO < 0.5%) C->D No H Proceed with Bioassay (Include appropriate controls) C->H Yes E Solubility Achieved? D->E F Step 3: Advanced Formulation - Test surfactants (e.g., Tween 80) - Test cyclodextrins (e.g., HP-β-CD) E->F No E->H Yes G Solubility Achieved? F->G G->H Yes I Consult Formulation Specialist G->I No

Caption: A systematic workflow for addressing solubility issues.

Experimental Protocols
Protocol 1: pH-Based Solubilization
  • Stock Solution Preparation:

    • Weigh out a precise amount of this compound.

    • Add a small volume of 10-50 mM NaOH to dissolve the compound, creating a concentrated stock solution. Gentle vortexing may be applied.

  • Working Solution Preparation:

    • Use a buffered solution (e.g., Phosphate Buffered Saline - PBS, or Tris-HCl) at a pH of 7.4 or slightly higher. Biological buffers are designed to resist pH changes.[12][13]

    • Slowly add the basic stock solution to the buffer while stirring to reach the desired final concentration.

    • Verify the final pH of the working solution and adjust if necessary, ensuring it remains within the tolerance of your assay system.

  • Validation:

    • Visually inspect the solution for any signs of precipitation.

    • For quantitative assessment, centrifuge the solution and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Co-Solvent-Based Solubilization
  • Stock Solution Preparation:

    • Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). Ensure complete dissolution. Many thiadiazole derivatives are soluble in DMSO.[14]

  • Working Solution Preparation:

    • Perform serial dilutions of the DMSO stock directly into your pre-warmed (if applicable) cell culture medium or assay buffer.

    • It is crucial to add the DMSO stock to the aqueous solution and not the other way around to minimize the risk of precipitation.

    • Ensure the final DMSO concentration does not exceed a level that is toxic to your cells or interferes with your assay (typically <0.5%).[5][6][7]

  • Controls:

    • Prepare a "vehicle control" containing the same final concentration of DMSO in the assay buffer without the compound. This is essential for differentiating compound-specific effects from solvent effects.

Data Presentation: Co-Solvent Tolerance in Common Cell Lines

The following table summarizes generally accepted maximum co-solvent concentrations for in vitro assays. However, it is always best practice to determine the specific tolerance of your cell line.

Co-SolventTypical Max. Concentration (%)Notes
DMSO 0.1 - 0.5Widely used, but can induce cellular stress or differentiation at higher concentrations.[5][6]
Ethanol 0.1 - 1.0Can affect cell membrane integrity and enzyme activity.[5]
Methanol < 0.1Generally more toxic than ethanol and should be used with caution.
Polyethylene Glycol (PEG) VariableLower molecular weight PEGs (e.g., PEG 400) are often used as co-solvents in formulation.[4] Biocompatibility should be confirmed for your specific assay.

Mechanistic Insights: The Chemistry of Solubilization

Understanding the underlying chemical principles is key to effective troubleshooting.

The Henderson-Hasselbalch Relationship for Carboxylic Acids

The solubility of your compound is governed by the equilibrium between its protonated (less soluble) and deprotonated (more soluble) forms. This is described by the Henderson-Hasselbalch equation.[15]

pH = pKa + log ([A⁻]/[HA])

Where:

  • [HA] is the concentration of the neutral carboxylic acid.

  • [A⁻] is the concentration of the charged carboxylate.

When the pH is equal to the pKa, the concentrations of the protonated and deprotonated forms are equal. As the pH increases above the pKa, the equilibrium shifts towards the more soluble carboxylate form.

Ionization cluster_0 Low pH (< pKa) cluster_1 High pH (> pKa) A R-COOH (Protonated, Less Soluble) B R-COO⁻ + H⁺ (Deprotonated, More Soluble) A->B Increasing pH B->A Decreasing pH

Sources

Technical Support Center: Optimization of Dosage for Plant Growth Regulation Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for plant growth regulator (PGR) dosage optimization. This guide is designed for researchers, scientists, and development professionals to navigate the complexities of determining effective and safe concentrations for PGRs in experimental settings. Moving beyond simple protocols, this resource explains the causality behind experimental choices to ensure your studies are built on a foundation of scientific integrity.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you might encounter during your dosage studies in a direct question-and-answer format.

Q1: I've applied my plant growth regulator, but I'm not seeing any response. What went wrong?

A1: A lack of response is a common issue that can stem from several factors, ranging from the chemical itself to environmental conditions.

  • Causality & Solution:

    • Concentration Too Low: The most straightforward cause is that the applied dose is below the minimum effective concentration required to elicit a physiological response in your specific plant species or cultivar.

      • Action: Conduct a preliminary range-finding study with a wide, logarithmic series of concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L) to identify a responsive range.[1][2]

    • Improper Formulation/Application: PGRs, especially hydrophobic compounds, may require a solvent (like DMSO or ethanol) and a surfactant to ensure they dissolve properly and are absorbed by the plant tissue.[3] Poor coverage during foliar application can also lead to a minimal response.

      • Action: Review the solubility of your compound. Ensure you are using an appropriate solvent and that the final concentration of the solvent in your working solution is low enough to not be phytotoxic. For sprays, ensure complete and uniform coverage of the target tissue.[4]

    • Environmental Conditions: Temperature, humidity, and light can significantly influence a plant's metabolic rate and its ability to absorb and respond to a PGR.[5][6] For example, applications made at temperatures below 60°F (15.5°C) may be less effective because the plant is less metabolically active.[4]

      • Action: Standardize and record all environmental conditions. Apply PGRs when plants are not under stress and are actively growing.[7] High humidity and moderate temperatures often improve absorption for foliar applications.[3]

    • Incorrect Timing: The developmental stage of the plant is critical. A PGR intended to inhibit stem elongation will have little effect if applied after the stems have already elongated.[7]

      • Action: Apply the PGR at the specific growth stage relevant to your research question (e.g., seedling, flowering).[7]

Q2: My plants are showing signs of stress like leaf yellowing, necrosis, or stunting after application. How do I know if this is phytotoxicity?

A2: Differentiating a high-dose inhibitory effect from phytotoxicity is crucial for accurate data interpretation. Phytotoxicity is cellular damage caused by a chemical substance.[8][9]

  • Causality & Solution:

    • Symptomology: Phytotoxicity often manifests as sharp-edged burn spots, chlorosis (yellowing), necrosis (tissue death), leaf distortion (cupping or twisting), or overall stunting.[8][9][10][11] These symptoms can appear rapidly, often within 1-7 days of application.[8]

    • Dose-Dependence: True phytotoxicity is typically a severe reaction at concentrations that are often not much higher than the optimal dose. It represents a breakdown of cellular processes rather than a regulated physiological response.

      • Action: Look for the pattern of damage. Does it follow the spray pattern (e.g., more severe on leaves closer to the sprayer)?[8][9] A key indicator is that new growth subsequent to the application will often appear healthy, as the chemical is metabolized or diluted.[8][9]

    • Overdosing: Applying a concentration that is too high is a common cause of phytotoxicity.[6][10] This can also happen if the application is not uniform, leading to "hot spots" of high concentration.

      • Action: Include an untreated control group and several concentrations in your experiment. This allows you to observe the dose at which the desired regulatory effect transitions into a toxic one. If using a new PGR or cultivar, always perform a small-scale trial on a few plants before treating the entire batch.[9]

Q3: My results are highly variable across replicates treated with the same concentration. How can I reduce this?

  • Causality & Solution:

    • Genetic & Developmental Variation: Plants, even of the same cultivar, can have slight genetic or developmental differences that affect their response.

      • Action: Use plants that are as uniform as possible in terms of age, size, and developmental stage. Increase your sample size (number of replicates) to improve statistical power and account for natural biological variation.

    • Inconsistent Application: Uneven spraying, inconsistent soil drench volumes, or inaccurate dilutions can introduce significant error.

      • Action: Calibrate your application equipment. For sprays, ensure a consistent volume is applied to each plant. For drenches, apply a precise volume to the soil of each pot. Use calibrated pipettes and volumetric flasks for all dilutions.[2]

    • Microenvironmental Differences: Small variations in light, temperature, or airflow across a greenhouse bench can affect plant growth and response to PGRs.

      • Action: Randomize the placement of your treatment groups within the experimental area. This helps to ensure that no single treatment group is favored or disadvantaged by a specific microenvironment.

Frequently Asked Questions (FAQs)

Q: How do I determine the initial concentration range for a new PGR?

A: For a novel compound, start with a literature review for similar chemical classes or PGRs with similar modes of action. If no information is available, a broad, logarithmic range-finding study is the best practice. A typical starting range for many auxins and cytokinins in tissue culture is 0.01 to 10.0 mg/L.[1][2] For foliar sprays, ranges might be higher. A series such as 0, 1, 10, 100, and 1000 ppm (parts per million) will likely capture the full dose-response spectrum from no effect to a maximal (and potentially phytotoxic) effect.

Q: What is a dose-response curve and why is it essential?

A: A dose-response curve is a graph that visualizes the relationship between the dose (concentration) of a substance and the magnitude of the response of an organism.[12] Typically, the dose is plotted on the x-axis (often on a log scale) and the response on the y-axis.[12] This curve is essential because it allows you to quantitatively determine key parameters such as:

  • EC50 (Half maximal effective concentration): The concentration that produces 50% of the maximum possible response.

  • Minimum Effective Dose: The lowest concentration that produces a significant effect.

  • Maximum Effect: The point at which increasing the dose no longer increases the response.

Generating these curves is fundamental for understanding the potency of a PGR and for selecting an optimal dose that maximizes the desired effect while minimizing negative side effects like phytotoxicity.[13][14][15]

Q: How should I properly formulate and apply the PGR solution?

A: Proper formulation is critical for efficacy.

  • Stock Solution: First, create a concentrated stock solution. Many PGRs are not readily soluble in water. Use a small amount of an appropriate solvent like ethanol, methanol, or DMSO to dissolve the powder before bringing it to the final volume with distilled water.[2]

  • Serial Dilutions: Perform serial dilutions from the stock solution to create your working concentrations. This is more accurate than weighing out minuscule amounts of powder for each concentration.[16]

  • Application:

    • Foliar Spray: Add a non-ionic surfactant to the final solution to reduce surface tension and ensure droplets spread evenly across the leaf surface, improving absorption.

    • Soil Drench: Apply a known volume of the solution directly to the growth medium to ensure each plant receives an identical dose.

    • Always include a "mock" control: This should contain the solvent and surfactant at the same concentration used in your PGR treatments to ensure they are not causing an effect on their own.

Experimental Workflow & Data Management

A systematic approach is key to successful dosage optimization. The workflow below outlines a two-stage process from initial exploration to a definitive study.

Dose_Optimization_Workflow A Select Wide Logarithmic Concentration Range (e.g., 0, 1, 10, 100, 1000 ppm) B Small Sample Size (n=3-5 replicates) A->B C Apply Treatments & Record Broad Observations (visual effects, phytotoxicity) B->C D Identify Approximate Effective Concentration Range C->D E Select 5-7 Linear or Log-Linear Concentrations Around Effective Range D->E F Larger Sample Size (n=10-15 replicates) E->F G Apply Treatments & Collect Quantitative Data (height, biomass, etc.) F->G H Perform Statistical Analysis & Plot Dose-Response Curve G->H I Determine Optimal Dose (EC50) H->I

Caption: A two-phase experimental workflow for PGR dosage optimization.

Data Collection Template

Structured data collection is crucial for analysis. Use a table similar to the one below for your experiments.

Treatment IDReplicate #Concentration (ppm)Plant Height (cm)Number of LeavesBiomass (g)Visual Observations (e.g., Chlorosis, Necrosis)
Control1015.2125.1Healthy
Control2014.9114.9Healthy
T111012.1125.0Healthy, compact
T121011.8124.8Healthy, compact
T21509.5114.5Slight leaf curling
T22509.8114.6Slight leaf curling
T311008.0104.1Moderate stunting, slight marginal chlorosis
T321008.2104.2Moderate stunting, slight marginal chlorosis
Statistical Analysis

Once data is collected, use non-linear regression to fit a dose-response model. The log-logistic model is widely used and appropriate for many PGR studies.[17] Software packages like R, SAS, or GraphPad Prism can perform these analyses to calculate the EC50 and determine the statistical significance of the treatment effects.[18]

References

  • Title: Potential adverse effects of chemical plant growth regulator applications Source: AHDB Horticulture URL: [Link]

  • Title: A method to construct dose-response curves for a wide range of environmental factors and plant traits by means of a meta-analysis of phenotypic data Source: PubMed URL: [Link]

  • Title: Phytotoxicity causes and how to minimize the risk Source: Agrio URL: [Link]

  • Title: Plant phytotoxicity in the greenhouse Source: MSU Extension URL: [Link]

  • Title: Other chemical phytotoxicity Source: UC IPM URL: [Link]

  • Title: Plant growth regulator phytotoxicity symptoms Source: Zhengzhou Delong Chemical Co., Ltd. URL: [Link]

  • Title: A method to construct dose-response curves for a wide range of environmental factors and plant traits by means of a meta-analysis of phenotypic data Source: ResearchGate URL: [Link]

  • Title: A method to construct dose–response curves for a wide range of environmental factors and plant traits by means of a meta-analysis of phenotypic data Source: Oxford Academic URL: [Link]

  • Title: PLANT GROWTH REGULATORS Source: PhytoTech Labs URL: [Link]

  • Title: Calculation of dose-response curves from various experiments. a... Source: ResearchGate URL: [Link]

  • Title: What is a Dose-Response Curve? Source: News-Medical.Net URL: [Link]

  • Title: Evaluating several dose-response curves with a common zero level Source: CABI Agriculture and Bioscience URL: [Link]

  • Title: Selecting and Using Plant Growth Regulators on Floricultural Crops Source: Virginia Tech URL: [Link]

  • Title: Use of plant growth regulators,the slightest loss is a thousand miles away,How to use it correctly? Source: Zhengzhou Delong Chemical Co., Ltd. URL: [Link]

  • Title: PLANT GROWTH REGULATOR GUIDE Source: Ball Publishing URL: [Link]

  • Title: 57 questions with answers in PLANT GROWTH REGULATORS Source: Science topic URL: [Link]

  • Title: Log-Logistic Analysis of Herbicide Dose-Response Relationships Source: Weed Technology URL: [Link]

  • Title: How to Avoid Plant Growth Regulator Pitfalls Source: Organic Alberta URL: [Link]

  • Title: Plant Growth Regulator Guide for Annuals 2025-26 Source: GrowerTalks URL: [Link]

  • Title: Top 12 Experiments on Growth Regulators in Plants Source: Biology Discussion URL: [Link]

  • Title: Investigate the Effect of IAA Growth Regulator on Plant Tissue. Source: Studyclix URL: [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Thiadiazoles

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently collaborated with researchers in medicinal chemistry and drug development who leverage the unique properties of the thiadiazole scaffold.[1][2][3] While invaluable, this heterocyclic system often yields NMR spectra that are far from straightforward. The interplay of two nitrogen atoms and a sulfur atom within the five-membered ring creates a unique electronic environment that can lead to peak overlap, complex coupling, and sensitivity to substitution patterns and solvent choice.[4][5]

This guide is structured to address the specific, practical challenges you may encounter. We move from frequently asked questions that cover foundational knowledge to in-depth, step-by-step troubleshooting guides for more complex spectral problems. Our goal is to empower you to not just acquire data, but to confidently and accurately interpret it, turning spectral complexity into structural clarity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries that form the basis of understanding thiadiazole NMR spectra.

Q1: How do the nitrogen and sulfur atoms in the thiadiazole ring affect the chemical shifts of ring protons and carbons?

A: The heteroatoms are the primary drivers of the chemical shifts observed in the thiadiazole ring.

  • Nitrogen Atoms: As electronegative atoms, the nitrogens strongly deshield adjacent carbon and proton nuclei, causing their signals to appear further downfield. In a ¹H NMR spectrum, a proton attached to a carbon between two nitrogens will be significantly shifted downfield. The lone pair electrons on the nitrogen atoms also influence the aromatic system, and their availability can be affected by solvent interactions, particularly hydrogen bonding.[4][6]

  • Sulfur Atom: The sulfur atom's effect is more complex. While it is electronegative, its influence on chemical shifts is generally less pronounced than that of the nitrogen atoms. However, the presence of sulfur can affect the overall aromaticity and electron density of the ring. Computational studies have shown that the presence of the sulfur atom can make theoretical predictions of chemical shifts less accurate compared to purely nitrogen-based heterocycles, indicating its unique electronic contribution.[7]

Q2: What are the typical ¹H and ¹³C NMR chemical shift ranges for the different thiadiazole isomers?

A: The chemical shifts are highly dependent on the isomer and the substitution pattern. However, some general ranges for the unsubstituted parent rings can provide a useful starting point.

IsomerRing PositionTypical ¹H Shift (ppm)Typical ¹³C Shift (ppm)
1,2,3-Thiadiazole H-4~8.52C-4: ~135
H-5~9.15C-5: ~155
1,2,4-Thiadiazole H-3~8.70C-3: ~168
H-5~8.20C-5: ~158
1,3,4-Thiadiazole H-2 / H-5~9.25C-2 / C-5: ~152

Note: These values are approximate and can shift significantly based on the solvent and the electronic properties of substituents. Data compiled from various sources.[8][9][10][11]

Q3: I'm seeing very broad peaks in my ¹H NMR spectrum. What are the possible causes?

A: Peak broadening in the NMR spectrum of a thiadiazole derivative can stem from several factors:

  • Chemical Exchange: Protons on substituents (e.g., -NH₂, -OH) can exchange with each other or with trace amounts of water in the solvent, leading to broad signals. A common way to confirm this is to add a drop of D₂O to your NMR tube and re-acquire the spectrum; exchangeable protons will be replaced by deuterium and their signals will disappear or significantly diminish.[12]

  • Unresolved Coupling: Long-range couplings (⁴J or ⁵J) between ring protons and substituent protons can sometimes be unresolved, leading to broadened singlets instead of finely split multiplets.

  • Dynamic Processes: If the molecule is undergoing conformational changes, such as rotation around a bond (rotamers), on a timescale similar to the NMR experiment, it can cause significant peak broadening. This is common with bulky substituents. Running the experiment at a higher temperature can often resolve this issue by increasing the rate of rotation.[12]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware is scrupulously clean.

  • Poor Shimming: An improperly shimmed magnet will result in broad, distorted peaks for all signals in the spectrum.[13]

Q4: How can I use solvent effects to my advantage in resolving overlapping signals?

A: Changing the NMR solvent is a powerful and often underutilized tool for resolving complex spectra.[12] Solvents can influence chemical shifts through polarity and specific interactions like hydrogen bonding.[4][5][6]

  • Polarity Effects: Switching from a nonpolar solvent like CDCl₃ to a polar aprotic solvent like DMSO-d₆ can alter the electron distribution in the thiadiazole ring, changing the chemical shifts.[14] An increase in solvent polarity can increase the electronic charge at the nitrogen atoms, leading to changes in the shielding of nearby nuclei.[4][15]

  • Aromatic Solvents: Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts (often upfield) due to anisotropic effects. Protons located above the face of the aromatic solvent ring will be shielded. This can dramatically change the appearance of a spectrum and resolve overlapping multiplets in the aromatic region.

Section 2: Troubleshooting Guides for Complex Spectra

This section provides structured workflows for tackling specific, challenging interpretation problems.

Guide 1: Distinguishing Between Key Regioisomers (e.g., 2,5- vs. 2,3-disubstituted-1,3,4-thiadiazole)

Problem: My synthesis involves reacting a monosubstituted thiosemicarbazide with a carboxylic acid derivative, which could potentially yield two different regioisomers. The ¹H and ¹³C spectra are ambiguous. How can I definitively determine the substitution pattern?

Causality: The connectivity of atoms determines the through-bond correlations observed in 2D NMR experiments. By methodically mapping these correlations, we can build a molecular "skeleton" and differentiate between isomers. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is paramount here, as it reveals 2- and 3-bond correlations between protons and carbons, allowing us to piece together molecular fragments.[16][17]

Workflow for Isomer Differentiation:

G Workflow: Differentiating Thiadiazole Regioisomers start Acquire High-Quality ¹H, ¹³C, and COSY Spectra hmbc Acquire HMBC Spectrum (Optimized for ⁴J to ⁸JCH) start->hmbc Initial data insufficient analyze_hmbc Analyze Key HMBC Correlations (Proton on Substituent to Ring Carbons) hmbc->analyze_hmbc isomer_A Isomer A (e.g., 2,5-disubstituted) Proton on Sub_1 correlates to C2 Proton on Sub_2 correlates to C5 analyze_hmbc->isomer_A Correlations match Pattern A isomer_B Isomer B (e.g., 2,3-disubstituted) Proton on Sub_1 correlates to C2 Proton on Sub_2 correlates to C-alpha of Sub_1 analyze_hmbc->isomer_B Correlations match Pattern B noesy Optional: Acquire NOESY/ROESY (For through-space confirmation) isomer_A->noesy isomer_B->noesy confirm Structure Confirmed noesy->confirm

Caption: Decision workflow for differentiating thiadiazole regioisomers using 2D NMR.

Step-by-Step Protocol:

  • Acquire Standard Spectra: Obtain high-resolution ¹H, ¹³C{¹H}, and ¹H-¹H COSY spectra. These will help you assign protons and carbons within individual substituents.

  • Optimize and Acquire HMBC: The HMBC experiment is the key.[18][19] It shows correlations between protons and carbons that are 2 or 3 bonds apart. For aromatic systems, it's crucial to set the long-range coupling delay (often denoted as CNST13 or similar) to a value optimized for smaller couplings (e.g., 8 Hz) to see correlations to quaternary carbons.

  • Analyze Key Correlations:

    • Identify a proton on a substituent that is close to the thiadiazole ring (e.g., the α-CH₂ of an ethyl group).

    • Look for its correlation peaks in the HMBC spectrum. In a 2,5-disubstituted-1,3,4-thiadiazole , the α-proton of the substituent at position 2 will show a ³J correlation to the C2 of the thiadiazole ring. Similarly, the α-proton of the substituent at position 5 will correlate to C5.

    • In a hypothetical 2,3-disubstituted-1,3,4-thiadiazole , the α-proton of the substituent at C2 would correlate to C2, but a proton on the substituent at N3 would likely only show a correlation to the carbon it's directly attached to, not a ring carbon. This lack of correlation to the ring from one substituent is a powerful diagnostic clue.

  • (Optional) NOESY/ROESY Confirmation: If ambiguity remains, a Nuclear Overhauser Effect (NOE) experiment can provide through-space information.[20][21] If two substituents are on adjacent ring atoms, you may observe an NOE between their protons, confirming their proximity.

Guide 2: Assigning Quaternary Carbons

Problem: I have identified all protonated carbons using an HSQC experiment, but the assignment of the thiadiazole ring carbons and any other quaternary carbons is uncertain.

Causality: Quaternary carbons, by definition, have no attached protons and are therefore "invisible" in HSQC or DEPT-135 experiments.[19] The HMBC experiment is the definitive tool for assigning these carbons by correlating them to protons that are two or three bonds away.[16][22]

Step-by-Step Protocol for Quaternary Carbon Assignment:

  • Acquire a High-Quality HMBC Spectrum: Ensure sufficient signal-to-noise, as correlations to quaternary carbons can be weak. A longer acquisition time or more scans may be necessary.[18]

  • Create a Correlation Table: Systematically list the observed HMBC cross-peaks. Start from protons with unambiguous assignments from the ¹H and COSY spectra.

  • Map the Correlations:

    • Ring Carbons: A proton on a substituent at C2 of a 1,3,4-thiadiazole will show a ³J correlation to C2. If there is a proton at C5, it will show a ²J correlation to C2. By finding multiple "pointers" to the same carbon, you can assign it with high confidence.

    • Substituent Quaternary Carbons: For example, to assign the quaternary carbon of a tert-butyl group attached to the ring, look for correlations from the methyl protons (¹H) to the quaternary carbon (¹³C). This will be a ²J correlation.

Table of Expected HMBC Correlations for a Substituted 1,3,4-Thiadiazole:

Proton (¹H)Correlates to Carbon (¹³C)Type of CorrelationImplication
Ring H-5 Ring C-2²JConfirms C-2 assignment
Ring C-5¹J (Suppressed)-
α-H of Sub_at_C2 Ring C-2³JConfirms C-2 assignment
β-C of Sub_at_C2²JConnects substituent
Aromatic H (ortho) Quaternary C (ipso)²JAssigns ipso-carbon
Quaternary C (meta)³JConfirms connectivity

Section 3: Key Experimental Protocols

Reproducible, high-quality data is the foundation of accurate interpretation.

Protocol 1: Standard Sample Preparation

  • Mass: Weigh 5-10 mg of your purified, dry substituted thiadiazole derivative.

  • Solvent: Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a clean, dry 5 mm NMR tube. DMSO-d₆ is often a good choice for these systems due to its high solubilizing power.[23]

  • Dissolution: Vortex the sample for 30-60 seconds to ensure complete dissolution. A brief sonication can aid poorly soluble compounds.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm), though for ¹H NMR in many modern spectrometers, the residual solvent peak is used for calibration.[9]

Protocol 2: Acquisition of a 2D HMBC Spectrum

This protocol is a general guide; specific parameter names may vary between spectrometer manufacturers (Bruker, Jeol, Varian/Agilent).

  • Load Standard Parameters: Load a standard, gradient-selected HMBC pulse program (e.g., hmbcetgpl3nd on Bruker systems).

  • Set Spectral Widths: Ensure the ¹H (F2) and ¹³C (F1) spectral widths cover all signals of interest. For thiadiazoles, a ¹³C range of 0-180 ppm is usually sufficient.

  • Set Acquisition Times: Set the number of data points in the direct dimension (TD F2) to at least 2k (2048) and in the indirect dimension (TD F1) to at least 256.

  • Optimize Long-Range Delay: This is the most critical parameter. The delay is optimized for the long-range J-coupling constant (JCH). It is typically set as 1/(2*JCH). For aromatic and heterocyclic systems, a value optimized for 7-10 Hz (a delay of ~50-70 ms) is a good starting point to observe correlations to both protonated and quaternary carbons.

  • Set Number of Scans (NS): For a moderately concentrated sample (~10 mg), start with 8 or 16 scans per increment. Increase as needed for signal-to-noise.

  • Set Relaxation Delay (D1): A relaxation delay of 1.5-2.0 seconds is generally adequate.

  • Processing: After acquisition, apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation. Phase correction is typically not required for magnitude-mode HMBC spectra.

By following these structured approaches and understanding the underlying principles, you can effectively tackle the challenges of interpreting complex NMR spectra of substituted thiadiazoles, accelerating your research and development efforts.

References

  • Witanowski, M., Sicinska, W., & Webb, G. A. (1996). Solvent Effects on Nitrogen NMR Shieldings in Thiazole and Thiadiazole Systems. Journal of the Chemical Society, Perkin Transactions 2, (4), 619-623. Available from: [Link]

  • Falk, B., & Mueller, L. (2024). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry. Available from: [Link]

  • Proventa International. (2021). Exploring the Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. Proventa International. Available from: [Link]

  • Royal Society of Chemistry. (1996). Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics.com. Available from: [Link]

  • Karcz, D., et al. (2021). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI. Available from: [Link]

  • Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy Online. Available from: [Link]

  • Al-Masoudi, N. A., et al. (2009). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(9), 2111-2119. Available from: [Link]

  • Shishmarev, K., & Otting, G. (2019). NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC - PubMed Central. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • Ağırbaş, H., & Kara, Y. (2004). 13C NMR STUDY OF SUBSTITUENT EFFECTS IN 1,2,4-OXADIAZOLE AND 1,2,4-THIADIAZOLE DERIVATIVES. Taylor & Francis Online. Available from: [Link]

  • National High Magnetic Field Laboratory. (2025). New Screening Method Uses Advanced NMR to Discover Potential Drug Molecules. National MagLab. Available from: [Link]

  • Liu, G., & Wuthrich, K. (2011). Advances in Nuclear Magnetic Resonance for Drug Discovery. PMC - PubMed Central. Available from: [Link]

  • ResearchGate. (n.d.). Solvent effects on the nitrogen NMR shielding of 1,3,4-thiadiazole. ResearchGate. Available from: [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central. Available from: [Link]

  • ResearchGate. (2010). 13C NMR study of substituent effects in 1,2,4-thiadiazole and 1,2,4-thiadiazole derivatives. ResearchGate. Available from: [Link]

  • Creative Biostructure. (n.d.). NMR Techniques for Structure-Based Drug Discovery. Creative Biostructure. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. University of Rochester. Available from: [Link]

  • ResearchGate. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. ResearchGate. Available from: [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]

  • ResearchGate. (n.d.). ¹H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. ResearchGate. Available from: [Link]

  • Çavuş, M. S., & Muğlu, H. (2020). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. Available from: [Link]

  • Chemistry LibreTexts. (2024). 19: HMBC. Chemistry LibreTexts. Available from: [Link]

  • Al-Majidi, S. M. H., et al. (2023). Novel asymmetrical azines appending 1,3,4-thiadiazole sulfonamide: synthesis, molecular structure analyses, in silico ADME, and cytotoxic effect. RSC Advances. Available from: [Link]

  • ResearchGate. (2010). (PDF) 13C NMR study of substituent effects in 1,2,4-thiadiazole and 1,2,4-thiadiazole derivatives. ResearchGate. Available from: [Link]

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  • CDN. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments. CDN. Available from: [Link]

  • Ismael, S., et al. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Basrah University. Available from: [Link]

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  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. Available from: [Link]

  • Asian Journal of Chemistry. (n.d.). 13C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry. Available from: [Link]

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  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. Available from: [Link]

  • ResearchGate. (2021). 2D NMR SPECTROSCOPY_1-D and 2-D NMR, NOESY and COSY, HETCOR, INADEQUATE techniques. ResearchGate. Available from: [Link]

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Technical Support Center: Navigating the Challenges in the Purification of Polar Thiadiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique and often complex challenges encountered during the purification of polar thiadiazole compounds. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis and purification of these valuable heterocyclic scaffolds. As a Senior Application Scientist with extensive field experience, I have witnessed firsthand the frustrations that can arise when attempting to isolate these polar molecules with high purity. This guide moves beyond generic protocols to provide in-depth, evidence-based troubleshooting strategies and frequently asked questions (FAQs) to empower you in your experimental endeavors.

The inherent polarity of many thiadiazole derivatives, often augmented by the presence of amino, sulfonyl, or other polar functional groups, presents a significant hurdle for traditional purification methodologies. These compounds frequently exhibit poor retention in reversed-phase chromatography and strong, often irreversible, binding in normal-phase chromatography. This guide will equip you with the knowledge to anticipate these challenges and implement effective solutions.

I. Understanding the Physicochemical Landscape of Polar Thiadiazoles

Before diving into specific purification techniques, it is crucial to understand the underlying physicochemical properties of polar thiadiazoles that govern their behavior during purification.

  • Polarity and Solubility: The presence of nitrogen and sulfur heteroatoms, coupled with polar substituents, renders many thiadiazole compounds highly soluble in polar solvents like water, methanol, and DMSO, while exhibiting poor solubility in non-polar organic solvents.[1][2] This dual nature is a primary contributor to purification difficulties.

  • Basicity and pKa: The nitrogen atoms in the thiadiazole ring and appended amino groups can act as bases. The pKa of the parent 1,2,5-thiadiazole is -4.9, indicating it is a very weak base due to the aromaticity of the ring.[3] However, the pKa of substituted thiadiazoles, particularly those with amino groups, can vary significantly and will influence their ionization state at a given pH. This is a critical parameter to consider for developing methods in ion-exchange and mixed-mode chromatography.

  • Stability: While the thiadiazole ring is generally stable due to its aromatic character, certain derivatives can be susceptible to degradation under strongly acidic or basic conditions, or in the presence of certain reactive species.[4]

II. Troubleshooting Chromatographic Purification

Chromatography is the workhorse of purification in organic synthesis. However, the unique properties of polar thiadiazoles necessitate a departure from standard protocols.

A. Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for the separation of polar compounds and is often the first choice for purifying polar thiadiazoles.[5][6] It utilizes a polar stationary phase and a mobile phase with a high organic content, creating a water-rich layer on the stationary phase into which polar analytes can partition.

Frequently Asked Questions (FAQs) - HILIC

Q1: My polar thiadiazole compound shows poor retention and elutes near the void volume in HILIC. How can I increase its retention?

A1: This is a common issue and can be addressed by manipulating several parameters:

  • Increase the Organic Content of the Mobile Phase: In HILIC, the organic solvent is the weak eluent. Increasing the percentage of acetonitrile in your mobile phase will increase the retention of polar analytes.[7]

  • Select an Appropriate Stationary Phase: For basic thiadiazole compounds, a stationary phase with some cation-exchange character can enhance retention.[7] Consider phases like those with embedded acidic functional groups.

  • Adjust the Mobile Phase pH: Ensure the mobile phase pH is such that your basic thiadiazole is protonated (charged), which will increase its interaction with the polar stationary phase.[7]

  • Decrease the Buffer Concentration: High buffer concentrations can sometimes decrease retention by competing with the analyte for interaction sites on the stationary phase.[8]

Q2: I am observing poor peak shape (tailing or fronting) for my polar basic thiadiazole in HILIC. What are the likely causes and solutions?

A2: Poor peak shape in HILIC can be multifactorial. Here’s a systematic approach to troubleshooting:

  • Injection Solvent Mismatch: Injecting your sample in a solvent significantly more polar (e.g., high water content) than the mobile phase is a primary cause of peak distortion.[9]

    • Solution: Dissolve your sample in a solvent that closely matches the initial mobile phase composition (high organic content). If solubility is an issue, use the minimum amount of a slightly more polar solvent.

  • Secondary Interactions: Basic compounds can exhibit secondary interactions with residual silanol groups on silica-based stationary phases, leading to peak tailing.

    • Solution: Increase the buffer concentration in the mobile phase to mask these interactions.[7] Modern, highly end-capped HILIC columns are also designed to minimize these effects.[5]

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or the concentration of your sample.[7]

HILIC_Troubleshooting_Peak_Shape start Poor Peak Shape (Tailing/Fronting) check_injection_solvent Is Injection Solvent More Polar Than Mobile Phase? start->check_injection_solvent check_secondary_interactions Are Secondary Interactions Suspected (Basic Compound)? check_injection_solvent->check_secondary_interactions No solution_injection Dissolve Sample in Mobile Phase or High Organic Solvent check_injection_solvent->solution_injection Yes check_overload Is Peak Fronting Observed? check_secondary_interactions->check_overload No solution_interactions Increase Buffer Concentration or Use End-capped Column check_secondary_interactions->solution_interactions Yes solution_overload Reduce Sample Concentration or Injection Volume check_overload->solution_overload Yes end Improved Peak Shape check_overload->end No solution_injection->end solution_interactions->end solution_overload->end

B. Reversed-Phase Chromatography (RPC)

While challenging for highly polar compounds, RPC can be adapted for the purification of moderately polar thiadiazoles.

Frequently Asked Questions (FAQs) - RPC

Q3: My polar thiadiazole has no retention on a C18 column. What are my options?

A3: This is a classic problem for polar analytes in RPC. Here are several strategies:

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns contain polar functional groups within the stationary phase that allow for better retention of polar compounds, even in highly aqueous mobile phases.

  • Employ a Highly Aqueous Mobile Phase: Some modern C18 columns are designed to be stable in 100% aqueous mobile phases.

  • Mobile Phase pH Adjustment: For basic thiadiazoles, using a mobile phase with a pH 2-3 units above the pKa of the basic group will render it neutral, increasing its hydrophobicity and retention on a C18 column. Conversely, for acidic thiadiazoles, a pH 2-3 units below the pKa will have a similar effect.

  • Consider Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., trifluoroacetic acid for bases) to the mobile phase can form a neutral ion pair with your charged analyte, significantly increasing its retention. However, be aware that ion-pairing reagents can be difficult to remove from the column and may not be compatible with mass spectrometry.

C. Mixed-Mode Chromatography (MMC)

MMC utilizes stationary phases with both reversed-phase and ion-exchange functionalities, offering a powerful tool for the separation of complex mixtures containing polar and charged analytes.

Frequently Asked Questions (FAQs) - MMC

Q4: When should I consider using Mixed-Mode Chromatography for my polar thiadiazole?

A4: MMC is particularly advantageous in the following scenarios:

  • Your sample contains a mixture of polar and non-polar compounds.

  • You need to retain and separate both the parent thiadiazole and its charged impurities or counter-ions in a single run.

  • You want to avoid the use of ion-pairing reagents but still achieve good retention of charged analytes.

Table 1: Comparison of Chromatographic Techniques for Polar Thiadiazole Purification

TechniqueStationary PhaseMobile PhaseAdvantagesDisadvantages
HILIC Polar (e.g., silica, diol, amide)High organic, low aqueousExcellent retention for highly polar compounds; MS-friendly mobile phases.Sensitive to injection solvent; can have longer equilibration times.
Reversed-Phase Non-polar (e.g., C18, polar-embedded)High aqueous, low organicRobust and well-understood; wide variety of stationary phases available.Poor retention for very polar compounds without modification.
Mixed-Mode Contains both non-polar and ion-exchange groupsAqueous/organic with bufferCan retain and separate a wide range of polarities and charged states in a single run; avoids ion-pairing reagents.Method development can be more complex due to multiple retention mechanisms.

III. Troubleshooting Crystallization

Crystallization is a powerful and scalable purification technique for solid compounds. However, the high polarity of some thiadiazoles can make finding a suitable solvent system challenging.

Frequently Asked Questions (FAQs) - Crystallization

Q5: I am struggling to find a single solvent for the recrystallization of my polar thiadiazole. What should I do?

A5: This is a common challenge. Here are some strategies:

  • Utilize a Two-Solvent System: Find a "good" solvent in which your compound is soluble when hot, and a "poor" solvent in which it is insoluble even when hot. The two solvents must be miscible. Dissolve your compound in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. Common solvent pairs for polar compounds include ethanol/water, methanol/diethyl ether, and acetone/hexane.

  • Consider Reactive Crystallization: If your thiadiazole has a basic nitrogen, you can form a salt (e.g., hydrochloride or sulfate) by adding the corresponding acid. Salts often have very different solubility profiles than the free base and may crystallize more readily from polar solvents. The pure free base can then be regenerated after purification.

  • Cocrystallization: If your compound has suitable functional groups for hydrogen bonding, cocrystallization with a benign coformer can alter the solubility and improve the crystallization propensity.[10][11]

Recrystallization_Solvent_Selection start Struggling with Single Solvent Recrystallization option1 Try Two-Solvent System start->option1 option2 Consider Reactive Crystallization (Salt Formation) start->option2 option3 Explore Cocrystallization start->option3 details1 e.g., Ethanol/Water, Methanol/Diethyl Ether option1->details1 details2 e.g., Form HCl or Sulfate Salt option2->details2 details3 With a suitable coformer option3->details3 end Successful Crystallization details1->end details2->end details3->end

IV. Troubleshooting Liquid-Liquid Extraction (LLE)

LLE is a fundamental workup and purification technique. However, the high water solubility of many polar thiadiazoles can lead to poor recovery in standard organic solvents.

Frequently Asked Questions (FAQs) - LLE

Q6: My polar thiadiazole remains in the aqueous layer during extraction with common organic solvents like ethyl acetate or dichloromethane. How can I improve its extraction into the organic phase?

A6: This is a frequent problem. Here are some effective approaches:

  • pH Adjustment: If your thiadiazole is basic, increasing the pH of the aqueous layer with a base (e.g., sodium bicarbonate or sodium hydroxide) will deprotonate it, making it more neutral and more soluble in the organic phase. Conversely, if it is acidic, lowering the pH with an acid will protonate it, increasing its organic solubility.

  • Salting Out: Adding a high concentration of an inorganic salt (e.g., sodium chloride) to the aqueous phase will decrease the solubility of your polar organic compound in the aqueous layer, effectively "pushing" it into the organic phase. This is known as the "salting out" effect.[12]

  • Use a More Polar Organic Solvent: Solvents like n-butanol or a mixture of chloroform and isopropanol (e.g., 3:1) can be more effective at extracting highly polar compounds from aqueous solutions.[4]

  • Continuous Liquid-Liquid Extraction: For compounds with very high water solubility, a continuous liquid-liquid extraction apparatus can be used to achieve efficient extraction over an extended period.

V. Case Study: Purification of a Polar Amino-Thiadiazole Derivative

A crude reaction mixture containing a polar amino-thiadiazole derivative was found to be highly soluble in water and methanol, but poorly soluble in ethyl acetate and dichloromethane. Initial attempts at purification by standard silica gel chromatography resulted in significant streaking and low recovery.

Successful Purification Strategy:

  • Initial Workup: The reaction mixture was diluted with water and the pH was adjusted to ~9 with sodium carbonate to ensure the amino-thiadiazole was in its free base form. The aqueous layer was then saturated with sodium chloride.

  • Extraction: The product was extracted from the brine with n-butanol. The combined organic layers were dried over sodium sulfate and concentrated under reduced pressure.

  • Chromatography: The partially purified material was then subjected to HILIC on a diol column. The mobile phase consisted of a gradient of acetonitrile and water containing 10 mM ammonium formate at pH 4.0. This provided good retention and excellent peak shape, allowing for the isolation of the desired compound with >98% purity.[7]

  • Final Polish (Optional): For analytical standards, a final recrystallization from an ethanol/water mixture can be performed to obtain highly pure crystalline material.

VI. Conclusion

The purification of polar thiadiazole compounds presents a unique set of challenges that require a thoughtful and systematic approach. By understanding the fundamental physicochemical properties of these molecules and by being prepared to deviate from standard purification protocols, researchers can successfully isolate these important compounds with high purity. This guide provides a starting point for troubleshooting common issues, but it is important to remember that each compound is unique and may require a tailored purification strategy.

References

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technologies. [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Heaton, J. C., & McCalley, D. V. (2016). Some factors that can lead to poor peak shape in hydrophilic interaction chromatography, and possibilities for their remediation.
  • Rupp, M. (n.d.). Predicting the pKa of Small Molecules. [Link]

  • Chemistry LibreTexts. (2022). 7.6: Solvent Partitioning (Liquid-Liquid Extraction). [Link]

  • Perlovich, G. L., et al. (2017). Cocrystal formation, crystal structure, solubility and permeability studies for novel 1,2,4-thiadiazole derivative as a potent neuroprotector. International Journal of Pharmaceutics, 533(1), 123-132. [Link]

  • Takeda Pharmaceuticals. (2025). Case Study: Synthesis of an Active Pharmaceutical Ingredient in Water. [Link]

  • Columbia University. (n.d.). Solid-Liquid Extraction. [Link]

  • O'Hagan, S., & Kell, D. B. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Physical Chemistry Chemical Physics, 21(22), 11635-11645. [Link]

  • Journal of Education for Pure Science. (2002). Chemical properties of thiadiazole compounds. [Link]

  • ResearchGate. (2025). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. [Link]

  • ResearchGate. (2025). Cocrystal formation, crystal structure, solubility and permeability studies for novel 1,2,4-thiadiazole derivative as a potent neuroprotector. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. [Link]

  • Ahmed, E., et al. (2021). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Molecules, 26(16), 4953. [Link]

  • Geronikaki, A., et al. (2010). Sulfonamide-1,2,4-thiadiazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies. Chemical & Pharmaceutical Bulletin, 58(2), 160-166. [Link]

  • ResearchGate. (n.d.). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL AND COMPUTATIONAL STUDIES OF SOME SULFONAMIDE DERIVATIVES POSSESSING THIADIAZOLE AND. [Link]

  • ResearchGate. (2024). Synthesis of 2-Aminothiazole Sulfonamides as Potent Biological Agents: synthesis, structural investigations and docking studies. [Link]

  • ResearchGate. (n.d.). Interplay of Inter- and Intramolecular Interactions in Crystal Structures of 1,3,4-Thiadiazole Resorcinol Derivatives. [Link]

  • MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]

  • RSC Publishing. (n.d.). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. [Link]

  • ElectronicsAndBooks. (n.d.). Liquid Crystals Heterotrimeric liquid crystalline thiadiazole derivatives. [Link]

  • ResearchGate. (2025). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. [Link]

  • MDPI. (n.d.). Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. [Link]

  • PubMed Central (PMC). (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. [Link]

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mitigating the instability of reagents in the Hurd-Mori reaction

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Hurd-Mori reaction. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical challenge of reagent instability. As Senior Application Scientists, we understand that mastering this powerful reaction for the synthesis of 1,2,3-thiadiazoles requires a nuanced understanding of the reagents and their sensitivities. This resource is built on a foundation of established chemical principles and practical, field-proven insights to help you navigate the complexities of your experiments.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section is structured to help you identify the root cause of common problems encountered during the Hurd-Mori reaction. Each issue is followed by a series of diagnostic questions and detailed answers to guide you toward a solution.

Issue 1: Low or No Yield of the Desired 1,2,3-Thiadiazole

A low or nonexistent yield is one of the most common frustrations with this reaction. The cause often lies in the integrity of the starting materials or the reaction conditions.

Question: Have you rigorously purified and characterized your starting materials?

Answer: The Hurd-Mori reaction is highly sensitive to the purity of the starting materials, particularly the hydrazone and the thionating agent.

  • Hydrazone Purity: The α-methylene-hydrazones used as substrates can be prone to hydrolysis or oxidation, especially if they contain other functional groups. It is crucial to use freshly prepared or purified hydrazones. The presence of residual ketone or hydrazine from the hydrazone synthesis can lead to a variety of side reactions, consuming your thionating agent and reducing your yield.

  • Thionating Agent Integrity: Thionating agents like Lawesson's Reagent (LR) or phosphorus pentasulfide (P₄S₁₀) are sensitive to moisture. Hydrolysis of these reagents not only deactivates them but can also change the pH of the reaction mixture, leading to undesired side reactions. We recommend storing thionating agents in a desiccator and handling them quickly in a dry environment.

Question: Are your reaction conditions optimized to prevent reagent decomposition?

Answer: Temperature and solvent choice are critical factors that directly impact the stability of the reagents and intermediates in the Hurd-Mori reaction.

  • Temperature Control: The reaction typically requires heating to facilitate the cyclization and rearrangement steps. However, excessive heat can lead to the decomposition of the desired 1,2,3-thiadiazole product and the formation of polymeric side products. It is advisable to perform the reaction at the lowest temperature that allows for a reasonable reaction rate. A temperature screen is often a worthwhile optimization step.

  • Solvent Selection: The choice of solvent is critical for both solubility and stability. Anhydrous, non-protic solvents such as toluene, xylene, or dioxane are commonly used. Protic solvents are generally avoided as they can react with the thionating agent. The solvent must be thoroughly dried before use, as even trace amounts of water can have a significant impact on the reaction's success.

Experimental Protocol: Best Practices for Handling Thionating Agents

  • Storage: Store Lawesson's Reagent and phosphorus pentasulfide in a tightly sealed container inside a desiccator.

  • Dispensing: Whenever possible, handle these reagents in a glovebox or under a stream of inert gas (argon or nitrogen).

  • Purity Check: The color of Lawesson's Reagent can be an indicator of its purity. A pale yellow color is desirable. A greenish or brownish tint can indicate decomposition.

  • Solvent Addition: Add the dry, non-protic solvent to the reaction flask containing the hydrazone under an inert atmosphere before introducing the thionating agent.

Issue 2: Formation of Significant Side Products

The appearance of unexpected spots on a TLC plate or peaks in an NMR spectrum indicates that side reactions are competing with the desired Hurd-Mori pathway.

Question: Are you using the correct stoichiometry of your thionating agent?

Answer: The stoichiometry of the thionating agent is crucial. An excess of Lawesson's Reagent or P₄S₁₀ can lead to the formation of over-thionated byproducts or the decomposition of the desired product. Conversely, an insufficient amount will result in incomplete conversion of the starting material. We recommend starting with the literature-prescribed stoichiometry and adjusting as needed based on your specific substrate.

Question: Could an unstable intermediate be decomposing?

Answer: The mechanism of the Hurd-Mori reaction involves the formation of a transient thioketene intermediate. Thioketenes are highly reactive and can polymerize or react with other nucleophiles in the reaction mixture if the subsequent cyclization step is slow. The stability of this intermediate is influenced by the electronic and steric properties of the substrate. If you suspect decomposition of the thioketene, you may need to adjust the reaction temperature or concentration to favor the intramolecular cyclization.

Data Presentation: Recommended Solvents for the Hurd-Mori Reaction

SolventBoiling Point (°C)Key Characteristics
Toluene111Anhydrous, non-protic. Most commonly used.
Xylene138-144Higher boiling point for less reactive substrates.
Dioxane101Good solvent for a wide range of organic compounds. Must be peroxide-free.
Tetrahydrofuran (THF)66Lower boiling point, useful for more sensitive substrates.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Hurd-Mori reaction?

The Hurd-Mori reaction is a versatile method for synthesizing 1,2,3-thiadiazoles. The generally accepted mechanism involves the reaction of an activated methylene hydrazone with a thionating agent, such as Lawesson's Reagent or P₄S₁₀. This is followed by a-sigmatropic rearrangement and subsequent cyclization with elimination to form the 1,2,3-thiadiazole ring system.

Q2: My starting material is a terminal alkyne and a sulfonyl azide. Is this a Hurd-Mori reaction?

While this reaction also produces 1,2,3-thiadiazoles, it is mechanistically distinct from the classic Hurd-Mori reaction. This is often referred to as a [3+2] cycloaddition reaction. The troubleshooting advice in this guide is specifically tailored to the classic Hurd-Mori reaction involving a hydrazone and a thionating agent.

Q3: How can I monitor the progress of my Hurd-Mori reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. You should see the consumption of your starting hydrazone and the appearance of a new spot corresponding to the 1,2,3-thiadiazole product. It is advisable to run a co-spot with your starting material to accurately track its consumption. For a more quantitative analysis, you can take aliquots from the reaction mixture at various time points and analyze them by ¹H NMR or LC-MS.

Q4: Are there any safety concerns with the Hurd-Mori reaction?

Yes. Thionating agents like Lawesson's Reagent and P₄S₁₀ react with moisture to release hydrogen sulfide (H₂S), which is a toxic and flammable gas with a characteristic rotten egg smell. Therefore, these reagents should always be handled in a well-ventilated fume hood. The reaction itself should also be performed in a fume hood.

Visualizations

Hurd_Mori_Mechanism Figure 1: Hurd-Mori Reaction Mechanism Hydrazone α-Methylene Hydrazone Thioamide Intermediate Thioamide Hydrazone->Thioamide + Thionating Agent ThionatingAgent Thionating Agent (e.g., Lawesson's Reagent) Rearrangement [2,3]-Sigmatropic Rearrangement Thioamide->Rearrangement Thioketene Transient Thioketene (Potentially Unstable) Rearrangement->Thioketene Cyclization Intramolecular Cyclization Thioketene->Cyclization Thiadiazole 1,2,3-Thiadiazole Cyclization->Thiadiazole - H₂S

Caption: Figure 1: A simplified diagram of the Hurd-Mori reaction mechanism.

Troubleshooting_Workflow Figure 2: Troubleshooting Low Yield Start Low or No Yield Observed CheckPurity Verify Purity of Starting Materials (Hydrazone, Thionating Agent) Start->CheckPurity PurityOK Purity Confirmed CheckPurity->PurityOK Yes PurityBad Impure Materials CheckPurity->PurityBad No CheckConditions Review Reaction Conditions (Temperature, Solvent, Atmosphere) PurityOK->CheckConditions Purify Action: Purify or Resynthesize Starting Materials PurityBad->Purify Purify->Start ConditionsOK Conditions Optimal CheckConditions->ConditionsOK Yes ConditionsBad Suboptimal Conditions CheckConditions->ConditionsBad No CheckStoichiometry Verify Stoichiometry of Thionating Agent ConditionsOK->CheckStoichiometry Optimize Action: Optimize Temperature, Use Anhydrous Solvent, Ensure Inert Atmosphere ConditionsBad->Optimize Optimize->Start StoichiometryOK Stoichiometry Correct CheckStoichiometry->StoichiometryOK Yes StoichiometryBad Incorrect Stoichiometry CheckStoichiometry->StoichiometryBad No FinalProduct Improved Yield StoichiometryOK->FinalProduct AdjustStoichiometry Action: Adjust Stoichiometry Based on Test Reactions StoichiometryBad->AdjustStoichiometry AdjustStoichiometry->Start

Caption: Figure 2: A workflow for troubleshooting low yields in the Hurd-Mori reaction.

References

  • Title: The Hurd-Mori-reaction for the synthesis of 1,2,3-thiadiazoles Source: Organic & Biomolecular Chemistry URL: [Link]

Validation & Comparative

A Comparative Guide to the Efficacy of 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic Acid Against Common Soil Fungi

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the novel compound 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid as a potential antifungal agent against economically significant soil-borne fungal pathogens. Recognizing that this is a new molecule without extensive prior research, this document is structured to serve as a robust framework for its evaluation, comparing its hypothetical performance against established chemical and biological fungicides.

The narrative explains the scientific rationale behind experimental choices, details self-validating protocols, and provides a comparative analysis grounded in authoritative methodologies.

Introduction: The Challenge of Soil-Borne Pathogens and the Potential of Novel Thiadiazoles

Soil-borne fungal diseases present a persistent and significant threat to global agriculture, causing substantial yield losses in a wide range of crops.[1][2] Pathogens such as Fusarium oxysporum, Rhizoctonia solani, and Sclerotinia sclerotiorum can survive in the soil for extended periods, making their management a formidable challenge.[3][4][5] Current control strategies often rely on broad-spectrum chemical fungicides, which can lead to the development of resistance and raise environmental concerns.[6] This necessitates the discovery and development of new antifungal agents with novel mechanisms of action.

The 1,2,3-thiadiazole scaffold is a promising area of chemical synthesis for new agrochemicals.[7] Derivatives of this group have shown a range of biological activities.[8][9] Notably, some thiadiazole compounds, such as tiadinil, are known to induce Systemic Acquired Resistance (SAR) in plants.[7] SAR is a plant's own defense mechanism that provides long-lasting, broad-spectrum resistance to pathogens.[10][11][12] This guide investigates the potential of this compound (referred to herein as 'Compound T') to act not only as a direct antifungal agent but also as a potential inducer of SAR.

Proposed Mechanism of Action: A Dual-Pronged Approach

Based on its chemical structure, we hypothesize that Compound T may exhibit a dual mechanism of action:

  • Direct Antifungal Activity: Like other azole-type fungicides, the thiadiazole ring is a bioisostere of imidazole and triazole groups.[13][14] These compounds are known to inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane, by targeting the enzyme 14-α-demethylase.[14] This disruption leads to altered membrane permeability and ultimately, fungal cell death.

  • Induction of Systemic Acquired Resistance (SAR): The 1,2,3-thiadiazole moiety is a key feature of known SAR inducers.[7] We propose that Compound T, upon application, is recognized by the plant, triggering a signaling cascade mediated by key plant hormones like salicylic acid.[11][15] This leads to the systemic expression of pathogenesis-related (PR) proteins, which fortify the plant's defenses against subsequent infections.[15][16]


Comparative Efficacy Analysis

To objectively assess the potential of Compound T, its performance is compared against three widely used antifungal agents with distinct mechanisms of action:

  • Carbendazim: A systemic benzimidazole fungicide that inhibits fungal cell division by disrupting microtubule formation.[6][17][18][19]

  • Thiram: A broad-spectrum dithiocarbamate fungicide with multi-site activity, primarily inhibiting spore germination.[20][21][22]

  • Trichoderma harzianum: A well-established bio-fungicide that acts through mycoparasitism, competition for nutrients, and induction of plant defense responses.[23][24][25][26][27]

In-Vitro Antifungal Activity

The following table summarizes the hypothetical results from a standard "poisoned food technique" assay, which measures the inhibition of mycelial growth. The data is presented as the Effective Concentration required to inhibit 50% of fungal growth (EC50). Lower EC50 values indicate higher antifungal potency.

Compound/AgentEC50 (µg/mL) vs. Fusarium oxysporumEC50 (µg/mL) vs. Rhizoctonia solaniEC50 (µg/mL) vs. Sclerotinia sclerotiorum
Compound T 15.525.218.9
Carbendazim 5.28.8>100 (Resistant)
Thiram 30.812.522.4
T. harzianum N/A (Mycoparasitism)N/A (Mycoparasitism)N/A (Mycoparasitism)

Interpretation: These hypothetical results suggest that Compound T possesses moderate to good direct antifungal activity against a broad spectrum of soil fungi. While not as potent as Carbendazim against susceptible strains, its effectiveness against a Carbendazim-resistant pathogen like S. sclerotiorum highlights its potential value.

In-Vivo Plant Protection Assay (Greenhouse Study)

A greenhouse pot study using tomato (Solanum lycopersicum) as a model plant was designed to evaluate the protective efficacy of the compounds. The following table presents hypothetical data on disease severity reduction.

TreatmentDisease Severity (%) - F. oxysporumDisease Severity (%) - R. solaniDisease Severity (%) - S. sclerotiorum
Untreated Control 85.292.578.4
Compound T 22.430.125.6
Carbendazim 15.820.575.2 (Ineffective)
Thiram 45.335.840.1
T. harzianum 35.638.233.9

Interpretation: The in-vivo data suggests that Compound T provides significant plant protection, outperforming the contact fungicide Thiram and the bio-fungicide T. harzianum. Its strong performance, even where direct antifungal activity (EC50) was moderate, supports the hypothesis of a dual mechanism involving the induction of Systemic Acquired Resistance. The plant's own enhanced defenses likely contribute to the observed reduction in disease severity.

Experimental Protocols

Scientific integrity requires transparent and reproducible methodologies. The following protocols are based on established standards in mycology and plant pathology.[28][29][30][31][32]

In-Vitro Mycelial Growth Inhibition (Poisoned Food Technique)

Step-by-Step Methodology:

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving.

  • Compound Incorporation: Cool the molten PDA to approximately 45-50°C. Add stock solutions of Compound T, Carbendazim, and Thiram to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). A control set contains only the solvent used for the stock solutions.

  • Plating: Pour the amended PDA into sterile 90mm Petri dishes and allow them to solidify.

  • Inoculation: Place a 5mm diameter mycelial plug, taken from the edge of an actively growing culture of the target fungus, in the center of each plate.

  • Incubation: Incubate the plates at 25°C in the dark.

  • Data Collection: Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition relative to the control. Use probit analysis to determine the EC50 value for each compound against each fungus.

In-Vivo Greenhouse Pot Study

Step-by-Step Methodology:

  • Plant Cultivation: Grow tomato seedlings (cv. 'Moneymaker') in sterile potting mix for four weeks until they reach the 3-4 true leaf stage.

  • Treatment Application: Apply the test compounds as a soil drench.

    • Compound T, Carbendazim, Thiram: Applied at a standard field-equivalent rate.

    • T. harzianum: Applied as a spore suspension according to the manufacturer's recommendations.

    • Control Group: Receives a water-only drench.

  • Pathogen Inoculation: Seven days after the treatment application (to allow for potential SAR induction), inoculate the soil with a standardized amount of the respective fungal pathogen (F. oxysporum, R. solani, or S. sclerotiorum).

  • Incubation and Observation: Maintain the plants in a greenhouse with optimal conditions for disease development. Observe the plants for 21-28 days.

  • Disease Assessment: Rate the disease severity using a 0-5 scale (where 0 = no symptoms and 5 = plant death). Calculate a disease severity index (DSI) for each treatment group.

  • Analysis: Calculate the percentage of disease severity reduction for each treatment compared to the untreated control.

Conclusion and Future Directions

The comparative analysis, based on a robust hypothetical framework, positions this compound (Compound T) as a promising candidate for a new generation of fungicides. Its potential dual mechanism of action—combining direct antifungal activity with the induction of the plant's own defenses—could offer a durable and effective solution for managing difficult-to-control soil-borne pathogens.

Further research is warranted to:

  • Confirm the proposed mechanism of action through molecular studies, including ergosterol quantification and analysis of PR gene expression.

  • Optimize the formulation and application methods to maximize efficacy.

  • Evaluate its performance under field conditions against a wider range of crops and pathogens.

  • Conduct toxicological and environmental impact studies to ensure its safety and sustainability.

The development of molecules like Compound T represents a critical step forward in creating innovative and integrated strategies for crop protection.

References

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  • SAR: Systemic Acquired Resistance - OMEX Canada. Available at: [Link]

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  • thiram fungicide - Fungicides China. Available at: [Link]

  • Comparative and collaborative evaluation of standardization of antifungal susceptibility testing for filamentous fungi - ASM Journals. Available at: [Link]

  • Soil borne pathogen - Wikipedia . Available at: [Link]

  • What is Trichoderma harzianum Biological Fertilizer? - Dora Agri-Tech. Available at: [Link]

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  • Systemic acquired resistance - Wikipedia . Available at: [Link]

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A Comparative Analysis of the Antifungal Spectrum of Thiadiazole Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of invasive fungal infections, compounded by the emergence of drug-resistant pathogens, presents a formidable challenge to global public health.[1][2] The limited arsenal of effective antifungal agents and the shared eukaryotic nature of fungi and their human hosts complicates the development of novel, selective therapies.[1][2] In this landscape, heterocyclic compounds have emerged as a fertile ground for discovering new antimicrobial leads. Among these, the 1,3,4-thiadiazole scaffold has garnered significant attention for its broad-ranging pharmacological potential and favorable physicochemical properties.[3][4][5]

This guide provides a comprehensive comparative analysis of the antifungal spectrum of thiadiazole derivatives. We will delve into their efficacy against clinically relevant fungi, compare their performance against established antifungal drugs, elucidate their primary mechanism of action, and provide a robust experimental framework for their evaluation. This content is designed to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to advance this promising class of compounds.

The Broad Antifungal Spectrum of Thiadiazole Derivatives

Thiadiazole derivatives have demonstrated potent activity against a wide array of fungal species, including yeasts and molds. Their efficacy is particularly notable against opportunistic pathogens that are a major cause of morbidity and mortality, especially in immunocompromised individuals.[1][6]

Key pathogenic fungi susceptible to various thiadiazole derivatives include:

  • Candida species: Activity has been documented against Candida albicans, as well as non-albicans species like C. glabrata, C. krusei, C. parapsilosis, and C. tropicalis.[1][7] This is significant, as some of these species exhibit intrinsic or acquired resistance to conventional azole antifungals.[1] Some novel thiazole derivatives have shown exceptionally strong activity against clinical C. albicans isolates, with Minimum Inhibitory Concentration (MIC) values as low as 0.008–7.81 µg/mL.[8][9]

  • Aspergillus species: Derivatives have been tested against Aspergillus fumigatus, a primary cause of life-threatening invasive aspergillosis.[10]

  • Cryptococcus species: Promising results have been observed against Cryptococcus neoformans, an encapsulated yeast that can cause fatal meningitis.[6]

  • Plant Pathogenic Fungi: Beyond human pathogens, thiadiazoles also show significant potential as agricultural fungicides, with demonstrated efficacy against species like Botrytis cinerea, Phomopsis sp., and Rhizoctonia solani.[11][12]

The potency of these compounds is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies have revealed that substitutions on the thiadiazole ring play a critical role. For instance, the presence of halogen-substituted phenyl rings (e.g., 2,4-dichlorophenyl or 2,4-difluorophenyl) on the thiadiazole scaffold has been shown to significantly enhance antifungal activity against Candida species.[1][12]

Table 1: In Vitro Antifungal Activity of Select Thiadiazole Derivatives
Derivative ClassFungal SpeciesMIC Range (µg/mL)Reference
5-((4-chlorophenyl)amino)-1,3,4-thiadiazole-2-thiolsCandida albicans5 - 20[1]
Candida krusei10 - 40[1]
Candida glabrata10 - 40[1]
ThiazolylhydrazonesCandida albicans0.5 - 2[13]
2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazolesAzole-resistant Candida spp.> Comparative Drugs[7]
4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diolCandida albicans8 - 96[2]
Aspergillus niger8 - 96[2]
Trichophyton rubrum8 - 96[2]
Flavonol-Thiadiazole HybridsBotrytis cinerea2.4[11]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. The values presented are compiled from multiple studies and represent the potential of this chemical class.

Comparative Performance Against Standard Antifungal Agents

A critical benchmark for any new antifungal candidate is its performance relative to existing therapies. Numerous studies have compared novel thiadiazole derivatives directly against gold-standard drugs like fluconazole, a triazole, and voriconazole.

In one such study, a newly synthesized 1,3,4-thiadiazole derivative demonstrated anticandidal effects comparable to both voriconazole and fluconazole at a dose of 10 mg/kg in a murine model of candidiasis.[14] Another investigation found that specific thiadiazole compounds bearing 2,4-dichloro or 2,4-difluoro substitutions exhibited significant antifungal activity against several Candida strains, with MIC values comparable to or better than fluconazole.[1] This is particularly promising, as fluconazole resistance is a growing clinical concern.[15]

Table 2: Comparative Efficacy of a Thiadiazole Derivative (Compound 3l) vs. Fluconazole
Fungal StrainCompound 3l MIC (µg/mL)Fluconazole MIC (µg/mL)
C. albicans ATCC 10231510
C. krusei ATCC 62581010
C. glabrata ATCC 20011020
C. parapsilosis ATCC 220192020

Data adapted from a study on 1,3,4-thiadiazole derivatives, highlighting the potent activity of compound 3l, which bears a 2,4-dichlorophenyl group.[1]

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The structural similarity of the thiadiazole ring to the triazole and imidazole moieties found in azole antifungals provides a strong indication of its likely mechanism of action.[1] The primary target for many thiadiazole derivatives is the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[1][6]

This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the principal sterol in the fungal cell membrane, where it plays a vital role analogous to cholesterol in mammalian cells, regulating membrane fluidity, integrity, and the function of membrane-bound proteins.

The inhibitory action proceeds as follows:

  • Enzyme Inhibition: The thiadiazole derivative binds to and inhibits 14-α-demethylase.

  • Pathway Disruption: This blockage prevents the conversion of lanosterol to ergosterol.

  • Toxic Sterol Accumulation: The cell accumulates toxic 14-α-methylated sterol precursors, such as lanosterol.[6]

  • Membrane Dysfunction: The integration of these toxic sterols into the fungal membrane disrupts its normal structure and function, leading to increased permeability and, ultimately, the inhibition of fungal growth or cell death.[6]

Experimental evidence, including ergosterol quantification assays and in silico molecular docking studies, strongly supports this mechanism.[1][16][17] Studies have shown that treatment of C. albicans with active thiadiazole compounds leads to a significant, dose-dependent decrease in cellular ergosterol levels.[1]

However, other mechanisms may also be at play. Some derivatives have been shown to disrupt cell wall biogenesis, leading to morphological abnormalities, osmotic instability, and cell lysis.[2] Others may affect cell membrane integrity through the induction of reactive oxygen species and subsequent lipid peroxidation.[11]

Diagram: Ergosterol Biosynthesis Pathway Inhibition

ERG_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_result Result AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14-α-demethylase (CYP51) Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Thiadiazole Thiadiazole Derivatives Thiadiazole->Lanosterol Inhibits Disruption Disruption & Growth Inhibition Thiadiazole->Disruption Membrane->Disruption

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by thiadiazole derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure reproducibility and comparability of data across laboratories, antifungal susceptibility testing must be performed according to standardized protocols. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for this purpose.[18][19][20][21] The following is a detailed, self-validating protocol for determining the MIC of a novel thiadiazole derivative against Candida albicans, based on the CLSI M27/M60 documents.[20]

Principle:

This method determines the minimum inhibitory concentration (MIC) by challenging a standardized fungal inoculum with serial dilutions of the antifungal agent in a liquid growth medium. The MIC is read as the lowest drug concentration that causes a significant inhibition of growth compared to a drug-free control.

Materials:
  • Test thiadiazole derivative, dissolved in a suitable solvent (e.g., DMSO).

  • Candida albicans quality control strain (e.g., ATCC 90028).

  • Sterile, 96-well flat-bottom microtiter plates.

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS.

  • Spectrophotometer or McFarland turbidity standards (0.5).

  • Sterile saline (0.85% NaCl).

  • Incubator (35°C).

  • Micropipettes and sterile tips.

Step-by-Step Methodology:
  • Inoculum Preparation (Causality: Starting with a consistent number of fungal cells is critical for reproducible MIC results): a. Subculture the C. albicans strain onto Sabouraud Dextrose Agar and incubate at 35°C for 24 hours to ensure viability and purity. b. Select several well-isolated colonies and suspend them in 5 mL of sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-5 x 10⁶ CFU/mL). This can be done by adding more colonies or sterile saline. d. Perform a 1:1000 dilution of this adjusted suspension in RPMI 1640 medium. This creates the final working inoculum of approximately 0.5-2.5 x 10³ CFU/mL.

  • Drug Dilution (Causality: Serial dilution creates a concentration gradient to pinpoint the exact MIC value): a. Prepare a stock solution of the thiadiazole derivative at a high concentration (e.g., 1280 µg/mL) in DMSO. b. In a separate "drug-dilution" 96-well plate, add 100 µL of RPMI 1640 to wells 2 through 11 of a single row. c. Create a 2X working concentration of the drug by diluting the stock solution in RPMI. Add 200 µL of this solution to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. e. Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no drug, no inoculum).

  • Inoculation and Incubation (Causality: Combining the inoculum and drug challenges the fungus and allows for growth assessment): a. Using a multichannel pipette, transfer 100 µL from each well of the drug-dilution plate to the corresponding wells of a new, sterile "test" plate. This results in drug concentrations from, for example, 64 µg/mL down to 0.125 µg/mL. b. Add 100 µL of the final working inoculum (from step 1d) to wells 1 through 11 of the test plate. c. Add 100 µL of sterile RPMI medium (without inoculum) to well 12 (sterility control). d. Seal the plate or cover with a lid and incubate at 35°C for 24-48 hours.

  • MIC Determination (Causality: Visual or spectrophotometric reading provides an objective endpoint for growth inhibition): a. After incubation, examine the plate. The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid. b. Visually determine the MIC endpoint as the lowest drug concentration in which the growth is significantly reduced (typically ≥50% reduction) compared to the growth control. A microplate reader can also be used for a more quantitative reading.

Diagram: Broth Microdilution Workflow

BrothMicrodilution cluster_prep Preparation cluster_dilution Drug Dilution Plate (2x Conc.) cluster_test Final Test Plate A1 1. Culture Fungus (SDA Plate, 24h) A2 2. Prepare Inoculum (0.5 McFarland in Saline) A1->A2 A3 3. Dilute Inoculum (1:1000 in RPMI) A2->A3 C2 5. Add 100µL Inoculum A3->C2 Working Inoculum D1 [Drug] -> [Drug/2] -> ... -> [Drug/512] -> [No Drug] C1 4. Add 100µL Drug Dilutions D1->C1 Serial Dilutions C1->C2 C3 6. Incubate (35°C, 24-48h) C2->C3 C4 7. Read MIC Endpoint (Visually or Spectrophotometrically) C3->C4

Caption: Workflow for the antifungal broth microdilution susceptibility test.

Conclusion and Future Directions

The collective body of evidence strongly supports the development of thiadiazole derivatives as a next-generation class of antifungal agents. Their broad spectrum of activity, including against resistant strains, coupled with a well-defined and validated mechanism of action, makes them highly attractive candidates for further investigation.[1][2][14] The availability of robust in vitro screening protocols allows for the efficient identification of lead compounds.

Future research must focus on optimizing the therapeutic index of these derivatives—maximizing antifungal potency while minimizing potential host cytotoxicity. Comprehensive preclinical evaluations, including advanced in vivo efficacy studies in various infection models and detailed pharmacokinetic and toxicological profiling, are essential next steps.[13][14] The continued exploration of this versatile chemical scaffold holds significant promise for addressing the urgent and unmet clinical need for new, effective antifungal therapies.

References

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A Comparative Guide to Validating the Plant Growth Regulatory Effects of 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid in Diverse Plant Species

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive framework for researchers, scientists, and professionals in drug development to objectively evaluate the plant growth regulatory (PGR) activities of 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid. We will delve into its performance relative to established alternatives, supported by detailed experimental protocols and a robust scientific rationale.

Introduction: The Emerging Role of 1,2,3-Thiadiazoles in Plant Science

The 1,2,3-thiadiazole scaffold is a cornerstone in the development of novel agrochemicals, demonstrating a wide spectrum of biological activities including fungicidal, herbicidal, and plant growth-regulating properties.[1][2] Unlike traditional phytohormones, many 1,2,3-thiadiazole derivatives function as plant activators. They do not directly mimic endogenous hormones but rather prime the plant's innate defense mechanisms, often leading to a state of heightened resistance against a broad range of pathogens, a phenomenon known as Systemic Acquired Resistance (SAR).[3][4]

The subject of this guide, this compound, belongs to this promising class of compounds. Its structural features—a carboxylic acid group at the 5-position and a hydroxymethyl group at the 4-position—suggest a potential for unique interactions within plant physiological pathways. The carboxylic acid moiety is a common feature in many biologically active molecules, potentially influencing solubility and transport within the plant.

The primary mode of action for many 1,2,3-thiadiazole derivatives involves the salicylic acid (SA) signaling pathway.[3] These compounds can act downstream of SA accumulation, triggering the master regulator NPR1 (Non-expressor of Pathogenesis-Related genes 1), which in turn activates the expression of a battery of defense-related genes.[3] This mechanism provides a distinct advantage over direct-acting pesticides by leveraging the plant's own defensive capabilities.

Comparative Analysis with Alternative Plant Growth Regulators

To ascertain the practical utility of this compound, a direct comparison with conventional PGRs is essential. The choice of a PGR is dictated by the desired physiological response, which can range from promoting cell division and elongation to inducing stress tolerance.

PGR Class Compound Examples Primary Mode of Action Typical Applications Limitations
1,2,3-Thiadiazoles This compound, Acibenzolar-S-methyl (BTH), Tiadinil (TDL)Induces Systemic Acquired Resistance (SAR), often via the salicylic acid pathway.[3]Broad-spectrum disease protection, stress tolerance enhancement.Effects can be indirect and dependent on the plant's ability to mount a defense response.
Auxins Indole-3-acetic acid (IAA), Naphthaleneacetic acid (NAA)[5]Promote cell elongation, apical dominance, and root initiation.[6]Rooting of cuttings, fruit development, callus culture.High concentrations can be inhibitory or herbicidal.
Cytokinins 6-Benzylaminopurine (BAP), Kinetin, Thidiazuron (TDZ)[5]Stimulate cell division, shoot proliferation, and delay senescence.[5][7]Micropropagation, shoot induction in tissue culture.Can inhibit root formation; natural forms can be unstable and expensive.[5]
Gibberellins Gibberellic Acid (GA3)Promote stem elongation, seed germination, and flowering.Breaking seed dormancy, increasing fruit size.Can cause excessive stem elongation and reduce lateral branching.
Abscisic Acid (ABA) S-Abscisic AcidInduces stomatal closure, promotes seed dormancy, and mediates stress responses.Water stress management, dormancy control.Can inhibit overall growth.

Experimental Validation: Protocols and Methodologies

A rigorous, multi-faceted approach is required to validate the effects of this compound. The following protocols are designed to be self-validating by including appropriate controls and quantifiable endpoints.

General Preparation of Stock Solutions

The accurate preparation of stock solutions is critical for reproducible results.

Protocol:

  • Determine Solubility: Test the solubility of this compound in common solvents (e.g., DMSO, ethanol, dilute NaOH) to find the most appropriate one.

  • Prepare a Concentrated Stock: To prepare a 1 mg/mL stock solution, accurately weigh 100 mg of the compound and dissolve it in 2-5 mL of the chosen solvent in a 100 mL volumetric flask.[6][8]

  • Dilute to Final Volume: Once fully dissolved, bring the volume to 100 mL using sterile, double-processed water.[6][8]

  • Sterilization and Storage: Sterilize the stock solution by passing it through a 0.2 µm syringe filter. Store in sterile, light-protected containers at the recommended temperature (typically 4°C or -20°C).

Seed Germination and Seedling Vigor Assay

This assay provides initial insights into the compound's effects on early plant development.

Protocol:

  • Surface Sterilization: Sterilize seeds of the target species (e.g., Arabidopsis thaliana, cucumber, wheat) by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in a 1% sodium hypochlorite solution, and then rinse 3-5 times with sterile distilled water.

  • Plating: Place 20-30 sterilized seeds on sterile filter paper within a petri dish, moistened with 5 mL of a test solution.

  • Test Solutions: Prepare a dilution series of this compound (e.g., 0, 1, 5, 10, 25, 50 µM). Include a positive control (e.g., GA3 for germination promotion) and a negative control (sterile water with the same solvent concentration as the test solutions).

  • Incubation: Seal the petri dishes and incubate under controlled conditions (e.g., 22°C with a 16-hour light/8-hour dark cycle).

  • Data Collection: After 7-10 days, record the germination percentage, primary root length, and shoot height. Calculate the vigor index: Vigor Index = Germination % × (Mean Root Length + Mean Shoot Length).

In Vitro Plant Tissue Culture Assay

This assay assesses the compound's influence on cell division and differentiation, characteristic of cytokinin-like or auxin-like activity.

Protocol:

  • Explant Preparation: Use sterile explants (e.g., cotyledon or hypocotyl segments) from aseptically grown seedlings.

  • Culture Medium: Prepare a basal medium such as Murashige and Skoog (MS) supplemented with different concentrations of this compound (e.g., 0, 0.1, 0.5, 1.0, 2.0 mg/L).

  • Controls: Include a control medium with no PGRs, and media with known concentrations of an auxin (e.g., NAA) and a cytokinin (e.g., BAP) for comparison.

  • Incubation: Culture the explants on the prepared media under controlled sterile conditions.

  • Data Collection: After 4-6 weeks, record the percentage of explants forming callus, callus fresh weight, and the number of shoots or roots regenerated per explant.

Systemic Acquired Resistance (SAR) Induction Assay

This is a key experiment to validate the predicted mechanism of action for a 1,2,3-thiadiazole derivative.

Protocol:

  • Plant Growth: Grow plants (e.g., Arabidopsis thaliana or tobacco) to the 4-5 leaf stage under controlled conditions.[3]

  • Induction Treatment: Apply this compound as a soil drench or foliar spray. Use a known SAR inducer like Acibenzolar-S-methyl (BTH) as a positive control and a mock treatment (solvent only) as a negative control.

  • Pathogen Challenge: After 3-5 days (to allow for the induction of defenses), inoculate an upper, untreated leaf with a pathogen suspension (e.g., Pseudomonas syringae).[3]

  • Disease Scoring: After 3-4 days post-inoculation, assess disease severity by measuring lesion diameter or counting bacterial colony-forming units (CFUs) within the infected leaf tissue. A significant reduction in disease symptoms compared to the mock-treated control indicates SAR induction.

Visualizing Experimental Workflows and Mechanisms

Diagrams are essential for conceptualizing the complex biological and experimental processes involved.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_data Data Collection & Analysis stock Prepare Stock Solution of 4-(Hydroxymethyl)-1,2,3-thiadiazole- 5-carboxylic acid germ_assay Seed Germination Assay (Petri Dish with treatment) stock->germ_assay Apply Treatment tc_assay Tissue Culture Assay (Explants on treated MS Media) stock->tc_assay Apply Treatment sar_assay SAR Induction Assay (Soil Drench/Foliar Spray) stock->sar_assay Apply Treatment seeds Surface Sterilize Seeds (e.g., Arabidopsis, Cucumber) seeds->germ_assay germ_data Measure Germination Rate, Root/Shoot Length germ_assay->germ_data tc_data Measure Callus Mass, Shoot/Root Regeneration tc_assay->tc_data sar_data Challenge with Pathogen, Score Disease Severity sar_assay->sar_data

Caption: General workflow for validating PGR effects.

SAR_Pathway TDZ 1,2,3-Thiadiazole Derivative SA_accum Salicylic Acid (SA) Accumulation TDZ->SA_accum May act upstream or downstream of SA NPR1_cytoplasm NPR1 (Cytoplasm) Monomerization SA_accum->NPR1_cytoplasm NPR1_nucleus NPR1 (Nucleus) NPR1_cytoplasm->NPR1_nucleus Translocation TGA TGA Transcription Factors NPR1_nucleus->TGA Activation PR_genes Pathogenesis-Related (PR) Gene Expression TGA->PR_genes Binding to Promoters SAR Systemic Acquired Resistance (SAR) PR_genes->SAR

Caption: Simplified Salicylic Acid (SA) signaling pathway.

Conclusion and Future Directions

The validation of this compound as a plant growth regulator requires a systematic and comparative approach. Its potential to induce systemic acquired resistance positions it as a valuable candidate for developing novel crop protection strategies that are both effective and sustainable.[4] Future research should focus on elucidating the precise molecular targets of this compound, conducting field trials across a wider range of plant species and environmental conditions, and exploring potential synergistic effects when combined with other agrochemicals or biocontrol agents. The methodologies outlined in this guide provide a solid foundation for these next steps, ensuring that the evaluation process is both scientifically rigorous and commercially relevant.

References

  • BenchChem. (n.d.). Comparative Analysis of 1,2,3-Thiadiazole Derivatives as Plant Activators.
  • Liu, Z., et al. (n.d.). Synthesis and Biological Activity of Acylthiourea Derivatives Contain 1,2,3-thiadiazole and 1,3,4-thiadiazole.
  • National Center for Biotechnology Information. (2025). Discovery and Biological Evaluation of 3-(1,2,3-Thiadiazol-5-yl)-1-arylimidazolidine-2,4-diones as Potential Plant Growth Regulators.
  • National Center for Biotechnology Information. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds.
  • SpringerLink. (2025). Synthesis, Crystal Structure and Biological Activity of Two 1,2,3-Thiadiazole Derivatives.
  • ResearchGate. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates.
  • Plant Cell Technology. (2021). Introducing PCT's Brand New Plant Growth Regulators!.
  • National Center for Biotechnology Information. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates.
  • Sigma-Aldrich. (n.d.). Growth Regulators – Plant Tissue Culture Protocol.
  • ResearchGate. (n.d.). Physiological and Biochemical effect Of Synthetic 1,2,3-Thiadiazole [1,3-Bis[4-(1,2,3-thiadiazol-4-yl) phenoxy]propane] On Wheat (Triticum durum L.) Seedlings Growth and Metabolism.
  • Scribd. (2020). Growth Regulators - Plant Tissue Culture Protocol 2020.
  • PhytoTech Labs. (n.d.). PLANT GROWTH REGULATORS.

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A Comparative Guide to the Structure-Activity Relationships of 1,2,3-Thiadiazole-5-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, imparting unique physicochemical properties to molecules that can lead to a wide spectrum of biological activities.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives of 1,2,3-thiadiazole-5-carboxylic acid, a key building block for developing novel therapeutic agents. We will explore how modifications to this core structure influence antimicrobial and anticancer activities, supported by experimental data and detailed protocols.

The 1,2,3-Thiadiazole Core: A Gateway to Biological Activity

The 1,2,3-thiadiazole moiety is a five-membered aromatic ring containing one sulfur and two adjacent nitrogen atoms. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive pharmacophore. The carboxylic acid functional group at the 5-position serves as a versatile handle for the synthesis of a diverse library of derivatives, including esters, amides, and hydrazides, allowing for fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.

Comparative Analysis of Biological Activity

Antimicrobial Activity

Derivatives of 1,2,3-thiadiazole-5-carboxylic acid have shown promising activity against a range of bacterial and fungal pathogens. A key area of exploration has been the synthesis of hydrazide-hydrazone derivatives, where the carboxylic acid is converted to a hydrazide, which is then condensed with various aldehydes.

A study on a series of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide-hydrazones revealed significant antimicrobial activity, particularly against Gram-positive bacteria.[1] The structure-activity relationship for these compounds can be summarized as follows:

  • The Hydrazide-Hydrazone Moiety: This functional group appears to be crucial for the observed antimicrobial activity, likely due to its ability to form hydrogen bonds with biological targets.[1]

  • Substitution on the Phenyl Ring: The nature and position of substituents on the aromatic aldehyde portion of the hydrazone significantly impact potency. While a comprehensive SAR is still emerging, the presence of certain groups can enhance activity.

  • The 5-nitro-2-furoyl Moiety: One of the most potent compounds in a studied series featured a 5-nitro-2-furoyl group, suggesting that this particular heterocyclic substituent is highly favorable for antimicrobial activity.[1]

Table 1: Antimicrobial Activity (MIC, µg/mL) of Selected 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide Derivatives [1]

CompoundR Group on HydrazoneS. aureus ATCC 25923S. epidermidis ATCC 12228E. coli ATCC 25922
1 Phenyl>1000>1000>1000
2 4-Chlorophenyl250125>1000
3 4-Nitrophenyl12562.5500
4 5-Nitro-2-furyl1.953.91125
Nitrofurantoin (Ref.) -3.917.8115.62

From the data, it is evident that the introduction of a nitro group, particularly within a furan ring, dramatically increases the antibacterial potency.

Anticancer Activity

The 1,2,3-thiadiazole scaffold has also been investigated for its potential in developing new anticancer agents. While direct SAR studies on a complete series of 1,2,3-thiadiazole-5-carboxylic acid derivatives are limited, related studies on amides and other derivatives provide valuable insights.

A study on[1][3][4]thiadiazole benzylamides as necroptosis inhibitors revealed that substitutions at both the 4- and 5-positions of the thiadiazole ring are critical for activity.[5] This suggests that for 1,2,3-thiadiazole-5-carboxamides, the nature of the substituent at the 4-position and the amine component of the amide will be key determinants of anticancer potency.

Furthermore, studies on structurally similar thiazole-5-carboxamides have shown that the substitution pattern on the amide nitrogen can significantly influence cytotoxicity against various cancer cell lines.[6]

Mechanism of Action: Tubulin Polymerization Inhibition

A potential mechanism for the anticancer activity of some thiadiazole and thiazole derivatives is the inhibition of tubulin polymerization.[3][7][8] Tubulin is a crucial protein involved in the formation of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Below is a simplified diagram illustrating this proposed mechanism of action.

Tubulin_Inhibition_Pathway cluster_Cell Cancer Cell Thiadiazole_Derivative 1,2,3-Thiadiazole Derivative Tubulin Tubulin Dimers Thiadiazole_Derivative->Tubulin Binds to Colchicine Site Microtubules Microtubules Thiadiazole_Derivative->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.

Experimental Protocols

Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid

The Hurd-Mori reaction is a classical and reliable method for the synthesis of the 1,2,3-thiadiazole ring. The following is a general protocol for the synthesis of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.

Hurd_Mori_Synthesis Start Ethyl Acetoacetate + Semicarbazide HCl Step1 Reflux in Ethanol with Sodium Acetate Start->Step1 Intermediate1 Ethyl Acetoacetate Semicarbazone Step1->Intermediate1 Step2 React with Thionyl Chloride (SOCl₂) Intermediate1->Step2 Intermediate2 Ethyl 4-Methyl-1,2,3- thiadiazole-5-carboxylate Step2->Intermediate2 Step3 Hydrolysis (e.g., NaOH, H₂O/EtOH) Intermediate2->Step3 End 4-Methyl-1,2,3-thiadiazole- 5-carboxylic Acid Step3->End

Caption: Workflow for the synthesis of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.

Step-by-Step Methodology:

  • Formation of Semicarbazone:

    • Dissolve ethyl acetoacetate (1 equivalent) and semicarbazide hydrochloride (1.1 equivalents) in ethanol.

    • Add sodium acetate (1.5 equivalents) and reflux the mixture for 2-4 hours.

    • Cool the reaction mixture and collect the precipitated ethyl acetoacetate semicarbazone by filtration.

  • Hurd-Mori Cyclization:

    • Suspend the dried semicarbazone in a suitable solvent like dichloromethane.

    • Cool the suspension in an ice bath and slowly add thionyl chloride (2-3 equivalents).

    • Stir the reaction at room temperature for several hours until completion (monitored by TLC).

    • Carefully quench the reaction by pouring it onto ice water and extract the product, ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.

  • Hydrolysis:

    • Dissolve the ester in a mixture of ethanol and aqueous sodium hydroxide.

    • Reflux the mixture for several hours.

    • After cooling, acidify the mixture with dilute HCl to precipitate the 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.

    • Collect the product by filtration and recrystallize from a suitable solvent.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The 1,2,3-thiadiazole-5-carboxylic acid scaffold represents a promising starting point for the development of novel antimicrobial and anticancer agents. Structure-activity relationship studies, although still in their early stages for this specific class of compounds, have highlighted the critical role of substitutions at the C4 position and modifications of the carboxylic acid moiety. The hydrazide-hydrazone derivatives, particularly those bearing a nitro-substituted heterocyclic ring, have demonstrated potent antimicrobial activity. For anticancer applications, the inhibition of tubulin polymerization appears to be a viable mechanism of action, and further exploration of amide derivatives is warranted.

Future research should focus on the systematic synthesis and biological evaluation of a broader range of 4-substituted-1,2,3-thiadiazole-5-carboxylic acid derivatives to establish more definitive SARs. Elucidation of the precise molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective therapeutic candidates.

References

  • El-Abd, F. O., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega, 7(37), 33195–33211.
  • Cai, W.-X., et al. (2016).
  • Paruch, K., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(11), 3169.
  • Farghaly, T. A., et al. (2013).
  • El-Abd, F. O., et al. (2022). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry, 10, 1016387.
  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 1,2,3-triazole benzothiazole derivatives as tubulin polymerization inhibitors with potent anti-esophageal cancer activities. European Journal of Medicinal Chemistry, 231, 114168.
  • Teng, X., et al. (2007). Structure-activity relationship study of[1][3][4]thiadiazole necroptosis inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(24), 6836-6840.

  • Rostom, S. A. F., et al. (2019). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
  • Kim, Y.-C., et al. (2006). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 14(10), 3483-3493.
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  • Aliabadi, A., et al. (2013). Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 12(4), 687-693.
  • Mohammadi-Farani, A., et al. (2014). Synthesis, Docking and Cytotoxicity Evaluation of N-(5-(Benzyl- Thio)-1,3,4-Thiadiazol-2-yl)-2-(3-Methoxyphenyl)Acetamide Derivatives. Journal of Reports in Pharmaceutical Sciences, 3(2), 159-168.
  • Abdel-Wahab, B. F., et al. (2021). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 26(23), 7244.
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  • Bekhit, A. A., & Abdel-Aziem, T. (2004). 1, 3, 4-Thiadiazole as antimicrobial agent: a review. Mini reviews in medicinal chemistry, 4(5), 533-548.
  • Obakachi, V. A., et al. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of the Iranian Chemical Society, 18(11), 2825-2843.
  • Gomaa, M. S., et al. (2023). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)
  • Popiołek, Ł., & Wujec, M. (2023).
  • Gürsoy, E., & Güzeldemirci, N. U. (2012). Synthesis and Cytotoxic Activity of New 1,3,4-Thiadiazole Thioglycosides and 1,2,3-Triazolyl-1,3,4-Thiadiazole N-glycosides. Molecules, 17(8), 9784-9801.
  • Cai, W.-X., et al. (2016).
  • Al-Amiery, A. A., et al. (2018). 4-Thiadiazole: The Biological Activities.
  • Stankova, I., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 26(16), 4983.
  • Guda, M. A., et al. (2020). Efficient 1,3,4-Thiadiazole-4,5-dihydropyridazin-3(2H)-ones as Antimicrobial Agents. Molecules, 25(18), 4229.
  • Mohammad, Y., et al. (2017). Synthesis and Antimicrobial Activity of Some Novel 1, 3,4- Thiadiazole derivatives. American Journal of PharmTech Research, 7(4), 232-240.
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A Framework for Assessing the Environmental Impact of Novel Agrochemicals: A Comparative Analysis of 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Comprehensive Environmental Scrutiny of New Agrochemicals

The development of novel agrochemicals is driven by the critical need to enhance agricultural productivity and ensure global food security. However, the introduction of new active ingredients into the environment necessitates a rigorous and comprehensive assessment of their potential ecological impact. This guide provides a framework for evaluating the environmental profile of a novel compound, 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid, a substance with potential applications in agriculture as a plant activator.[1] To establish a meaningful context for this assessment, its potential environmental footprint will be compared against that of several classes of widely used agrochemicals: neonicotinoid insecticides, glyphosate-based herbicides, triazole fungicides, and organophosphate insecticides.

This document is intended for researchers, ecotoxicologists, and regulatory scientists. It outlines the key experimental evaluations required to characterize the environmental fate and effects of a new chemical entity. By juxtaposing the required data for this compound with the known environmental impacts of established agrochemicals, we can create a benchmark for its potential ecological safety.

Comparative Environmental Impact Profiles

A thorough environmental risk assessment evaluates two primary aspects: the inherent toxicity of a compound to non-target organisms (ecotoxicity) and its behavior and persistence in the environment (environmental fate).[2][] The following tables summarize the known environmental characteristics of major agrochemical classes, providing a comparative backdrop for the prospective assessment of this compound.

Table 1: Comparative Ecotoxicity of Selected Agrochemical Classes

Agrochemical ClassAcute Avian Toxicity (LD50)Acute Honeybee Toxicity (LD50, contact)Acute Aquatic Invertebrate Toxicity (Daphnia magna EC50)Acute Fish Toxicity (LC50)
Neonicotinoids Moderately to highly toxicHighly toxicHighly toxicModerately to highly toxic
Glyphosate Slightly toxic to practically non-toxicSlightly toxicModerately toxicSlightly to moderately toxic
Triazole Fungicides Slightly to moderately toxicLow to moderate toxicitySlightly to highly toxic[4][5]Slightly to moderately toxic
Organophosphates Highly toxicHighly toxicHighly toxicHighly toxic
This compound Data not availableData not availableData not availableData not available

Table 2: Comparative Environmental Fate of Selected Agrochemical Classes

Agrochemical ClassSoil Half-life (days)Water SolubilityBioaccumulation Potential
Neonicotinoids 200 - >1000[6]HighLow to moderate
Glyphosate 7 - 60[7]HighLow
Triazole Fungicides Variable (can be persistent)Low to moderateModerate to high
Organophosphates 1 - 60 (can be longer in some conditions)[8]Moderate to highLow to moderate
This compound Data not availableData not availableData not available

Proposed Experimental Framework for Environmental Impact Assessment

To ascertain the environmental impact of this compound, a suite of standardized tests, primarily following OECD and EPA guidelines, is necessary.[9][10] These tests are designed to provide robust and reproducible data for regulatory evaluation.

Tier 1: Physicochemical Properties and Preliminary Degradation Studies

The initial step involves characterizing the fundamental properties of the molecule, which govern its environmental behavior.

Experimental Protocol: Determination of Physicochemical Properties

  • Water Solubility: Assessed according to OECD Guideline 105. This parameter is crucial for predicting mobility in soil and potential for aquatic exposure.

  • Vapor Pressure: Determined using OECD Guideline 104. This helps in assessing the likelihood of atmospheric transport.

  • Octanol-Water Partition Coefficient (Kow): Measured as per OECD Guideline 107 or 117. A high Kow value suggests a potential for bioaccumulation in organisms.

  • Hydrolysis as a Function of pH: Following OECD Guideline 111, this test determines the abiotic degradation rate in water at different pH levels.

Tier 2: Ecotoxicological Testing

This tier focuses on determining the toxicity of the compound to a range of non-target organisms, representing different trophic levels.

Experimental Protocol: Acute Aquatic Toxicity Testing

This workflow is fundamental to assessing the immediate risk to aquatic ecosystems.

G cluster_0 Test Preparation cluster_1 Exposure cluster_2 Data Analysis prep_solution Prepare stock solution of test substance dilutions Create a series of test concentrations prep_solution->dilutions controls Prepare control groups (no test substance) dilutions->controls daphnia Daphnia magna Acute Immobilisation Test (OECD 202, 48h) controls->daphnia fish Fish Acute Toxicity Test (OECD 203, 96h) controls->fish algae Alga Growth Inhibition Test (OECD 201, 72h) controls->algae observe Record mortality/ immobilisation/growth inhibition daphnia->observe fish->observe algae->observe calculate Calculate EC50/LC50 observe->calculate classify Classify toxicity calculate->classify caption Workflow for Acute Aquatic Ecotoxicity Testing

Caption: Workflow for Acute Aquatic Ecotoxicity Testing.

Detailed Steps for OECD 203 (Fish, Acute Toxicity Test):

  • Test Organism: Rainbow trout (Oncorhynchus mykiss) or another standard species.

  • Test Duration: 96 hours.

  • Procedure:

    • Acclimate fish to test conditions.

    • Prepare a range of concentrations of this compound in water.

    • Introduce a set number of fish into each test concentration and a control group.

    • Observe and record mortality and any sublethal effects at 24, 48, 72, and 96 hours.

    • Measure water quality parameters (pH, dissolved oxygen, temperature) throughout the test.

  • Endpoint: The LC50 (Lethal Concentration 50%), the concentration that is lethal to 50% of the test organisms, is calculated.

Similar standardized protocols are followed for Daphnia magna (OECD 202) and algae (OECD 201) to assess impacts on aquatic invertebrates and primary producers, respectively.

Experimental Protocol: Terrestrial Ecotoxicity Testing

  • Avian Acute Oral Toxicity (OECD 223): Determines the median lethal dose (LD50) for birds, typically quail or duck.

  • Honeybee Acute Contact and Oral Toxicity (OECD 213 & 214): Crucial for assessing the risk to pollinators.

  • Earthworm Acute Toxicity (OECD 207): Evaluates the impact on soil fauna, which are vital for soil health.

Tier 3: Environmental Fate and Behavior

This tier investigates how the compound moves and persists in the environment.

G cluster_0 Degradation Studies cluster_1 Mobility Studies cluster_2 Endpoint Calculation aerobic_soil Aerobic Soil Metabolism (OECD 307) dt50 Calculate DT50 (Degradation Time 50%) aerobic_soil->dt50 aquatic_sediment Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308) aquatic_sediment->dt50 adsorption_desorption Adsorption/Desorption using Batch Equilibrium Method (OECD 106) koc Calculate Koc (Soil Organic Carbon-Water Partitioning Coefficient) adsorption_desorption->koc leaching Soil Leaching Column Study (OECD 312) leaching->koc caption Key Environmental Fate Experimental Workflow

Caption: Key Environmental Fate Experimental Workflow.

Detailed Steps for OECD 307 (Aerobic Soil Metabolism):

  • Test System: Use at least three different soil types with varying organic matter content, pH, and texture.

  • Procedure:

    • Apply radiolabeled this compound to the soil samples.

    • Incubate the soils under controlled aerobic conditions (temperature and moisture).

    • At specified time intervals, extract and analyze soil samples to determine the concentration of the parent compound and identify major metabolites.

  • Endpoint: The DT50 (Degradation Time 50%), the time it takes for 50% of the compound to degrade, is calculated for each soil type.

Synthesizing the Data for a Comparative Risk Assessment

The data generated from these experimental protocols for this compound would be compared against the known values for existing agrochemicals. A favorable environmental profile would be indicated by:

  • Lower toxicity to non-target organisms (higher LC50/EC50/LD50 values) compared to more hazardous alternatives like organophosphates and neonicotinoids.

  • Shorter environmental persistence (lower DT50 values) than persistent compounds, reducing the potential for long-term exposure and accumulation.

  • Lower mobility in soil (higher Koc values), indicating a reduced risk of leaching into groundwater.

  • Low bioaccumulation potential (low Kow), suggesting it is less likely to concentrate in the food chain.

Conclusion

While there is currently a lack of public data on the environmental impact of this compound, this guide outlines a scientifically rigorous framework for its assessment. By systematically conducting the described experimental protocols, rooted in internationally accepted guidelines, a comprehensive environmental profile can be established. Comparing these prospective findings with the extensive data available for agrochemicals such as neonicotinoids, glyphosate, triazole fungicides, and organophosphates will provide a robust, evidence-based evaluation of its relative environmental risk. This comparative approach is essential for making informed decisions about the development and potential registration of new, more environmentally benign agricultural solutions.

References

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Introduction: The Critical Role of Statistical Rigor in Assessing Nitrification Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Statistical Analysis of Nitrification Inhibition Data

Nitrification, the two-step biological oxidation of ammonia (NH₄⁺) to nitrate (NO₃⁻), is a cornerstone of the global nitrogen cycle. This process, primarily carried out by ammonia-oxidizing archaea (AOA) and bacteria (AOB), is vital in agriculture and wastewater treatment. However, uncontrolled nitrification can lead to significant environmental problems, including nitrate leaching into groundwater and the emission of nitrous oxide (N₂O), a potent greenhouse gas.[1][2][3] Consequently, the use of nitrification inhibitors (NIs) is a key strategy for improving nitrogen use efficiency and mitigating environmental impact.[2][3][4]

For researchers and developers in this field, accurately quantifying the efficacy of these inhibitors is paramount. This requires not only robust experimental design but also a sophisticated understanding of the statistical models used to analyze the resulting data. This guide provides a comparative analysis of the primary statistical methods for evaluating nitrification inhibition, offering insights into their underlying principles, practical application, and interpretation. As Senior Application Scientists, our goal is to move beyond mere procedural descriptions to explain the causality behind methodological choices, ensuring that your analyses are both accurate and defensible.

Foundational Concept: The Dose-Response Relationship

The cornerstone of assessing an inhibitor's potency is the dose-response relationship. In these experiments, the activity of a nitrifying microbial community (e.g., activated sludge or a soil sample) is measured across a range of inhibitor concentrations.[5][6] The resulting data typically form a sigmoidal (S-shaped) curve when the response (e.g., nitrification rate) is plotted against the logarithm of the inhibitor concentration.[5][6]

The key metric derived from this curve is the IC₅₀ (or EC₅₀ ), which represents the concentration of an inhibitor required to reduce the nitrification rate by 50%.[7][8][9] A lower IC₅₀ value indicates a more potent inhibitor. While the IC₅₀ is the most common metric, a comprehensive analysis provides a richer understanding of the inhibition kinetics.

Method 1: Nonlinear Regression for Sigmoidal Dose-Response Curves

Nonlinear regression is the most direct and statistically powerful method for analyzing dose-response data.[5][10][11] It involves fitting a mathematical model directly to the raw data without transformation. The most widely used model for this purpose is the four-parameter logistic (4PL) equation.

The Four-Parameter Logistic (4PL) Model

The 4PL model is preferred because it accurately describes the sigmoidal relationship and provides biologically meaningful parameters.[12][13] The equation is generally expressed as:

Y = Bottom + (Top - Bottom) / (1 + (X / IC₅₀) ^ HillSlope)

Where:

  • Y is the measured response (nitrification rate).

  • X is the inhibitor concentration.

  • Top and Bottom are the upper and lower plateaus of the curve.

  • IC₅₀ is the concentration at the curve's inflection point.

  • HillSlope describes the steepness of the curve.

Causality Behind the Parameters

Understanding these parameters is key to interpreting the inhibitor's mechanism.

ParameterDescriptionBiological Interpretation & Significance
Top Plateau The maximum response, observed at zero or very low inhibitor concentrations.Represents the baseline, uninhibited nitrification rate of the microbial community.
Bottom Plateau The minimum response, observed at saturating inhibitor concentrations.Indicates the level of residual nitrification activity that cannot be suppressed by the inhibitor, or the background signal.
IC₅₀ / EC₅₀ The concentration of inhibitor that produces a response halfway between the Top and Bottom plateaus.This is the primary measure of the inhibitor's potency . A lower IC₅₀ means less compound is needed to achieve 50% inhibition.[8][14]
Hill Slope Also known as the slope factor, it describes the steepness of the curve at the IC₅₀.A Hill Slope of 1.0 suggests a standard dose-response. A value >1 indicates a steeper, more switch-like inhibition, while a value <1 indicates a shallower response.[5]
Experimental and Analytical Workflow

G cluster_exp Experimental Phase cluster_analysis Analytical Phase sludge Prepare Nitrifying Sludge (e.g., per ISO 9509) doses Prepare Serial Dilutions of Inhibitor sludge->doses incubation Incubate Sludge with Inhibitor Concentrations doses->incubation measure Measure Nitrification Rate (e.g., NH4+ consumption) incubation->measure plot Plot Rate vs. log(Inhibitor Concentration) measure->plot fit Fit 4-Parameter Nonlinear Regression Model plot->fit params Extract Parameters (IC50, Hill Slope, etc.) fit->params gof Assess Goodness-of-Fit (R², Confidence Intervals) fit->gof

Method 2: Probit and Logit Analysis

Before the widespread availability of powerful computing, dose-response curves were often linearized for easier analysis. Probit and logit analyses are generalized linear models that achieve this by transforming the response data.[15][16][17]

  • Probit Analysis: Assumes that the tolerance of individual microorganisms to the inhibitor follows a normal distribution. It transforms the percentage of inhibition into "probit units" (probability units).[17]

  • Logit Analysis: Assumes the tolerance follows a logistic distribution. It uses a log-odds transformation of the inhibition data.

The Transformation Process
  • Data Conversion: The continuous response (nitrification rate) is converted into a quantal (all-or-none) or proportional format. For nitrification data, this means calculating the percent inhibition at each concentration relative to the control.

  • Axis Transformation: The percent inhibition is transformed into probit or logit units. The inhibitor concentration is log-transformed.

  • Linear Regression: A straight line is fitted to the transformed data. The IC₅₀ can then be back-calculated from this linear equation.

G cluster_data Raw Data cluster_transform Transformation cluster_analysis Analysis raw_data Dose vs. Response (Sigmoidal) transform_y Response -> % Inhibition -> Probit/Logit Unit raw_data->transform_y transform_x Dose -> log(Dose) raw_data->transform_x linear_reg Linear Regression transform_y->linear_reg transform_x->linear_reg back_calc Back-calculate IC50 linear_reg->back_calc

Comparison of Statistical Models

The choice between nonlinear regression and linearized methods like probit/logit analysis depends on the experimental goals and the nature of the data. For most modern applications, nonlinear regression is superior.

FeatureNonlinear Regression (4PL)Probit / Logit Analysis
Core Principle Fits a sigmoidal model directly to the data.Transforms data to create a linear relationship, then fits a line.
Data Requirements Works well with continuous data (e.g., reaction rates).Traditionally for quantal (dead/alive) data, but can be adapted for inhibition percentages.
Key Assumptions Assumes errors are Gaussian and have constant variance across the concentration range.[5]Assumes the underlying tolerance distribution is normal (probit) or logistic (logit).
Primary Outputs IC₅₀, Hill Slope, Top, Bottom plateaus, 95% Confidence Intervals for all parameters.[5]IC₅₀ with fiducial confidence limits, slope of the line.[15][18]
Advantages - More accurate and robust.- Provides more biologically interpretable parameters.- Does not distort experimental error through transformation.- Computationally simpler (historically).- Well-established in regulatory ecotoxicology.[15]
Disadvantages - Requires specialized software.- Can be sensitive to poor initial parameter estimates.- Data transformation can distort error structure.- Less intuitive parameters (Top/Bottom plateaus are lost).
Best Use Case The modern standard for pharmacological, biochemical, and most environmental inhibition assays.Legacy applications or specific regulatory contexts where it is the required standard.

Protocol: A Self-Validating System for Generating High-Quality Data

The trustworthiness of any statistical analysis rests entirely on the quality of the input data. Following a standardized protocol is essential. This protocol is synthesized from the principles outlined in ISO standards for nitrification inhibition testing (e.g., ISO 9509).[19][20][21][22]

Step-by-Step Experimental Protocol
  • Sludge Preparation and Validation:

    • Source: Obtain nitrifying activated sludge from a consistent source (e.g., a domestic wastewater treatment plant).[19][20]

    • Acclimation: Maintain the sludge under constant aeration and temperature (e.g., 20-25°C) in the lab.[7]

    • Activity Check (Self-Validation): Before testing, measure the baseline nitrification rate. It should fall within a suitable range (e.g., 2-6.5 mg N per gram of suspended solids per hour) to ensure the sludge is active and responsive.[19][21] Also, confirm nitrification is the primary process by running a control with a known, potent inhibitor like N-allylthiourea.[19][20] A significant drop in activity validates the sludge.

  • Assay Setup:

    • Test Vessels: Use identical vessels for all concentrations and controls.

    • Replicates: Prepare a minimum of three replicates for each inhibitor concentration and for the controls.

    • Controls:

      • Negative Control (0% Inhibition): Sludge with substrate (ammonium) but no inhibitor. This defines the 'Top' plateau.

      • Positive Control (100% Inhibition): Sludge with substrate and a saturating concentration of a known, strong inhibitor. This helps define the 'Bottom' plateau.

    • Dose Range: Prepare a series of inhibitor concentrations (typically 6-8) that span the expected IC₅₀. A logarithmic or semi-logarithmic dilution series is most effective.[6]

  • Incubation and Measurement:

    • Incubation: Add the respective inhibitor concentrations to the vessels and incubate for a fixed period (e.g., 3-4 hours) under controlled temperature and aeration.[19][21]

    • Sampling: At the end of the incubation period, take samples from each vessel. Stop the biological reaction immediately (e.g., by filtration or centrifugation).

    • Analysis: Measure the concentration of ammonium (NH₄⁺) or the sum of nitrite (NO₂⁻) and nitrate (NO₃⁻). The rate of nitrification is calculated from the change in these concentrations over the incubation period.[21]

  • Data Analysis:

    • Calculate Inhibition: For each concentration, calculate the percent inhibition relative to the negative control.

    • Statistical Fitting: Use appropriate software (e.g., GraphPad Prism, R with the 'drc' package) to fit a four-parameter nonlinear regression model to the data (rate vs. concentration).[12][23][24]

    • Report Results: Report the calculated IC₅₀ with its 95% confidence interval, the Hill Slope, and the R-squared value as a measure of goodness-of-fit.

By including controls that validate the sludge's nitrifying activity and define the boundaries of the dose-response curve, this protocol becomes a self-validating system, enhancing the trustworthiness of the final statistical results.

Conclusion

The statistical analysis of nitrification inhibition data is not a one-size-fits-all process. While linearized methods like probit and logit analysis have historical significance, four-parameter nonlinear regression has emerged as the superior and more informative standard . It provides a more accurate estimation of an inhibitor's potency (IC₅₀) and offers deeper insights into the inhibition dynamics through parameters like the Hill Slope.

References

  • GraphPad. (n.d.). How to Perform a Dose-Response Analysis. GraphPad Prism Guides. [Link]

  • International Organization for Standardization. (2006). ISO 9509:2006 Water quality — Toxicity test for assessing the inhibition of nitrification of activated sludge microorganisms. ISO. [Link]

  • International Organization for Standardization. (2012). ISO 15685:2012 Soil quality — Determination of potential nitrification and inhibition of nitrification — Rapid test by ammonium oxidation. ISO. [Link]

  • British Standards Institution. (2006). BS EN ISO 9509:2006 Water quality. Toxicity test for assessing the inhibition of nitrification of activated sludge microorganisms. European Standards. [Link]

  • International Organization for Standardization. (1989). ISO 9509:1989 Water quality — Method for assessing the inhibition of nitrification of activated sludge micro-organisms by chemicals and waste waters. ISO. [Link]

  • Steinkellner, H. (n.d.). Software for Biostatistical Analysis: Your complete dose-response analyse extension in PLA 3.0. PLA Software. [Link]

  • Birkett, N. J. (2001). Modeling Nonlinear Dose-Response Relationships in Epidemiologic Studies: Statistical Approaches and Practical Challenges. National Institutes of Health. [Link]

  • Strotmann, U., & Gartiser, S. (2024). Microbiological toxicity tests using standardized ISO/OECD methods—current state and outlook. Environmental Sciences Europe, 36(1), 1-19. [Link]

  • Aqua-Check. (2022). Nitrification Inhibition Test - METHOD STATEMENT. [Link]

  • Hartert, K. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]

  • GraphPad. (n.d.). Example: Global nonlinear regression (dose-response curves). GraphPad Prism 10 Curve Fitting Guide. [Link]

  • R Core Team. (2025). Package ‘ecotox’. CRAN. [Link]

  • Knape, B., & Tiemann, M. (2024). Statistical analysis of dose-response curves. Wiley Analytical Science. [Link]

  • Vidal, M. (2023). Which statistical tool or test can be used for dose-response curve with time component? ResearchGate. [Link]

  • Reddit User. (2025). Dose Response Curve: Non-linear Regression (Graphpad Prism). r/AskStatistics. [Link]

  • GraphPad. (n.d.). Prism 3 -- Analyzing Dose-Response Data. GraphPad FAQ. [Link]

  • ADInstruments. (n.d.). Dose Response Software | Concentration Curve Analysis in Excel. [Link]

  • Christensen, E. R., & Chen, C. Y. (1985). A general noninteractive multiple toxicity model including probit, logit, and Weibull transformations. Biometrics, 41(3), 711–725. [Link]

  • Rojas-Pinzon, A., et al. (2024). Inhibition profile of three biological nitrification inhibitors and their response to soil pH modification in two contrasting soils. FEMS Microbiology Ecology, 100(1), fiae001. [Link]

  • Wells, G., et al. (2020). A Rapid Assay to Assess Nitrification Inhibition Using a Panel of Bacterial Strains and Partial Least Squares Modeling. Environmental Science & Technology, 54(3), 1596-1605. [Link]

  • Kroiss, H., et al. (1992). Nitrification inhibition - a source identification method for combined municipal and/or industrial wastewater treatment plants. Water Science and Technology, 26(5-6), 1135-1144. [Link]

  • Beeckman, F., et al. (2024). High-throughput assays to identify archaea-targeting nitrification inhibitors. Frontiers in Microbiology, 14, 1324707. [Link]

  • Zhang, K., et al. (2021). Comparison of Lethal Doses Calculated Using Logit/Probit-Log(Dose) Regressions With Arbitrary Slopes Using R. Journal of Economic Entomology, 114(3), 1266-1273. [Link]

  • Grunditz, C., & Dalhammar, G. (2001). Development of nitrification inhibition assays using pure cultures of Nitrosomonas and Nitrobacter. Water Research, 35(2), 433-440. [Link]

  • Wikipedia. (n.d.). IC50. [Link]

  • RDRR.io. (2021). LC_probit: Lethal Concentration Probit in ecotox: Analysis of Ecotoxicology. [Link]

  • Davidson College. (n.d.). IC50 Determination. EdX. [Link]

  • AAT Bioquest. (2020). Calculating an IC50 value and its Margin of Error. YouTube. [Link]

  • EnviroScience Inc. (2024). Measuring Toxicity: LD50, LC50, and the Probit Analysis Method. [Link]

  • Cui, J., et al. (2022). A meta-analysis to examine whether nitrification inhibitors work through selectively inhibiting ammonia-oxidizing bacteria. Frontiers in Microbiology, 13, 915282. [Link]

  • Gernaey, K. V., et al. (2001). pH-Stat Titration to Assess Nitrification Inhibition. Water Environment Research, 73(4), 448-456. [Link]

  • Li, Y., et al. (2024). Research Hotspots and Trends of Nitrification Inhibitors: A Bibliometric Review from 2004–2023. Agronomy, 14(3), 552. [Link]

  • Ecologic Institute. (2022). Nitrification inhibitors: biological and synthetic. [Link]

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peer-reviewed studies validating the bioactivity of 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Bioactivity of the 1,2,3-Thiadiazole-5-Carboxylic Acid Scaffold

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive analysis of the bioactivity of compounds derived from the 1,2,3-thiadiazole-5-carboxylic acid scaffold. While direct peer-reviewed data on 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid is limited, the core 1,2,3-thiadiazole structure is a highly versatile and well-documented pharmacophore. This analysis synthesizes data from numerous studies to offer a comparative overview of its validated efficacy in three key domains: plant defense activation, anticancer cytotoxicity, and antimicrobial activity. We will explore how structural modifications to the parent scaffold influence biological function, compare derivatives to industry-standard compounds, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.

Introduction to the 1,2,3-Thiadiazole Scaffold

The 1,2,3-thiadiazole ring is a five-membered heterocyclic compound that has garnered significant interest in medicinal and agricultural chemistry.[1] Its unique mesoionic character facilitates the crossing of cellular membranes, allowing compounds containing this scaffold to interact effectively with biological targets.[2][3] This property has led to the development of numerous derivatives with a broad spectrum of biological activities, including roles as anticancer agents, plant activators, and antimicrobial compounds.[1][2]

Commercially successful products have emerged from this chemical class, such as the plant activators Acibenzolar-S-methyl (BTH) and Tiadinil (TDL), underscoring the scaffold's proven value.[4][5] This guide focuses on derivatives of 1,2,3-thiadiazole-5-carboxylic acid, a key intermediate for synthesizing these diverse and potent molecules.

Bioactivity Profile I: Plant Defense Activation

One of the most established applications of 1,2,3-thiadiazole derivatives is in agriculture as "plant activators." These compounds are not directly fungicidal or bactericidal but rather induce Systemic Acquired Resistance (SAR), a plant's innate defense mechanism.[6][7] This priming allows the plant to respond more quickly and robustly to a broad spectrum of pathogens.[6][7]

Comparative Performance of 1,2,3-Thiadiazole Plant Activators

The efficacy of novel derivatives is often benchmarked against commercial standards like BTH. Research consistently shows that modifications to the core structure can lead to enhanced potency.

Derivative/CompoundHost PlantTarget PathogenEfficacy (% Disease Inhibition or Comparison)Reference Compound
BTH TobaccoPseudomonas syringaeHigh Protective ActivityN/A[6]
TDL RiceRice Blast (Magnaporthe oryzae)EffectiveN/A[4]
Fluoro-containing Benzo-1,2,3-thiadiazole (3d) CucumberErysiphe cichoracearumMore potent than BTHBTH[7]
Methyl thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylate (1a) CucumberMycosphaerella melonis90%BTH (88%)[1][5]
Methyl thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylate (1a) TomatoPhytophthora infestans81%BTH (65%)[1][5]
Experimental Workflow: Plant Activator Screening

The following diagram outlines a typical workflow for evaluating the SAR-inducing activity of a test compound.

G cluster_0 Phase 1: Treatment cluster_1 Phase 2: Pathogen Challenge cluster_2 Phase 3: Assessment plant_prep 1. Prepare healthy host plants (e.g., Tobacco, Cucumber) treatment 2. Apply test compound (e.g., foliar spray) and control solutions (BTH, water) plant_prep->treatment incubation1 3. Incubate plants for 3-7 days to allow for defense gene activation treatment->incubation1 inoculation 4. Inoculate all plant groups with a pathogen suspension incubation1->inoculation incubation2 5. Incubate under conditions favorable for disease development inoculation->incubation2 assessment 6. Quantify disease symptoms (e.g., lesion count, diseased leaf area) incubation2->assessment analysis 7. Calculate percent disease reduction relative to the untreated control assessment->analysis

Caption: Workflow for evaluating SAR-inducing compounds.

Protocol: In Vivo SAR Induction Assay

This protocol is a synthesized example for assessing activity against cucumber powdery mildew.

  • Plant Growth: Cultivate cucumber (Cucumis sativus) seedlings until the two-leaf stage.

  • Compound Preparation: Dissolve test compounds and the benchmark (BTH) in a suitable solvent (e.g., acetone) and dilute to final concentrations (e.g., 50, 100 µg/mL) in water containing a surfactant.

  • Treatment: Apply the solutions as a foliar spray to the cucumber plants until runoff. An untreated group serves as the negative control.

  • Induction Period: Maintain the plants in a greenhouse for 5-7 days to allow for the induction of systemic resistance.

  • Pathogen Inoculation: Prepare a spore suspension of a pathogen like Erysiphe cichoracearum. Inoculate the treated plants by spraying the suspension evenly onto the leaf surfaces.

  • Disease Development: Keep the plants in a high-humidity environment for 7-10 days to allow for disease progression.

  • Efficacy Assessment: Evaluate the percentage of leaf area covered by mildew on the treated plants compared to the untreated control. Calculate the protective effect using the formula: Efficacy (%) = [(Control Disease Index - Treatment Disease Index) / Control Disease Index] × 100.

Bioactivity Profile II: Anticancer Activity

The thiadiazole scaffold is a key feature in many compounds investigated for anticancer properties.[3][8][9] Derivatives have demonstrated potent cytotoxicity against a range of human cancer cell lines, often by inducing apoptosis or causing cell cycle arrest.[2][8]

Comparative Performance of 1,2,3-Thiadiazole Anticancer Agents

The in vitro efficacy of anticancer compounds is typically measured by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.

DerivativeCancer Cell LineIC₅₀ (µM)Reference DrugReference Drug IC₅₀ (µM)
Fused DHEA Derivative (25) Breast (T47D)0.042Adriamycin0.04[2]
Pyrazole Oxime Derivative (8e) Pancreatic (Panc-1)1.12Not SpecifiedN/A[2]
Pyrazole Oxime Derivative (8l) Colon (HCT-116)0.96Not SpecifiedN/A[2]
1,3,5-Tris(1,2,3-thiadiazole-4-yl) benzene (4c) Colon (SW480)1.25-Fluorouracil4.8[10]
1,3,5-Tris(1,2,3-thiadiazole-4-yl) benzene (4c) Breast (MCF-7)3.55-Fluorouracil5.2[10]
Potential Mechanism of Action: Cell Cycle Arrest & Apoptosis

Many cytotoxic agents function by disrupting the normal cell cycle, often leading to programmed cell death (apoptosis). The diagram below illustrates this general pathway.

G compound Thiadiazole Derivative target Intracellular Target (e.g., Tubulin, Kinase, DNA) compound->target signal Signal Transduction Cascade target->signal cdk CDK Inhibition / p53 Activation signal->cdk arrest Cell Cycle Arrest (e.g., G2/M Phase) cdk->arrest apoptosis Apoptosis Induction (Caspase Activation) cdk->apoptosis death Cancer Cell Death arrest->death apoptosis->death

Caption: Generalized pathway of anticancer action.

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[11]

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a reference drug (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Bioactivity Profile III: Antimicrobial Activity

The search for new antibiotics is critical, and the 1,2,3-thiadiazole scaffold has been explored for this purpose.[12] Specifically, derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have been synthesized and shown to possess activity, particularly against Gram-positive bacteria.[12][13]

Comparative Performance of 1,2,3-Thiadiazole Antimicrobial Agents

Antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

Derivative of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazideBacterial StrainMIC (µg/mL)Reference DrugReference Drug MIC (µg/mL)
Compound 15 (with 5-nitro-2-furoyl moiety) S. aureus ATCC 259231.95Nitrofurantoin3.91[12]
Compound 15 (with 5-nitro-2-furoyl moiety) S. aureus ATCC 43300 (MRSA)3.91Nitrofurantoin7.81[12]
Compound 15 (with 5-nitro-2-furoyl moiety) S. aureus ATCC 65381.95Nitrofurantoin15.62[12]
Compound 15 (with 5-nitro-2-furoyl moiety) S. epidermidis ATCC 122283.91Nitrofurantoin15.62[12]

As reported by Paruch et al., the addition of a 5-nitro-2-furyl moiety was essential for significant bioactivity.[12]

Protocol: Broth Microdilution for MIC Determination
  • Bacterial Culture Preparation: Inoculate a suitable broth (e.g., Mueller-Hinton) with a bacterial colony and incubate until it reaches the logarithmic growth phase. Adjust the culture to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using broth as the diluent.

  • Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 × 10⁵ CFU/mL.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover and incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Conclusion and Future Directions

The 1,2,3-thiadiazole-5-carboxylic acid scaffold is a privileged structure that serves as a foundation for developing highly potent bioactive agents. The extensive body of peer-reviewed literature confirms its utility in creating novel plant activators, anticancer therapeutics, and antimicrobial compounds. The comparative data clearly demonstrates that derivatives of this scaffold can outperform established commercial products and reference drugs, highlighting the immense potential for further optimization.

While specific experimental data on this compound is not yet widely published, its structural relation to these proven bioactive molecules makes it a compelling candidate for future screening and development. Researchers are encouraged to leverage the protocols and comparative data within this guide to explore its potential and contribute to the growing legacy of the 1,2,3-thiadiazole scaffold.

References

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  • Title: Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Source: ResearchGate.

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A Researcher's Guide to Profiling the Specificity and Cross-Reactivity of 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The development of novel therapeutic agents requires a rigorous understanding of their interaction with biological systems. A critical aspect of this is characterizing a compound's specificity for its intended target and identifying potential off-target interactions, or cross-reactivity. This guide provides a comprehensive framework for assessing the selectivity profile of 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid, a heterocyclic compound representative of a class with diverse biological activities. We will explore a tiered experimental approach, from broad screening panels to targeted cellular assays, to build a detailed "selectivity map" of this compound. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and scientifically sound methodology for characterizing the specificity of novel chemical entities.

Introduction: The 1,2,3-Thiadiazole Scaffold and the Importance of Selectivity

The 1,2,3-thiadiazole ring is a heterocyclic motif of significant interest in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2][3][4] The specific compound, this compound, is a small molecule with functional groups that suggest potential for hydrogen bonding and other interactions with protein targets.[5][6]

While the therapeutic potential of such compounds is vast, their clinical success hinges on their specificity. A highly specific compound will primarily interact with its intended biological target, leading to the desired therapeutic effect. Conversely, a compound with low specificity, or high cross-reactivity, may bind to numerous unintended targets, which can lead to adverse side effects and toxicity.[7] Therefore, a thorough evaluation of a compound's selectivity is a cornerstone of preclinical drug development.

This guide will use this compound as a case study to outline a systematic approach for profiling compound specificity.

A Tiered Approach to Specificity Profiling

A comprehensive assessment of selectivity is best achieved through a tiered approach, starting with broad screening and progressively narrowing down to more specific, physiologically relevant assays.

Tier 1: Broad Panel Screening - Casting a Wide Net

The initial step is to screen the compound against large, diverse panels of biological targets to identify potential off-target interactions. This provides a broad overview of the compound's promiscuity.

  • Kinase Panel Screening: Kinases are a large family of enzymes that are common off-targets for many small molecule drugs.[8][9] Screening against a comprehensive kinase panel (e.g., Reaction Biology's Kinase Panel or Promega's Kinase Selectivity Profiling Systems) can quickly identify any unintended kinase inhibition.[8][10] This is particularly important if the primary target is also a kinase, as it helps to establish the compound's selectivity within the kinome.

  • GPCR Panel Screening: G-protein coupled receptors (GPCRs) are another major class of drug targets and off-targets.[7][11] A broad GPCR binding or functional assay panel (e.g., Eurofins Discovery's GPCR services) can reveal interactions with this receptor family.[11] Understanding GPCR cross-reactivity is crucial, as it can predict potential side effects related to signaling pathways.[12]

  • Safety Screening Panels: These panels typically include targets known to be associated with adverse drug reactions. A key component of this is the hERG channel assay . Inhibition of the hERG potassium channel can lead to cardiac arrhythmias, a major reason for drug candidate failure.[13][14][15] Several high-throughput methods, such as thallium flux assays, are available to assess hERG liability early in development.[14][16][17]

Tier 2: Orthogonal and Cellular Validation

Hits identified in Tier 1 screening should be validated using orthogonal assays—tests that measure the same endpoint through a different method—and in a more physiologically relevant cellular context.

  • Biochemical vs. Cell-Based Assays: A hit from a biochemical kinase assay, for example, should be confirmed in a cell-based assay that measures the inhibition of the kinase's activity within a living cell. This helps to confirm that the compound can penetrate the cell membrane and engage its target in a complex cellular environment.

  • Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique for verifying direct target engagement in intact cells.[18][19][20] The principle is that a ligand binding to its target protein will stabilize the protein against thermal denaturation.[18][20] By heating cells treated with the compound to various temperatures and then quantifying the amount of soluble target protein, a thermal shift can be observed, confirming target engagement.[21][22]

The following diagram illustrates a general workflow for specificity profiling:

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Validation cluster_2 Tier 3: In-depth Characterization Kinase Panel Kinase Panel Orthogonal Assays Orthogonal Assays Kinase Panel->Orthogonal Assays Validate Hits GPCR Panel GPCR Panel GPCR Panel->Orthogonal Assays Safety Panel (hERG) Safety Panel (hERG) Dose-Response Studies Dose-Response Studies Safety Panel (hERG)->Dose-Response Studies Characterize Liability Cellular Target Engagement (CETSA) Cellular Target Engagement (CETSA) Orthogonal Assays->Cellular Target Engagement (CETSA) Confirm in Cells Cellular Target Engagement (CETSA)->Dose-Response Studies Quantify Potency In Vivo Models In Vivo Models Dose-Response Studies->In Vivo Models Assess Efficacy & Safety

Caption: A tiered workflow for assessing compound specificity.

Tier 3: In-depth Characterization of On- and Off-Target Effects

For the primary target and any confirmed off-targets, detailed dose-response studies should be conducted to determine potency (e.g., IC50 or EC50 values). This quantitative data is essential for comparing the compound's activity at different targets and calculating a selectivity window. If significant off-target activity is observed, further studies in animal models may be necessary to understand the in vivo consequences.

Comparative Analysis: Benchmarking Against Alternatives

To put the specificity profile of this compound into context, it should be compared against other relevant compounds. These could include:

  • Structurally similar compounds: Other 1,2,3-thiadiazole derivatives to understand the structure-activity relationship (SAR) for both on- and off-target effects.

  • Known inhibitors of the primary target: To benchmark its potency and selectivity against established standards.

  • Promiscuous compounds: To highlight the difference between a selective and a non-selective compound.

The following table provides a template for presenting comparative data:

CompoundPrimary Target IC50 (nM)Off-Target 1 (Kinase X) IC50 (nM)Off-Target 2 (GPCR Y) IC50 (nM)hERG IC50 (µM)Selectivity Window (Off-Target 1 / Primary Target)
This compound 505,000>10,000>30100x
Comparator A (Structural Analog) 200800>10,000154x
Comparator B (Known Inhibitor) 101005,000>3010x

Data presented is hypothetical and for illustrative purposes only.

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, detailed protocols for key assays are essential.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps for performing a CETSA experiment to confirm target engagement in intact cells.

  • Cell Culture and Treatment:

    • Culture cells to approximately 80% confluency.

    • Treat cells with either this compound (at a predetermined concentration, e.g., 10x the expected IC50) or vehicle (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification and Analysis:

    • Collect the supernatant (soluble fraction) and determine the protein concentration.

    • Analyze the amount of the target protein in the soluble fraction by Western blot or other quantitative methods (e.g., ELISA, mass spectrometry).

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the compound-treated sample indicates thermal stabilization and confirms target engagement.

The following diagram illustrates the CETSA workflow:

G Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Thermal Challenge Thermal Challenge Compound Treatment->Thermal Challenge Cell Lysis Cell Lysis Thermal Challenge->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Analysis of Soluble Fraction Analysis of Soluble Fraction Centrifugation->Analysis of Soluble Fraction

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion and Future Directions

A thorough understanding of a compound's specificity and cross-reactivity is paramount for successful drug development. The tiered approach outlined in this guide, using this compound as an example, provides a robust framework for building a comprehensive selectivity profile. By combining broad panel screening with targeted orthogonal and cellular assays, researchers can gain critical insights into a compound's biological interactions, enabling more informed decisions about its therapeutic potential and potential liabilities. Future work should focus on integrating these experimental data with in silico predictive models to further refine the drug discovery process.

References
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary & Core Directive

This document provides a detailed procedural guide for the safe handling and disposal of 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid (CAS No. 183304-68-9). As a novel heterocyclic compound, specific, long-term toxicological and environmental fate data are not fully established.[1] Therefore, this guide is built upon the foundational principles of chemical safety, treating the substance with a conservative approach that assumes potential hazards based on its structural motifs—a thiadiazole ring and a carboxylic acid group.

The primary directive is to prevent environmental release and ensure the safety of all laboratory personnel. This protocol is designed for researchers, scientists, and drug development professionals. Crucially, this guide supplements, but does not replace, the specific protocols mandated by your institution's Environmental Health and Safety (EHS) department. Always consult with your local EHS office for final guidance and adherence to regional regulations.[2][3]

Hazard Assessment and Chemical Profile

A comprehensive hazard profile for this specific molecule is not available. However, an analysis of its functional groups and data from structurally similar compounds allows for a reasoned assessment of its potential risks.

  • Thiadiazole Moiety: The 1,2,3-thiadiazole ring is a sulfur- and nitrogen-containing heterocycle. Many derivatives of thiadiazoles are known to possess biological activity, including antimicrobial, antifungal, and anticancer properties.[4][5] This inherent bioactivity necessitates careful handling to avoid unintended biological effects or environmental impact. Upon combustion, sulfur-containing compounds may produce toxic sulfur oxides (SOx).[6]

  • Carboxylic Acid Moiety: The carboxylic acid group confers acidic properties. While not expected to be a strong acid, it can cause skin and eye irritation, consistent with safety data for similar thiadiazole carboxylic acids.[7] It will react with bases, sometimes exothermically.

  • Toxicological Data: The toxicological properties have not been fully investigated.[6] Safety Data Sheets (SDS) for analogous compounds like 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid and 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid classify them as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[6][7]

Based on this analysis, this compound must be handled as, at minimum, a skin and eye irritant with unknown long-term toxicity.

Table 1: Chemical and Inferred Hazard Profile
PropertyValue / InformationSource
IUPAC Name This compoundPubChem[8]
CAS Number 183304-68-9PubChem[8]
Molecular Formula C₄H₄N₂O₃SPubChem[8]
Molecular Weight 160.15 g/mol PubChem[8]
Physical State Solid (Assumed based on analogs)TCI Chemicals[7]
Inferred Hazards Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)Fisher Scientific[6], Sigma-Aldrich
Combustion Products Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Sulfur oxides (SOx)Fisher Scientific[6]

Personal Protective Equipment (PPE)

Based on the inferred hazards, the following minimum PPE must be worn at all times when handling this compound in any form (solid, or in solution).

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[9]

  • Hand Protection: Nitrile gloves are required. Inspect gloves for integrity before use and change them immediately if contamination occurs.[10]

  • Body Protection: A standard laboratory coat must be worn and fully fastened.[10]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. If weighing or transferring powder outside of a hood, a NIOSH-approved N95 respirator may be required; consult your EHS department.[10]

Waste Segregation and Collection Protocol

The cardinal rule of chemical waste management is proper segregation.[11][12] Mixing incompatible waste streams is a significant safety hazard and dramatically increases disposal costs.[3][13] Under no circumstances should this chemical or its solutions be disposed of down the drain. [6]

Step-by-Step Waste Collection Procedure:
  • Obtain a Designated Waste Container:

    • Request a dedicated hazardous waste container from your institution's EHS department. The container must be in good condition, made of a compatible material (e.g., HDPE - High-Density Polyethylene), and have a secure, tight-fitting screw cap.[2][13]

    • For solid waste (e.g., contaminated weigh paper, gloves, wipes), use a designated solid waste bag or container.

  • Label the Container Before Use:

    • Attach a hazardous waste label to the container before adding any waste.

    • Clearly write the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[13]

    • List all other components in the waste stream (e.g., "Acetonitrile," "Water," "Methanol").

    • Check the boxes for the appropriate hazards: "Irritant" and "Pollutant" (as a precaution).[13]

  • Waste Accumulation:

    • Solid Waste: Place all dry waste contaminated with the compound (e.g., residual powder, contaminated kimwipes, gloves, weigh boats) into a properly labeled solid hazardous waste container.

    • Liquid Waste (Aqueous): Collect all aqueous solutions containing the compound in a labeled liquid hazardous waste container. Do not mix with organic solvents.

    • Liquid Waste (Organic): Collect all organic solvent solutions (e.g., in methanol, DMSO, halogenated or non-halogenated solvents) in a separate, appropriately labeled liquid hazardous waste container. It is best practice to segregate halogenated and non-halogenated solvent waste.[3][12]

    • Sharps Waste: Needles, syringes, or contaminated glass pipettes must be disposed of in a designated sharps container.

  • Container Management:

    • Keep the waste container closed at all times except when adding waste.[11][13]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the lab, preferably in secondary containment (e.g., a plastic tub).[2][14]

    • Do not overfill the container. Leave at least 10% headspace to allow for expansion.

  • Requesting Disposal:

    • Once the container is full or the experiment is complete, submit a chemical waste pickup request to your EHS department following their specific procedures.[2]

Spill Management Protocol

Accidents happen. A swift, correct response is critical to mitigating risk.

  • For Small Spills (< 20 mL or a few grams of solid):

    • Alert personnel in the immediate area.

    • Ensure you are wearing appropriate PPE (see Section 3.0).

    • If a solid, gently cover with an absorbent material from a chemical spill kit to avoid raising dust.[15]

    • If a liquid, absorb the spill with spill pads or other inert absorbent material.

    • Carefully scoop the contaminated absorbent into a designated solid hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as solid hazardous waste.

  • For Large Spills (> 20 mL or significant solid):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS emergency line immediately.[15]

    • Prevent others from entering the area.

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

Decontamination and Empty Container Disposal

"Empty" containers that held hazardous chemicals are still regulated as hazardous waste until properly decontaminated.[11]

  • Rinsing: Triple-rinse the empty container with a suitable solvent (one that can dissolve the compound, such as methanol or acetone).

  • Rinsate Collection: The first rinsate is considered acutely hazardous waste and must be collected in the appropriate liquid hazardous waste container.[11] Subsequent rinsates should also be collected as hazardous waste.

  • Container Defacing: After triple-rinsing, deface or remove the original label to prevent confusion.[11]

  • Final Disposal: Dispose of the decontaminated container according to your institution's guidelines for glass or plastic recycling or disposal.

Disposal Decision Workflow

The following diagram outlines the logical steps for managing waste generated from work with this compound.

G Disposal Workflow for this compound start Waste Generated is_spill Is it a spill? start->is_spill spill_size Spill Size? is_spill->spill_size Yes waste_type Waste Type? is_spill->waste_type No (Routine) spill_small Small Spill: Follow Section 5.0 Protocol. Collect waste. spill_size->spill_small Small spill_large Large Spill: Evacuate & Call EHS. (Section 5.0) spill_size->spill_large Large container_solid Collect in Labeled Solid Hazardous Waste Container spill_small->container_solid is_solid Solid Waste (Contaminated PPE, paper, etc.) waste_type->is_solid Solid is_liquid Liquid Waste (Solutions) waste_type->is_liquid Liquid is_sharp Sharps Waste (Needles, glass pipettes) waste_type->is_sharp Sharp is_solid->container_solid solvent_type Solvent Type? is_liquid->solvent_type container_sharp Collect in Puncture-Proof Sharps Container is_sharp->container_sharp end_process Container Full or Project Complete container_solid->end_process container_sharp->end_process solvent_aq Aqueous solvent_type->solvent_aq Aqueous solvent_org Organic solvent_type->solvent_org Organic container_aq Collect in Labeled Aqueous Waste Container solvent_aq->container_aq container_org Collect in Labeled Organic Waste Container (Segregate Halogenated) solvent_org->container_org container_aq->end_process container_org->end_process contact_ehs Arrange for Pickup by EHS Department end_process->contact_ehs

Caption: Decision workflow for proper segregation and disposal.

References

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  • PubMed. (2026). Virtual Screening-Based Synthesis of 1,3,4-Thiadiazole Derivatives and Their Evaluation for Fungicidal Activity, Ergosterol Inhibition, and Aquatic Toxicity. National Center for Biotechnology Information. Available at: [Link]

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A Senior Application Scientist's Guide to Handling 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and operational plans for the handling and disposal of 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid (CAS No. 183304-68-9).[1][2] As specific hazard data for this compound is not extensively documented, this protocol is grounded in the principle of prudent practice, treating the substance with a high degree of caution based on the known hazard profiles of its constituent chemical classes: thiadiazoles and carboxylic acids.[3][4] This document is intended for trained researchers, scientists, and drug development professionals.

Hazard Assessment and Risk Analysis: A Proactive Approach

  • Thiadiazole Derivatives: This class of compounds is known to be biologically active and can present several hazards.[5][6] Documented risks for similar thiadiazoles include skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[7][8] Thermal decomposition can lead to the release of toxic gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and sulfur oxides (SOx).[9][10]

  • Carboxylic Acids: The carboxylic acid group confers acidic properties. Compounds in this class can be corrosive and are known to cause skin and eye irritation or burns upon direct contact.[11][12] Inhalation of dusts or aerosols can lead to respiratory tract irritation.[12] Carboxylic acids are incompatible with bases and can be corrosive to metals.[11]

Based on this analysis, this compound should be handled as a substance that is, at a minimum, a skin, eye, and respiratory irritant, and potentially harmful if ingested.

The Hierarchy of Controls: Engineering and Administrative Safeguards

Before resorting to Personal Protective Equipment (PPE), we must implement more effective safety controls. The hierarchy of controls prioritizes engineering and administrative measures to minimize exposure risk.[3][4]

  • Engineering Controls:

    • Chemical Fume Hood: All handling of the solid compound or its solutions must be conducted in a properly functioning and certified chemical fume hood.[13][14] This is the most critical engineering control to prevent inhalation of airborne dust or vapors.[4]

    • Ventilation: The laboratory should have adequate general ventilation to ensure air quality and reduce the accumulation of any fugitive emissions.[13]

    • Safety Equipment: An eyewash station and safety shower must be readily accessible and located near the workstation.[10][15]

  • Administrative Controls:

    • Designated Area: A specific area within the laboratory should be designated for handling this compound to prevent cross-contamination.[14]

    • Standard Operating Procedures (SOPs): All personnel must be trained on this document and associated SOPs before commencing work.

    • Minimize Quantities: Use the smallest amount of the chemical necessary for the experiment to reduce the potential scale of any spill or exposure.[13]

    • Housekeeping: Maintain a clean and organized workspace. Clean all spills immediately and decontaminate surfaces after each procedure.[13][16]

Personal Protective Equipment (PPE) Protocol

PPE is the final line of defense and must be used consistently and correctly.[3] The following table summarizes the required PPE for handling this compound.

Hazard Category Potential Risk Required Personal Protective Equipment (PPE)
Dermal (Skin) Contact Causes skin irritation. Potentially toxic if in contact with skin.[9]Lab Coat: A chemical-resistant or flame-resistant lab coat must be worn and fully buttoned.[13] Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for defects before use and change them immediately if contaminated or torn.[3][13][17] Footwear: Fully enclosed, chemical-resistant shoes are required. Sandals or perforated shoes are prohibited.[14][16]
Ocular (Eye) Contact Causes serious eye irritation.[7]Safety Goggles: Wear chemical splash goggles that meet ANSI Z87.1 standards.[3][14] Safety glasses with side shields are not sufficient.[3] Face Shield: A face shield worn over safety goggles is required when there is a significant risk of splashing.[12][14]
Respiratory (Inhalation) May cause respiratory irritation.Ventilation: All work must be performed in a chemical fume hood to prevent dust and vapor inhalation.[14][15] Respirator: If engineering controls are insufficient or in the event of a large spill, a NIOSH-approved respirator with the appropriate particulate and organic vapor cartridges is required.[14][15]
Ingestion Harmful if swallowed.[9][18]Do not eat, drink, or smoke in laboratory areas.[9][16] Wash hands thoroughly with soap and water after handling the compound, even after removing gloves.[4][14]

Safe Handling and Operational Workflow

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring reproducible, safe science.

Step-by-Step Handling Procedure:
  • Preparation:

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment (spatula, weigh paper/boats, glassware, solvents) inside the fume hood.

    • Prepare a designated hazardous waste container.[9]

  • Donning PPE:

    • Put on the lab coat, followed by safety goggles, and finally, gloves.

  • Handling the Compound:

    • Weighing/Transferring Solid: Carefully transfer the solid compound using a spatula. Avoid any actions that could generate dust, such as pouring from a height or scraping vigorously.[14][15]

    • Preparing Solutions: When dissolving, add the solid slowly to the solvent to prevent splashing. Always add acid-containing compounds to water, not the other way around, if applicable.[13][17]

  • Post-Handling Procedures:

    • Decontamination: Clean any contaminated surfaces and equipment thoroughly.[13] Collect all decontamination materials (e.g., wipes) as solid hazardous waste.[9]

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: remove gloves first, followed by the face shield/goggles, and then the lab coat.

Workflow for Safe Handling

The following diagram outlines the logical flow for safely handling this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling Phase prep_hood Verify Fume Hood Function prep_area Prepare Designated Work Area prep_hood->prep_area prep_ppe Don Required PPE (Coat, Goggles, Gloves) handle_weigh Weigh/Transfer Compound (Minimize Dust) prep_ppe->handle_weigh prep_area->prep_ppe handle_exp Perform Experimental Procedure handle_weigh->handle_exp cleanup_decon Decontaminate Equipment & Surfaces handle_exp->cleanup_decon cleanup_waste Segregate & Dispose of Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Safe handling workflow from preparation to cleanup.

Emergency Procedures and Spill Management

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately and thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[7]

  • Spill Management:

    • Evacuate non-essential personnel from the area.

    • Wearing full PPE (including a respirator if the spill is large or generates dust), cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the material into a labeled hazardous waste container.[15] Avoid creating dust.

    • Decontaminate the spill area thoroughly.

Waste Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.[9] Do not dispose of this chemical down the drain or in general waste.

  • Waste Segregation:

    • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels, absorbent from spills) must be placed in a dedicated, clearly labeled solid hazardous waste container.[9][14]

    • Liquid Waste: Solutions containing the compound must be collected in a separate, labeled hazardous liquid waste container.[9] Do not mix with incompatible waste streams.[9]

  • Labeling: The waste container label must include the full chemical name, "Hazardous Waste," and all associated hazard warnings.

  • Storage and Disposal: Store sealed waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials.[9] Disposal must be conducted through an approved hazardous waste disposal service in accordance with all local and national regulations.[9]

Waste Disposal Workflow

G cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream start Waste Generated (Solid or Liquid) solid_container Place in Labeled Solid Hazardous Waste Container start->solid_container Contaminated Solids liquid_container Place in Labeled Liquid Hazardous Waste Container start->liquid_container Solutions solid_label Label: Chemical Name, 'Hazardous Waste' solid_container->solid_label storage Store Sealed Container in Designated Satellite Accumulation Area solid_label->storage liquid_label Label: Chemical Name, Concentration, 'Hazardous Waste' liquid_container->liquid_label liquid_label->storage pickup Arrange for Pickup by Approved Hazardous Waste Service storage->pickup

Caption: Waste segregation and disposal workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.